L-Ascorbic acid-13C6-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(1,2-dihydroxy(1,2-13C2)ethyl)-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-HFEVONBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Ascorbic Acid-13C6-1: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid-13C6-1, a stable isotope-labeled form of Vitamin C, serves as a powerful tool in metabolic research, clinical diagnostics, and drug development. Its unique properties allow for precise tracing and quantification of ascorbic acid and its metabolic fate in complex biological systems. This technical guide provides a comprehensive overview of this compound, its primary applications, detailed experimental protocols for its use as an internal standard in mass spectrometry and in metabolic flux analysis, and its role in elucidating key signaling pathways.
Introduction to this compound
This compound is a non-radioactive, stable isotope-labeled analog of L-ascorbic acid (Vitamin C) where all six carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C).[1] This isotopic enrichment increases the molecular weight of the molecule by six atomic mass units compared to its natural counterpart, a key feature that allows for its differentiation and quantification in mass spectrometry-based analytical methods.[1] While chemically identical to the naturally occurring L-ascorbic acid in terms of its antioxidant properties and biological activity, its distinct mass-to-charge ratio (m/z) makes it an invaluable tool for researchers.[1]
The primary applications of this compound stem from its utility as a tracer and an internal standard.[2] In metabolic studies, it allows for the precise tracking of ascorbic acid uptake, distribution, and metabolism within cells and organisms.[2] As an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), it enables accurate measurement of endogenous L-ascorbic acid concentrations by correcting for variations in sample preparation and instrument response.[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier specifications.
| Property | Value | Reference(s) |
| Molecular Formula | ¹³C₆H₈O₆ | [3] |
| Molecular Weight | 182.08 g/mol | [3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | ~193 °C | [4] |
| Isotopic Purity | ≥99 atom % ¹³C | [4] |
| Chemical Purity | ≥98% | [5] |
| Mass Shift (M+) | 6 | [4] |
| Storage Conditions | -20°C, protect from light | [6] |
Primary Uses and Applications
Internal Standard for Quantitative Analysis
The most common application of this compound is as an internal standard for the accurate quantification of L-ascorbic acid in biological matrices such as plasma, serum, and tissue extracts. Due to its similar chemical and physical properties to the unlabeled analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of analytical variability, leading to highly accurate and precise measurements.
Metabolic Flux Analysis (MFA)
This compound is a valuable tracer for metabolic flux analysis, a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing the ¹³C-labeled ascorbic acid to cells or organisms, researchers can track the incorporation of the labeled carbon atoms into various downstream metabolites. The pattern and extent of ¹³C enrichment in these metabolites provide quantitative insights into the activity of metabolic pathways.
Elucidating Signaling Pathways in Cancer Research
L-ascorbic acid has been shown to play a role in various signaling pathways, particularly in the context of cancer research. The use of this compound can aid in studying the direct and indirect effects of ascorbic acid on these pathways. For instance, L-ascorbic acid has been demonstrated to induce endoplasmic reticulum (ER) stress through the IRE/JNK/CHOP signaling pathway, leading to apoptosis in cancer cells. Additionally, it is known to regulate the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a critical regulator of tumor progression.
Experimental Protocols
Quantification of L-Ascorbic Acid in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantification of L-ascorbic acid in human plasma.
4.1.1. Materials and Reagents
-
This compound (Internal Standard)
-
L-Ascorbic acid (for calibration curve)
-
Metaphosphoric acid (MPA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (control)
4.1.2. Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of a known concentration of this compound in a stabilizing solution (e.g., 5% MPA).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition.
4.1.3. LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
-
L-Ascorbic acid: Precursor ion (m/z) 175 -> Product ion (m/z) 115
-
This compound: Precursor ion (m/z) 181 -> Product ion (m/z) 119
-
4.1.4. Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte (L-Ascorbic acid) to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of unlabeled L-ascorbic acid.
Generalized Workflow for ¹³C Metabolic Flux Analysis
This section outlines a general workflow for conducting a metabolic flux analysis experiment using a ¹³C-labeled substrate like this compound.
4.2.1. Experimental Design
-
Define the Metabolic Network: Identify the key metabolic pathways of interest.
-
Select the ¹³C-Tracer: Choose the appropriate ¹³C-labeled substrate (in this case, this compound) to maximize labeling in the pathways of interest.
-
Determine Labeling Duration: The incubation time with the tracer should be sufficient to achieve isotopic steady-state in the metabolites of interest.
4.2.2. Cell Culture and Labeling
-
Culture cells in a defined medium.
-
Replace the standard medium with a medium containing the ¹³C-labeled substrate.
-
Incubate the cells for the predetermined duration.
4.2.3. Metabolite Extraction
-
Quench metabolic activity rapidly, typically by using cold methanol or other quenching solutions.
-
Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
4.2.4. Analytical Measurement
-
Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of the targeted metabolites.
4.2.5. Computational Flux Analysis
-
Use specialized software to fit the experimentally measured MIDs to a metabolic model.
-
The software calculates the metabolic fluxes that best explain the observed labeling patterns.
Visualization of Pathways and Workflows
Caption: Workflow for LC-MS/MS quantification of L-ascorbic acid.
Caption: Generalized workflow for 13C Metabolic Flux Analysis.
Caption: L-Ascorbic acid-induced ER stress signaling pathway.
Caption: Regulation of HIF-1α signaling by L-Ascorbic Acid.
Conclusion
This compound is an indispensable tool for researchers in a wide range of scientific disciplines. Its application as an internal standard ensures the accuracy and reliability of quantitative studies, while its use as a metabolic tracer provides unparalleled insights into the complexities of cellular metabolism. Furthermore, its utility in elucidating the mechanisms of action of L-ascorbic acid in critical signaling pathways continues to advance our understanding of human health and disease, particularly in the field of oncology. This technical guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in research and development.
References
- 1. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 5. A Simplified Sample Preparation Method for the Assessment of Plasma Ascorbic Acid in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
L-Ascorbic Acid-13C6: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties and stability of L-Ascorbic acid-13C6. This isotopically labeled form of Vitamin C is a critical tool in a wide array of research applications, from metabolic studies to its use as an internal standard in quantitative analyses. This document offers detailed information on its fundamental characteristics, stability under various conditions, and established analytical methodologies.
Core Chemical Properties
L-Ascorbic acid-13C6 is a stable, isotopically labeled version of L-Ascorbic acid where all six carbon atoms have been replaced with the ¹³C isotope. This labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications, without altering its fundamental chemical behavior.[1]
| Property | Value | Reference |
| Molecular Formula | ¹³C₆H₈O₆ | [2][3] |
| Molecular Weight | 182.08 g/mol | [2][4] |
| CAS Number | 1354064-87-1 | [2][5] |
| Appearance | White to off-white powder | [2][3] |
| Melting Point | 193 °C (decomposes) | [2][3] |
| Isotopic Purity | ≥99 atom % ¹³C | [2][3] |
| Chemical Purity | ≥99% (CP) | [2][3] |
| Mass Shift (vs. unlabeled) | M+6 | [2][3] |
Stability and Storage
The stability of L-Ascorbic acid-13C6 is comparable to its unlabeled counterpart and is influenced by several factors, including temperature, pH, light, and the presence of oxygen. Understanding these factors is crucial for maintaining the integrity of the compound in experimental settings.
Key Stability Considerations:
-
Oxidation: Ascorbic acid is susceptible to oxidation, which is the primary degradation pathway. This process is accelerated by the presence of oxygen, metal ions, and light. The initial oxidation product is dehydroascorbic acid, which can be further degraded.
-
Temperature: Higher temperatures significantly accelerate the degradation of ascorbic acid.[6][7] For optimal stability, storage at low temperatures is essential.
-
pH: The stability of ascorbic acid is pH-dependent. It is most stable in acidic conditions (pH 4-5). In alkaline solutions, the rate of degradation increases.
-
Light: Exposure to light, particularly UV light, can promote the degradation of ascorbic acid.
Recommended Storage:
For long-term stability, L-Ascorbic acid-13C6 should be stored as a solid in a tightly sealed container, protected from light, at -20°C or -80°C. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Aliquoting the solution can help to avoid repeated freeze-thaw cycles.
Degradation Pathways
The degradation of L-Ascorbic acid primarily occurs through two pathways: aerobic (oxidative) and anaerobic.
Experimental Protocol: Stability Assessment
This protocol outlines a general procedure for assessing the stability of L-Ascorbic acid-13C6 under various stress conditions.
Objective: To evaluate the stability of L-Ascorbic acid-13C6 under conditions of heat, light, different pH values, and oxidation.
Materials:
-
L-Ascorbic acid-13C6
-
HPLC-grade water
-
Buffers of various pH (e.g., pH 3, 5, 7, 9)
-
Hydrogen peroxide (3%) as an oxidizing agent
-
HPLC or LC-MS/MS system for quantification
Methodology:
-
Solution Preparation: Prepare a stock solution of L-Ascorbic acid-13C6 in HPLC-grade water or an appropriate buffer at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Aliquot the solution into several vials. Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
-
Photostability: Expose aliquots of the solution to a controlled light source (e.g., UV lamp or daylight) at a constant temperature. Wrap control samples in aluminum foil to protect them from light.
-
pH Stability: Prepare solutions of L-Ascorbic acid-13C6 in buffers of different pH values. Store these solutions at a constant temperature in the dark.
-
Oxidative Stress: Add a small amount of hydrogen peroxide to the L-Ascorbic acid-13C6 solution. Store at a constant temperature in the dark.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the remaining L-Ascorbic acid-13C6.
-
Data Analysis: Plot the concentration of L-Ascorbic acid-13C6 as a function of time for each condition. Calculate the degradation rate constant and half-life.
Analytical Methodologies
L-Ascorbic acid-13C6 is predominantly used as an internal standard for the accurate quantification of L-ascorbic acid in biological matrices by LC-MS/MS.
Experimental Protocol: Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS with L-Ascorbic Acid-13C6 as an Internal Standard
Objective: To accurately quantify the concentration of L-ascorbic acid in a biological sample (e.g., plasma, serum, tissue homogenate) using a stable isotope dilution LC-MS/MS method.
Materials:
-
Biological sample
-
L-Ascorbic acid-13C6 (internal standard)
-
Trichloroacetic acid (TCA) or metaphosphoric acid (MPA) for protein precipitation
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Methodology:
-
Sample Preparation (Protein Precipitation): a. Thaw the biological sample on ice. b. To 100 µL of the sample, add a known amount of L-Ascorbic acid-13C6 internal standard solution. c. Add 300 µL of cold protein precipitating agent (e.g., 10% TCA or ACN). d. Vortex the mixture for 30 seconds. e. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. f. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate ascorbic acid from other matrix components.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
L-Ascorbic acid (unlabeled): Precursor ion (m/z) 175.0 -> Product ion (m/z) 115.0
-
L-Ascorbic acid-13C6 (internal standard): Precursor ion (m/z) 181.0 -> Product ion (m/z) 119.0
-
-
-
-
Quantification:
-
Create a calibration curve using known concentrations of unlabeled L-ascorbic acid spiked with a constant concentration of the L-Ascorbic acid-13C6 internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of L-ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. primabiotic.com [primabiotic.com]
- 3. Ascorbic Acid Efficiently Enhances Neuronal Synthesis of Norepinephrine from Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutrabytes.com [nutrabytes.com]
- 5. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 7. L-Ascorbic Acid Inhibits Breast Cancer Growth by Inducing IRE/JNK/CHOP-Related Endoplasmic Reticulum Stress-Mediated p62/SQSTM1 Accumulation in the Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the benefits of 13C labeling in ascorbic acid
An In-depth Technical Guide to the Benefits of 13C Labeling in Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that functions as a potent reducing agent and antioxidant in numerous biological processes.[1][2] It serves as an essential cofactor for a variety of enzymes, including several Fe(2+)-dependent and Cu(+)-dependent dioxygenases and monooxygenases.[1][3] These enzymes are critical for the synthesis of collagen, carnitine, and catecholamines, as well as for tyrosine metabolism and peptide hormone amidation.[2][3] Given its central role in cellular metabolism and redox homeostasis, understanding the dynamics of ascorbic acid in both healthy and diseased states is of paramount importance for biomedical research and drug development.
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[4] By replacing the naturally abundant carbon-12 (¹²C) atoms with the stable, heavy isotope carbon-13 (¹³C), researchers can track the movement of carbon atoms through complex metabolic networks.[4] When applied to ascorbic acid, ¹³C labeling unlocks a suite of advanced analytical methods, providing unprecedented insights into its metabolic flux, redox cycling, and therapeutic potential. This guide details the core benefits of ¹³C-labeled ascorbic acid, presents quantitative data from key studies, outlines experimental protocols, and visualizes the underlying biochemical and experimental workflows.
Core Benefits of ¹³C Labeling in Ascorbic Acid
The application of ¹³C-labeled ascorbic acid provides distinct advantages in several areas of research:
Probing Real-Time Redox Status in Vivo
A groundbreaking application of ¹³C labeling is in the non-invasive imaging of tissue redox status.[5] This is achieved using hyperpolarized [1-¹³C]-ascorbic acid (AA) and its oxidized form, [1-¹³C]-dehydroascorbic acid (DHA), in conjunction with magnetic resonance spectroscopy (MRS).[6]
-
Principle : The technique of dynamic nuclear polarization (DNP) dramatically increases the NMR signal of the ¹³C label by over 10,000-fold, enabling real-time in vivo detection.[6][7]
-
Application in Oncology : Tumors often exhibit a more reduced microenvironment to cope with high levels of oxidative stress.[6] After injection, hyperpolarized [1-¹³C]-DHA is taken up by cells (often via overexpressed glucose transporters) and is rapidly reduced to [1-¹³C]-AA.[6] The rate of this conversion can be measured by MRS and serves as a biomarker for the tissue's reductive capacity. Conversely, the oxidation of [1-¹³C]-AA can be used to probe oxidative stress in other conditions like inflammation.[6]
-
Significance : This method provides a non-invasive way to assess the redox state of tumors, which could be crucial for diagnosing cancer, monitoring treatment response, and developing drugs that target cellular redox pathways.[5]
Metabolic Flux Analysis (MFA)
¹³C-MFA is a standard technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[4][8] While often applied to central carbon metabolism using tracers like ¹³C-glucose or ¹³C-glutamine, the principles can be extended to understand the synthesis, degradation, and recycling of ascorbic acid.
-
Tracing Biosynthesis and Degradation : In organisms that synthesize vitamin C, ¹³C-labeled precursors (e.g., ¹³C-glucose) can be used to trace the flow of carbons through the biosynthetic pathway, revealing the activity of this pathway under different conditions.[1] The degradation of ¹³C-ascorbic acid into metabolites like oxalate and L-erythrulose can also be tracked.[1]
-
Quantifying Pathway Activity : By analyzing the mass isotopologue distribution (MID)—the fractional abundance of molecules with different numbers of ¹³C atoms—in downstream metabolites using mass spectrometry (MS), researchers can calculate the relative and absolute fluxes through connected pathways.[9]
Elucidating Drug Mechanism of Action
Understanding how a drug affects cellular metabolism is critical in drug development. ¹³C-labeled ascorbic acid can serve as a probe to investigate these effects.
-
Target Engagement : By monitoring the redox cycling of ¹³C-AA and ¹³C-DHA, researchers can determine if a drug alters the cellular redox balance, providing evidence of target engagement for drugs designed to modulate oxidative stress.[4]
-
Downstream Effects : A drug's impact on pathways that depend on ascorbic acid as a cofactor (e.g., collagen synthesis) can be indirectly monitored by observing changes in the turnover of ¹³C-ascorbic acid.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using hyperpolarized [1-¹³C]-ascorbic acid and [1-¹³C]-dehydroascorbic acid to probe redox status.[6][7]
Table 1: Hyperpolarization and Relaxation Properties of [1-¹³C]-Labeled Vitamin C
| Compound | pH | Solution-State Polarization (%) | T₁ Spin-Lattice Relaxation Time (s) at 9.4 T |
|---|---|---|---|
| [1-¹³C]-Ascorbic Acid (AA) | 3.2 | 10.5 ± 1.3 | 15.9 ± 0.7 |
| [1-¹³C]-Ascorbic Acid (AA) | 7.0 | 5.1 ± 0.6 | Not Reported |
| [1-¹³C]-Dehydroascorbic Acid (DHA) | 3.2 | 10.5 ± 1.3 | 20.5 ± 0.9 |
| [1-¹³C]-Dehydroascorbic Acid (DHA) | 7.0 | 8.2 ± 1.1 | Not Reported |
Data sourced from Bohndiek et al., J Am Chem Soc, 2011.[6][7]
Table 2: In Vitro Reduction Rates of [1-¹³C]-Dehydroascorbic Acid (DHA)
| Reaction Condition | Final Reactant Concentrations | Observed Rate of [1-¹³C]-AA Production |
|---|---|---|
| Spontaneous reaction with Glutathione (GSH) in buffer | 5 mM [1-¹³C]-DHA, 50 mM GSH | ~0.15 nmol/s (calculated based on kinetics) |
| In RPMI cell culture medium | 7 mM [1-¹³C]-DHA | 99 ± 6 nmol/s |
| In EL4 murine lymphoma cell suspension (1x10⁸ cells) | 7 mM [1-¹³C]-DHA | 223 ± 18 nmol/s |
Data indicates that the intracellular reduction of DHA is primarily an enzyme-mediated process, as the rate is over 100-fold faster than the spontaneous reaction with glutathione.[6][10] Data sourced from Bohndiek et al., J Am Chem Soc, 2011.[6][10]
Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is key to understanding the application of ¹³C-labeled ascorbic acid.
Caption: The redox cycle of ascorbic acid, a key antioxidant mechanism.
Caption: Mammalian ascorbic acid synthesis pathway from D-glucuronate.[1]
Caption: Experimental workflow for in vivo redox imaging using DNP-NMR.[6]
Experimental Protocols
Protocol 1: Hyperpolarization of [1-¹³C]-Ascorbic Acid for In Vivo NMR
This protocol is adapted from the methodology described by Bohndiek et al. for probing tumor redox states.[6][10]
1. Sample Formulation:
-
Prepare a 1.5 M solution of [1-¹³C]-ascorbic acid (AA) in a 60:40 H₂O/glycerol mixture.
-
Alternatively, for dehydroascorbic acid (DHA), prepare a 1.8 M solution of [1-¹³C]-DHA in DMSO-d₆.
-
To the solution, add 14.8 mM of a trityl radical (e.g., OX063) to serve as the source of electron polarization.
-
Add 1.4 mM of a gadolinium chelate (e.g., Dotarem) to reduce the electron T₁ₑ relaxation time, speeding up the polarization process.
2. Dynamic Nuclear Polarization (DNP):
-
Place the formulated sample in a DNP hyperpolarizer (e.g., GE Healthcare HyperSense).
-
Cool the sample to approximately 1.2 K under liquid helium and a near-vacuum (~1 mBar).
-
Irradiate the sample with microwaves at the appropriate frequency (e.g., ~94 GHz for a 3.35 T magnet) for 1 to 1.5 hours to transfer polarization from the radical's electrons to the ¹³C nucleus.
3. Dissolution and Neutralization:
-
Rapidly dissolve the frozen, hyperpolarized sample using 5 mL of hot (e.g., >180°C) pressurized water or an appropriate buffer.
-
For in vivo administration, immediately neutralize the sample by adding 1 mL of a phosphate buffer (e.g., 200 mM, pH 7.8) containing EDTA and NaCl to achieve a final physiological pH (7.0–7.2) and osmolality. This step must be performed quickly to minimize loss of polarization.
4. In Vivo Administration and Data Acquisition:
-
Inject the final solution intravenously into the subject (e.g., a tumor-bearing mouse) positioned within the NMR spectrometer.
-
Immediately begin acquiring ¹³C NMR spectra using a pulse-acquire sequence with a small flip angle (e.g., 8-10°) and a short repetition time (TR = 1-3 s) to dynamically monitor the signals from both [1-¹³C]-DHA and its metabolic product, [1-¹³C]-AA.
5. Data Analysis:
-
Integrate the peak areas for [1-¹³C]-DHA and [1-¹³C]-AA in each time-resolved spectrum.
-
Fit the signal intensities over time to a two-site exchange model (modified Bloch equations) to calculate the apparent first-order rate constant (k) of DHA reduction to AA.
Protocol 2: General Methodology for ¹³C Metabolic Flux Analysis
This protocol provides a general workflow for a cell culture-based ¹³C labeling experiment to trace metabolic pathways.[4][9]
1. Experimental Design and Tracer Selection:
-
Define the metabolic pathway of interest.
-
Choose a ¹³C-labeled substrate (tracer) that will enter the desired pathway. For instance, to study ascorbic acid biosynthesis, one might use uniformly labeled [U-¹³C₆]-glucose.
2. Cell Culture and Labeling:
-
Culture cells in a standard medium to the desired confluence.
-
To initiate the experiment, switch the cells to a medium identical to the standard medium but with the unlabeled substrate replaced by its ¹³C-labeled counterpart (e.g., ¹³C-glucose instead of ¹²C-glucose).
-
Continue the culture for a predetermined duration to allow the ¹³C label to incorporate into downstream metabolites and reach a metabolic and isotopic steady state.
3. Metabolite Extraction:
-
Rapidly quench metabolism to halt all enzymatic reactions. This is typically done by aspirating the medium and adding a cold solvent, such as 80% methanol at -80°C.
-
Scrape the cells and collect the cell/solvent mixture.
-
Lyse the cells (e.g., via sonication or freeze-thaw cycles) and centrifuge to pellet insoluble debris.
-
Collect the supernatant containing the polar metabolites.
4. MS or NMR Analysis:
-
Analyze the metabolite extract using an appropriate analytical platform.
- Mass Spectrometry (GC-MS or LC-MS): Separate the metabolites chromatographically and determine the mass distribution for each metabolite fragment. This provides the Mass Isotopologue Distribution (MID).[9]
- NMR Spectroscopy: ¹³C NMR can resolve specific positional isotopomers, providing more detailed information on which carbon atoms within a molecule are labeled.
5. Data Interpretation and Flux Calculation:
-
Correct the raw MID data for the natural abundance of ¹³C.
-
Use the corrected MIDs as input for a computational metabolic model.
-
Employ software (e.g., INCA, Metran) to solve a system of algebraic equations that relate the measured labeling patterns to the unknown intracellular fluxes, thereby quantifying the activity of the metabolic pathways.
Conclusion
The use of ¹³C labeling in ascorbic acid has opened new frontiers in biomedical research and drug development. The ability to non-invasively image redox states in vivo using hyperpolarized ¹³C-labeled ascorbic acid provides a powerful tool for cancer research and beyond. Furthermore, applying established ¹³C metabolic flux analysis techniques allows for a detailed quantitative understanding of the synthesis, degradation, and recycling of this critical vitamin. As analytical technologies continue to advance, the applications of ¹³C-labeled ascorbic acid are poised to expand, offering deeper insights into cellular metabolism and accelerating the development of novel therapeutics.
References
- 1. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chapter 6. Vitamin C [fao.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Application of L-Ascorbic Acid-13C6 versus Unlabeled Ascorbic Acid in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of L-Ascorbic acid-13C6 and its unlabeled counterpart, L-ascorbic acid (Vitamin C), in research settings. This document outlines the core physicochemical properties, details common experimental applications, and provides standardized protocols for their use. The primary focus is on the application of the stable isotope-labeled form as an internal standard for precise quantification and as a tracer for metabolic studies.
Core Concepts: Labeled vs. Unlabeled Ascorbic Acid
L-ascorbic acid is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor in numerous enzymatic reactions, including collagen synthesis. In research, the unlabeled form is widely studied for its physiological and pharmacological effects.
L-Ascorbic acid-13C6 is a stable isotope-labeled version of ascorbic acid where all six carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic substitution renders the molecule chemically identical to the natural form in terms of biological activity but distinguishable by its mass. This key difference is the foundation of its utility in quantitative and metabolic research, as it allows for precise differentiation from the endogenous, unlabeled ascorbic acid pool.
Data Presentation: Physicochemical and Spectrometric Properties
The following tables summarize the key quantitative data for both L-Ascorbic acid-13C6 and unlabeled L-ascorbic acid.
| Property | L-Ascorbic Acid (Unlabeled) | L-Ascorbic acid-13C6 |
| Molecular Formula | C₆H₈O₆ | ¹³C₆H₈O₆ |
| Molecular Weight | 176.12 g/mol | 182.08 g/mol |
| Melting Point | ~190-192 °C (decomposes) | ~193 °C (decomposes) |
| Appearance | White to off-white powder | White to off-white powder |
| Isotopic Purity | Not Applicable | ≥99 atom % ¹³C |
Table 1: Comparative Physicochemical Properties.
| Parameter | L-Ascorbic Acid (Unlabeled) | L-Ascorbic acid-13C6 |
| Precursor Ion (m/z) [M-H]⁻ | 175.02 | 181.04 |
| Common Fragment Ions (m/z) | 115, 87, 71 | 119, 90 |
| Mass Shift | Not Applicable | M+6 |
Table 2: Mass Spectrometry Data (Negative Ion Mode).
Experimental Protocols
Quantification of Ascorbic Acid in Biological Samples via LC-MS/MS
This protocol details the use of L-Ascorbic acid-13C6 as an internal standard for the accurate quantification of ascorbic acid in plasma.
3.1.1. Materials and Reagents
-
L-Ascorbic acid (for calibration curve)
-
L-Ascorbic acid-13C6 (Internal Standard, IS)
-
Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
3.1.2. Sample Preparation
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Prepare Internal Standard Working Solution: Prepare a working solution of L-Ascorbic acid-13C6 in a stabilizing acid (e.g., 12% TCA). A typical concentration is 1.67 µmol/L.[1]
-
Protein Precipitation: In a microcentrifuge tube, add 200 µL of plasma. To this, add 600 µL of the cold internal standard working solution.[1]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 3-5 minutes.[1][2] Centrifuge at high speed (e.g., 11,000-17,500 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient Elution: A gradient from high aqueous to high organic phase. A typical total run time is around 6 minutes.
-
Flow Rate: 0.6 mL/min.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
MRM Transitions:
-
Ascorbic Acid: 175.0 -> 115.0 or 175.0 -> 71.0
-
L-Ascorbic acid-13C6 (IS): 181.0 -> 119.0 or 181.0 -> 90.0
-
3.1.4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the ascorbic acid calibrants to the internal standard against the known concentrations of the calibrants.
-
Quantify the ascorbic acid concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Tracing with ¹³C-Labeled Ascorbic Acid using NMR
This protocol provides a general framework for tracing the metabolic fate of ascorbic acid in cell culture.
3.2.1. Cell Culture and Labeling
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing L-Ascorbic acid-13C6 at a known concentration.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled ascorbic acid.
3.2.2. Metabolite Extraction
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Dry the supernatant (metabolite extract) under a stream of nitrogen or using a vacuum concentrator.
3.2.3. NMR Sample Preparation and Acquisition
-
Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., DSS).
-
Transfer the sample to an NMR tube.
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer. Key parameters to optimize include the pulse program, acquisition time, and relaxation delay to ensure quantitative measurements.[3]
3.2.4. Data Analysis
-
Process the NMR spectra (Fourier transformation, phasing, baseline correction).
-
Identify and quantify the signals from ¹³C-labeled metabolites derived from the L-Ascorbic acid-13C6 tracer. The appearance of ¹³C labels in downstream metabolites provides qualitative and quantitative information about pathway activity.
In Vivo Redox Imaging with Hyperpolarized [1-¹³C]-Ascorbic Acid
This advanced protocol outlines the key steps for imaging the redox state in vivo using dynamic nuclear polarization (DNP)-enhanced MRI.
3.3.1. Preparation of the Hyperpolarized Probe
-
A solution of [1-¹³C]-ascorbic acid is prepared in a glassing matrix (e.g., water/glycerol) containing a stable trityl radical.[4][5]
-
The sample is cooled to ~1.2 K in a DNP hyperpolarizer.[4][5]
-
Microwave irradiation is applied to transfer the high polarization of the electron spins from the radical to the ¹³C nucleus of the ascorbic acid.[4]
-
The hyperpolarized sample is rapidly dissolved in a superheated aqueous buffer to create an injectable solution at a physiological pH.[5]
3.3.2. In Vivo Administration and Imaging
-
The hyperpolarized [1-¹³C]-ascorbic acid solution is administered intravenously to the subject (e.g., a tumor-bearing mouse).
-
Immediately following injection, dynamic ¹³C MR spectra or spectroscopic images are acquired.
-
The conversion of hyperpolarized [1-¹³C]-ascorbic acid to [1-¹³C]-dehydroascorbic acid is monitored in real-time.
3.3.3. Data Analysis
-
The relative signal intensities of the labeled ascorbic acid and its oxidized product, dehydroascorbic acid, are measured over time.
-
The rate of conversion provides a quantitative measure of the extracellular redox state in the tissue of interest. Increased oxidation rates can be indicative of oxidative stress.
Mandatory Visualizations
Caption: Workflow for Ascorbic Acid Quantification using LC-MS/MS.
Caption: Ascorbic Acid Redox Cycling and Antioxidant Mechanism.
Caption: Role of Ascorbic Acid in Collagen Synthesis.
Conclusion
The primary distinction between L-Ascorbic acid-13C6 and unlabeled ascorbic acid lies in the isotopic composition of the carbon backbone. This seemingly minor difference provides a powerful tool for researchers. L-Ascorbic acid-13C6 is indispensable for applications requiring the precise differentiation between endogenous and exogenous pools of Vitamin C. Its use as an internal standard in mass spectrometry ensures the accuracy and reproducibility of quantitative studies, while its application as a metabolic tracer in NMR and hyperpolarized MRI offers dynamic insights into biological pathways and redox states in real-time. Unlabeled ascorbic acid remains the compound of choice for investigating the direct biological and pharmacological effects of Vitamin C. The selection between these two forms is therefore dictated by the specific experimental question being addressed, with the labeled form providing a level of analytical rigor and metabolic insight that is unattainable with the unlabeled compound alone.
References
- 1. lcms.cz [lcms.cz]
- 2. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Applications of L-Ascorbic Acid-¹³C₆ in Metabolic Pathway Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of L-Ascorbic acid-¹³C₆ as a stable isotope tracer in metabolic pathway analysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret stable isotope tracing studies involving this critical vitamin.
Introduction to L-Ascorbic Acid and Stable Isotope Tracing
L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that acts as a potent antioxidant and a cofactor for numerous enzymatic reactions essential for human health.[1] Its roles span from collagen synthesis and immune function to neurotransmitter production and iron metabolism.[2] Stable isotope tracing is a powerful technique that utilizes non-radioactive isotopes, such as carbon-13 (¹³C), to track the metabolic fate of molecules within a biological system.[3] L-Ascorbic acid-¹³C₆, in which all six carbon atoms are replaced with ¹³C, serves as an ideal tracer to elucidate the intricate pathways of ascorbic acid biosynthesis, recycling, degradation, and its influence on other metabolic networks.[4]
The use of stable isotope-labeled compounds allows for the differentiation between endogenous and exogenously supplied molecules, enabling precise quantification of metabolic fluxes and pathway activities.[5] This is achieved by measuring the incorporation of the ¹³C label into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3]
Key Metabolic Pathways of L-Ascorbic Acid
Understanding the metabolic pathways of ascorbic acid is fundamental to designing and interpreting tracing experiments. The primary pathways include biosynthesis (in most animals, but not humans), recycling of the oxidized form, and degradation.
Ascorbic Acid Biosynthesis and Degradation
While humans lack the enzyme L-gulonolactone oxidase required for the final step of ascorbic acid synthesis, most other mammals can produce it from glucose.[6] The degradation of ascorbic acid proceeds through dehydroascorbic acid to 2,3-diketo-L-gulonate, which is then further metabolized.[6] Tracing with L-Ascorbic acid-¹³C₆ allows for the quantification of the rate of its degradation and the identification of its catabolic products.
Ascorbic Acid Recycling
The antioxidant function of ascorbic acid involves its oxidation to the ascorbyl radical and then to dehydroascorbic acid (DHA).[7] The recycling pathway, which reduces DHA back to ascorbic acid, is crucial for maintaining the cellular antioxidant capacity. This process is primarily dependent on glutathione (GSH). Tracing with L-Ascorbic acid-¹³C₆ can quantify the efficiency of this recycling mechanism.
Experimental Design and Protocols
A well-designed stable isotope tracing experiment is critical for obtaining meaningful data. The following sections outline key considerations and provide detailed protocols for in vitro and in vivo studies.
Experimental Workflow
The general workflow for a metabolic tracing study using L-Ascorbic acid-¹³C₆ involves several key steps, from cell culture and labeling to data analysis and interpretation.
Detailed Experimental Protocols
This protocol is designed for tracing the metabolism of L-Ascorbic acid-¹³C₆ in cultured mammalian cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled ascorbic acid
-
L-Ascorbic acid-¹³C₆ (sterile solution)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol/Acetonitrile/Water (50:30:20, v/v/v) extraction solvent, pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of labeling.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of L-Ascorbic acid-¹³C₆ (e.g., 100 µM).
-
Labeling: Aspirate the standard culture medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C.
-
Quenching and Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) extraction solvent to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Collection: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube for LC-MS analysis. Store samples at -80°C.
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Reversed-phase C18 column
-
LC-MS/MS system
Procedure:
-
Sample Evaporation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a small volume (e.g., 50-100 µL) of 50% methanol in water.
-
Centrifugation: Centrifuge the reconstituted samples at high speed to pellet any remaining debris.
-
Transfer: Transfer the supernatant to LC-MS vials.
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a gradient elution from Mobile Phase A to Mobile Phase B to separate the metabolites. The mass spectrometer should be operated in a mode that allows for the detection of all possible mass isotopologues of the target metabolites.
Data Presentation and Analysis
The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) for various metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.
Quantitative Data Tables
The following tables provide representative data from ¹³C tracing experiments. While not directly from an L-Ascorbic acid-¹³C₆ study due to the scarcity of such published datasets, they illustrate the type of quantitative data generated and how it can be presented.
Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates after [U-¹³C₆]-Glucose Tracing. This table shows the percentage of each mass isotopologue for key metabolites in the glycolysis pathway after 24 hours of labeling with uniformly labeled ¹³C-glucose. This type of data reveals the contribution of glucose to these pathways.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-phosphate | 2.5 | 1.8 | 3.5 | 4.2 | 8.1 | 15.2 | 64.7 |
| Fructose-6-phosphate | 3.1 | 2.2 | 4.1 | 5.0 | 9.5 | 17.8 | 58.3 |
| 3-Phosphoglycerate | 15.2 | 8.5 | 25.3 | 51.0 | - | - | - |
| Pyruvate | 20.1 | 10.3 | 30.5 | 39.1 | - | - | - |
| Lactate | 22.5 | 11.8 | 32.1 | 33.6 | - | - | - |
Data is illustrative and adapted from typical ¹³C-glucose tracing experiments.
Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates after [U-¹³C₅]-Glutamine Tracing. This table demonstrates the contribution of glutamine to the TCA cycle. The M+4 and M+5 isotopologues are indicative of glutamine entering the cycle via anaplerosis.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Citrate | 35.2 | 5.1 | 10.3 | 8.2 | 25.8 | 15.4 |
| α-Ketoglutarate | 10.5 | 2.3 | 5.1 | 6.8 | 15.2 | 60.1 |
| Succinate | 40.1 | 6.2 | 12.5 | 9.8 | 31.4 | - |
| Malate | 45.3 | 7.5 | 15.1 | 11.2 | 20.9 | - |
| Aspartate | 38.9 | 6.8 | 13.7 | 10.5 | 30.1 | - |
Data is illustrative and adapted from typical ¹³C-glutamine tracing experiments.
Data Analysis Workflow
The analysis of data from stable isotope tracing experiments is a multi-step process that requires specialized software.
Key Steps in Data Analysis:
-
Raw Data Processing: Raw mass spectrometry data is processed to identify and integrate the peaks corresponding to the different isotopologues of each metabolite.
-
Natural Abundance Correction: The measured MIDs are corrected for the natural abundance of ¹³C (approximately 1.1%) and other naturally occurring heavy isotopes.
-
Metabolic Flux Analysis (MFA): Corrected MIDs, along with measured uptake and secretion rates, are used as inputs for MFA software. These programs use mathematical models of metabolic networks to estimate the intracellular fluxes that best explain the observed labeling patterns.[8]
-
Statistical Analysis: Statistical tests are applied to determine the significance of changes in metabolic fluxes between different experimental conditions.
Applications in Research and Drug Development
The use of L-Ascorbic acid-¹³C₆ in metabolic pathway analysis has significant implications for various fields.
-
Cancer Research: Ascorbic acid has been shown to have pro-oxidant effects in cancer cells.[9] Tracing its metabolism can help elucidate the mechanisms of its selective toxicity and its impact on central carbon metabolism, including glycolysis and the TCA cycle, providing insights for developing novel cancer therapies.[10]
-
Neurobiology: Ascorbic acid is found in high concentrations in the brain and plays a role in neuronal function and protection against oxidative stress.[7] ¹³C tracing can be used to study its transport and metabolism within different brain cell types and in the context of neurodegenerative diseases.
-
Immunology: Immune cells have high levels of ascorbic acid, which is rapidly consumed during an immune response. Stable isotope tracing can help quantify the metabolic demands of immune cells and the role of ascorbic acid in supporting their function.
-
Drug Development: Understanding how a drug candidate affects ascorbic acid metabolism or how ascorbic acid influences the metabolism of a drug is crucial for assessing efficacy and potential side effects. L-Ascorbic acid-¹³C₆ can be used in preclinical studies to investigate these interactions.
Conclusion
L-Ascorbic acid-¹³C₆ is a powerful tool for dissecting the complexities of vitamin C metabolism and its interplay with other metabolic pathways. By providing detailed quantitative data on metabolic fluxes, stable isotope tracing with L-Ascorbic acid-¹³C₆ offers invaluable insights for basic research, disease modeling, and the development of new therapeutic strategies. This guide provides a foundational framework for researchers to harness the potential of this technique in their own investigations.
References
- 1. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 2. mdpi.com [mdpi.com]
- 3. 13C Tracer Analysis and Metabolomics in Dormant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epic.awi.de [epic.awi.de]
L-Ascorbic Acid-¹³C₆ as a Tracer for In Vivo Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Ascorbic acid-¹³C₆ as a stable isotope tracer for in vivo research. This powerful tool allows for the precise tracking and quantification of vitamin C absorption, distribution, metabolism, and excretion (ADME), providing invaluable insights for nutritional science, drug development, and the study of oxidative stress in various disease models. The use of a fully labeled ¹³C₆ molecule offers distinct advantages for metabolic flux analysis compared to partially labeled variants.
Introduction to L-Ascorbic Acid-¹³C₆ Tracing
Stable isotope labeling is a cornerstone of modern metabolic research. L-Ascorbic acid-¹³C₆ is a non-radioactive, stable isotopologue of vitamin C where all six carbon atoms are replaced with the heavy isotope ¹³C. This labeling strategy allows researchers to distinguish exogenously administered vitamin C from the endogenous pool within a biological system.[1][2] By employing mass spectrometry-based techniques, the ¹³C₆-labeled ascorbate and its downstream metabolites can be selectively detected and quantified in various biological matrices, such as plasma, tissues, and urine.
The primary advantage of using the ¹³C₆ variant lies in its utility for metabolic flux analysis. As the ¹³C₆-ascorbic acid is metabolized, the six ¹³C atoms are incorporated into various downstream metabolites. Tracking the distribution of these heavy carbon atoms provides a detailed map of the metabolic pathways influenced by vitamin C and allows for the quantification of the rate of these reactions.
Experimental Design for In Vivo Tracer Studies
A well-designed in vivo study is critical for obtaining reliable and reproducible data. The following sections outline a general experimental workflow for a tracer study using L-Ascorbic acid-¹³C₆ in a preclinical animal model.
Experimental Workflow
The overall workflow of an in vivo tracer study with L-Ascorbic acid-¹³C₆ involves several key stages, from tracer administration to data analysis.
Detailed Experimental Protocols
The following are illustrative protocols that can be adapted based on the specific research question and animal model.
2.2.1. Animal Model and Acclimation:
-
Model: Male Sprague-Dawley rats (8-10 weeks old) are a common model for nutritional studies.
-
Acclimation: Animals should be acclimated for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) and fed a standard chow diet. For studies investigating vitamin C deficiency, a specialized diet devoid of ascorbic acid can be introduced.
2.2.2. Tracer Administration:
-
Tracer: L-Ascorbic acid-¹³C₆ (99% isotopic purity).
-
Formulation: Dissolve the tracer in sterile, deionized water immediately before administration to prevent oxidation.
-
Route of Administration:
-
Oral Gavage: For studying absorption and bioavailability, a single dose (e.g., 10 mg/kg) is administered directly into the stomach.
-
Intravenous (IV) Injection: For assessing distribution and elimination without the influence of absorption, a single bolus dose (e.g., 5 mg/kg) is administered via the tail vein.
-
2.2.3. Sample Collection:
-
Blood: Serial blood samples (approximately 100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into EDTA-coated tubes. Plasma is separated by centrifugation and immediately stored at -80°C.
-
Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, brain, adrenal glands, kidneys) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
Urine: Animals can be housed in metabolic cages for timed urine collection to assess the excretion of the tracer and its metabolites.
2.2.4. Sample Preparation and Analysis:
-
Extraction:
-
Plasma: Proteins are precipitated by adding a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard. The supernatant is collected after centrifugation.
-
Tissues: Tissues are homogenized in a suitable buffer, followed by protein precipitation and extraction of metabolites.
-
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, ascorbic acid and its metabolites are often converted to more volatile derivatives, such as trimethylsilyl (TMS) esters.[2][3]
-
Mass Spectrometry:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method for quantifying L-Ascorbic acid-¹³C₆ and its metabolites in complex biological matrices.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Also a powerful technique, particularly after derivatization, for separating and quantifying volatile compounds.
-
Data Presentation and Interpretation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Pharmacokinetic Parameters
The concentration of L-Ascorbic acid-¹³C₆ in plasma over time can be used to calculate key pharmacokinetic parameters.
| Parameter | Description | Illustrative Value (Oral) | Illustrative Value (IV) |
| Cₘₐₓ | Maximum plasma concentration | 50 µM | 150 µM |
| Tₘₐₓ | Time to reach Cₘₐₓ | 30 min | 5 min |
| AUC | Area under the plasma concentration-time curve | 3000 µMmin | 4500 µMmin |
| t₁/₂ | Elimination half-life | 120 min | 90 min |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation | 70% | N/A |
Table 1: Illustrative Pharmacokinetic Parameters of L-Ascorbic acid-¹³C₆ in Rats. These values are hypothetical and will vary depending on the experimental conditions.
Tissue Distribution
The concentration of the tracer in different tissues provides insights into the sites of vitamin C uptake and storage.
| Tissue | ¹³C₆-Ascorbate Concentration (nmol/g tissue) |
| Liver | 150 |
| Brain | 250 |
| Adrenal Glands | 400 |
| Kidneys | 180 |
| Spleen | 120 |
| Heart | 80 |
Table 2: Illustrative Tissue Distribution of L-Ascorbic acid-¹³C₆ in Rats at 4 Hours Post-Dose. These values are hypothetical and will vary depending on the experimental conditions.
Metabolic Pathways and Signaling
L-Ascorbic acid-¹³C₆ can be used to trace the flow of carbon atoms through various metabolic pathways.
Ascorbic Acid Metabolism and Degradation
The metabolism of ascorbic acid involves its oxidation to dehydroascorbic acid and subsequent degradation to various products.
The use of L-Ascorbic acid-¹³C₆ allows for the tracing of the carbon backbone through these transformations. For instance, the degradation of ¹³C₆-diketogulonate can lead to the formation of ¹³C₂-oxalate and ¹³C₄-threonate, and the relative abundance of these labeled metabolites can quantify the flux through these degradative pathways.
Conclusion
L-Ascorbic acid-¹³C₆ is a powerful and safe tracer for in vivo studies of vitamin C metabolism. Its use provides detailed insights into the pharmacokinetics and metabolic fate of this essential nutrient. The ability to trace the fully ¹³C-labeled backbone through various metabolic pathways opens up new avenues for understanding the role of vitamin C in health and disease. The experimental protocols and data interpretation frameworks presented in this guide provide a solid foundation for researchers to design and execute their own in vivo tracer studies.
References
Isotopic Enrichment of L-Ascorbic Acid-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic enrichment of L-Ascorbic acid-13C6, a vital tool in metabolic research and drug development. This document details the synthesis, quantitative analysis, and key applications of this stable isotope-labeled compound, offering detailed experimental protocols and visual representations of relevant pathways and workflows.
Introduction to L-Ascorbic Acid-13C6
L-Ascorbic acid (Vitamin C) is a crucial water-soluble vitamin with a myriad of biological functions, including antioxidant defense, collagen synthesis, and immune modulation. The isotopic labeling of L-Ascorbic acid with six Carbon-13 (¹³C) atoms (L-Ascorbic acid-¹³C₆) creates a non-radioactive, stable tracer that is chemically identical to its unlabeled counterpart but distinguishable by its mass. This property makes it an invaluable tool for a range of quantitative and metabolic studies.
Commercially available L-Ascorbic acid-¹³C₆ typically boasts a high isotopic purity of 99 atom % ¹³C and a chemical purity of 99%. Its primary applications include its use as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C and as an internal standard for precise quantification of endogenous L-Ascorbic acid in biological matrices using mass spectrometry-based methods.[1]
Synthesis of L-Ascorbic Acid-13C6: The Modified Reichstein Process
The industrial synthesis of L-Ascorbic acid is predominantly achieved through the Reichstein process, a multi-step chemo-microbial method starting from D-glucose.[2] For the production of L-Ascorbic acid-¹³C₆, this process is adapted by utilizing uniformly labeled D-Glucose-¹³C₆ as the starting material.
Quantitative Data on Synthesis Yields
The following table summarizes the estimated yields for each step of the modified Reichstein process for the synthesis of L-Ascorbic acid-¹³C₆. The overall yield is a critical factor in the cost and availability of the labeled compound.
| Step No. | Reaction | Starting Material | Product | Catalyst/Microbe | Estimated Yield (%) |
| 1 | Catalytic Hydrogenation | D-Glucose-¹³C₆ | D-Sorbitol-¹³C₆ | Nickel | ~100 |
| 2 | Microbial Oxidation | D-Sorbitol-¹³C₆ | L-Sorbose-¹³C₆ | Acetobacter suboxydans | 60-95 |
| 3 | Acetal Protection | L-Sorbose-¹³C₆ | Diacetone-L-sorbose-¹³C₆ | Acetone, Sulfuric acid | ~80 |
| 4 | Chemical Oxidation | Diacetone-L-sorbose-¹³C₆ | Diacetone-2-keto-L-gulonic acid-¹³C₆ | Platinum | ~90 |
| 5 | Acid Hydrolysis | Diacetone-2-keto-L-gulonic acid-¹³C₆ | 2-keto-L-gulonic acid-¹³C₆ | Acid | >90 |
| 6 | Lactonization & Enolization | 2-keto-L-gulonic acid-¹³C₆ | L-Ascorbic acid-¹³C₆ | Acid | ~75 |
| Overall | D-Glucose-¹³C₆ | L-Ascorbic acid-¹³C₆ | >50 |
Yields are based on the standard Reichstein process and may vary for the labeled synthesis.[3][4][5]
Experimental Protocol: Synthesis of L-Ascorbic Acid-13C6
This protocol outlines the key steps for the laboratory-scale synthesis of L-Ascorbic acid-¹³C₆ based on the modified Reichstein process.
Step 1: Catalytic Hydrogenation of D-Glucose-¹³C₆ to D-Sorbitol-¹³C₆
-
Reaction Setup: In a high-pressure autoclave, dissolve D-Glucose-¹³C₆ in deionized water. Add a nickel catalyst (e.g., Raney nickel).
-
Hydrogenation: Pressurize the autoclave with hydrogen gas and heat to the required temperature and pressure.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor, filter off the catalyst, and concentrate the aqueous solution to obtain D-Sorbitol-¹³C₆.
Step 2: Microbial Oxidation of D-Sorbitol-¹³C₆ to L-Sorbose-¹³C₆
-
Culture Preparation: Prepare a sterile fermentation medium containing D-Sorbitol-¹³C₆, yeast extract, and other essential nutrients.
-
Inoculation: Inoculate the medium with a culture of Acetobacter suboxydans.
-
Fermentation: Maintain the fermentation at a controlled temperature (e.g., 30-35°C) and pH with vigorous aeration for several days.
-
Product Isolation: After the fermentation is complete, remove the bacterial cells by centrifugation or filtration. The resulting supernatant contains L-Sorbose-¹³C₆.
Step 3-5: Chemical Conversion to 2-keto-L-gulonic acid-¹³C₆
-
Acetal Protection: React the L-Sorbose-¹³C₆ solution with acetone in the presence of a strong acid catalyst (e.g., sulfuric acid) to protect the hydroxyl groups, forming diacetone-L-sorbose-¹³C₆.
-
Oxidation: Oxidize the diacetone-L-sorbose-¹³C₆ using a suitable oxidizing agent (e.g., potassium permanganate or catalytic oxidation with platinum) to yield diacetone-2-keto-L-gulonic acid-¹³C₆.
-
Hydrolysis: Remove the acetone protecting groups by acid hydrolysis to yield 2-keto-L-gulonic acid-¹³C₆.
Step 6: Lactonization and Enolization to L-Ascorbic acid-¹³C₆
-
Reaction: Treat the 2-keto-L-gulonic acid-¹³C₆ with a strong acid to induce intramolecular esterification (lactonization) and subsequent enolization to form the final product, L-Ascorbic acid-¹³C₆.
-
Purification: Purify the crude L-Ascorbic acid-¹³C₆ by recrystallization from a suitable solvent system to obtain a product with high chemical and isotopic purity.
Caption: Synthesis of L-Ascorbic Acid-¹³C₆ via the modified Reichstein Process.
Quantification of L-Ascorbic Acid-13C6 in Biological Samples
The accurate quantification of L-Ascorbic acid-¹³C₆ in biological matrices is essential for its use as a metabolic tracer and internal standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity.
Experimental Protocol: LC-MS/MS Quantification in Plasma
This protocol provides a general framework for the analysis of L-Ascorbic acid-¹³C₆ in plasma.
1. Sample Collection and Stabilization:
-
Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Immediately place the tubes on ice to minimize degradation of ascorbic acid.
-
Separate plasma by centrifugation at 4°C.
-
To stabilize ascorbic acid, immediately add an equal volume of cold 10% metaphosphoric acid (MPA) to the plasma, vortex, and centrifuge to precipitate proteins.[6]
-
Store the supernatant at -80°C until analysis.
2. Sample Preparation for LC-MS/MS:
-
Thaw the stabilized plasma samples on ice.
-
If using L-Ascorbic acid-¹³C₆ as an internal standard for quantifying endogenous ascorbic acid, spike the unlabeled calibrators and quality control samples with a known concentration of L-Ascorbic acid-¹³C₆.
-
If conducting a tracer study, prepare a calibration curve using known concentrations of L-Ascorbic acid-¹³C₆.
-
Precipitate proteins using a solvent like acetonitrile.[7]
-
Centrifuge the samples and transfer the supernatant to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used.[7]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typical.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is preferred for ascorbic acid.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled L-Ascorbic acid and L-Ascorbic acid-¹³C₆.
-
L-Ascorbic acid (unlabeled): m/z 175 -> 115
-
L-Ascorbic acid-¹³C₆: m/z 181 -> 119
-
-
Data Analysis: Quantify the amount of L-Ascorbic acid-¹³C₆ by comparing the peak area ratio of the analyte to the internal standard (if used) against the calibration curve.
-
Caption: A typical workflow for the quantification of L-Ascorbic Acid-¹³C₆ in plasma.
Applications in Research and Drug Development
The use of L-Ascorbic acid-¹³C₆ provides invaluable insights into various biological processes and is a powerful tool in pharmaceutical research.
Metabolic Tracing and Pharmacokinetics
By administering L-Ascorbic acid-¹³C₆ to a biological system, researchers can trace its metabolic fate, providing quantitative data on:
-
Bioavailability and Absorption: Determining the rate and extent of Vitamin C absorption from different formulations or in various physiological states.
-
Tissue Distribution: Quantifying the uptake and accumulation of Vitamin C in different tissues and organs.
-
Turnover and Metabolism: Measuring the rate at which Vitamin C is utilized and broken down in the body.
-
Metabolic Flux Analysis: Understanding how the carbon backbone of ascorbic acid is incorporated into other metabolic pathways.[8]
Drug Development
In the field of drug development, L-Ascorbic acid-¹³C₆ can be utilized to:
-
Investigate Drug-Nutrient Interactions: Assess how a new drug candidate affects the metabolism and disposition of Vitamin C.
-
Elucidate Mechanisms of Action: For drugs that may have antioxidant or pro-oxidant effects, L-Ascorbic acid-¹³C₆ can be used to probe their impact on redox homeostasis.[1]
-
Internal Standard for Bioanalysis: Serving as a reliable internal standard for the quantification of unlabeled ascorbic acid in clinical trials, ensuring data accuracy and precision.
Signaling and Metabolic Pathways
L-Ascorbic acid is involved in numerous cellular pathways. Understanding its biosynthesis and role in redox cycling is crucial for interpreting tracer studies.
Ascorbic Acid Biosynthesis in Plants (Smirnoff-Wheeler Pathway)
Plants synthesize ascorbic acid from D-glucose. The "Smirnoff-Wheeler" pathway is considered the primary route.
Caption: The Smirnoff-Wheeler pathway for L-Ascorbic Acid biosynthesis in plants.
Ascorbic Acid Redox Cycling
Ascorbic acid acts as an antioxidant by donating electrons to neutralize reactive oxygen species (ROS). The resulting oxidized forms can be regenerated back to ascorbic acid.
Caption: The antioxidant role of L-Ascorbic Acid through redox cycling.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Reichstein process - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Esthetics of the Reichstein-Grüssner L-Ascorbic Acid Synthesis – Part of Vitamin C Deficiency - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to L-Ascorbic Acid-13C6-1: Commercial Availability, Purity Assessment, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Ascorbic acid-13C6-1, a stable isotope-labeled form of Vitamin C. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document covers its commercial sources, purity specifications, and key applications, with a focus on its role as an internal standard in quantitative analysis and its involvement in cellular signaling pathways.
Commercial Sources and Purity
This compound is available from several commercial suppliers, primarily catering to the research and pharmaceutical industries. The purity of this isotopically labeled compound is a critical factor for its use in sensitive analytical applications. Suppliers typically provide a Certificate of Analysis (CoA) detailing the chemical and isotopic purity.
Table 1: Commercial Suppliers and Purity of this compound
| Supplier | Product Number | Isotopic Purity | Chemical Purity | Form |
| Sigma-Aldrich | 795097 | ≥99 atom % 13C | ≥99% (CP) | White to off-white powder |
| Cerilliant | V-047-1ML | Not specified | 500 µg/mL in Acetonitrile and Water | Solution |
| MedChemExpress | HY-B0166S | Not specified | >98% | Solid |
| LGC Standards | A786992 | >95% (98.0% reported in one CoA) | 99% (99.49% by HPLC in one CoA) | Off-White to Pale Yellow Solid |
| VIVAN Life Sciences | VLCS-01282 | Not specified | Not specified | Not specified |
| Simson Pharma | A550009 | Not specified | Not specified | Not specified |
| Shimadzu | C6233 | ≥99% 13C | ≥98.00% | Not specified |
Note: Purity specifications may vary by batch. Always refer to the supplier's Certificate of Analysis for the most accurate information.
Experimental Protocols for Purity Analysis
The determination of both chemical and isotopic purity of this compound is crucial. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
Purity Determination by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is suitable for assessing the chemical purity of this compound and for quantifying it in various biological matrices.
Objective: To determine the chemical purity of this compound and its concentration when used as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as water or a mixture of acetonitrile and water. A typical stock solution concentration is 1 mg/mL.
-
For use as an internal standard, spike the analytical samples with a known concentration of the this compound solution.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte. For example:
-
0-1 min: 98% A
-
1-5 min: Linear ramp to 50% A
-
5-6 min: Hold at 50% A
-
6-7 min: Return to 98% A
-
7-10 min: Re-equilibration at 98% A
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
For this compound (precursor ion m/z 181): Monitor transitions such as 181 -> 119 and 181 -> 93.
-
For unlabeled L-Ascorbic acid (precursor ion m/z 175): Monitor transitions such as 175 -> 115 and 175 -> 89.[1]
-
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak area of the this compound chromatogram.
-
Purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.
-
For quantification, a calibration curve is generated using known concentrations of the unlabeled L-Ascorbic acid, and the concentration of the analyte in the sample is determined by the ratio of its peak area to that of the this compound internal standard.
-
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR is a powerful tool for confirming the isotopic enrichment of this compound.
Objective: To confirm the incorporation of 13C atoms at all six carbon positions and to assess the isotopic purity.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 13C probe.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D2O)
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
The spectrum of fully labeled this compound will show a complex pattern of signals due to 13C-13C coupling, which will be different from the six distinct singlet peaks observed for unlabeled L-ascorbic acid.
-
The absence of significant signals at the chemical shifts corresponding to unlabeled L-ascorbic acid indicates high isotopic purity.
-
-
Data Analysis:
-
Analyze the 13C NMR spectrum to confirm the presence of 13C at all six carbon positions.
-
Isotopic purity can be estimated by comparing the integrals of the signals corresponding to the 13C-labeled compound with any residual signals from the unlabeled species. However, mass spectrometry is generally more accurate for quantitative isotopic purity assessment.
-
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of L-ascorbic acid in various biological samples like plasma, serum, and tissue extracts.[2][3] Its use is critical for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical results.[4]
Role in Signaling Pathways
L-Ascorbic acid (Vitamin C) is a crucial cofactor for a family of enzymes known as Fe(II)- and 2-oxoglutarate-dependent dioxygenases, which includes prolyl hydroxylase domain (PHD) enzymes. These enzymes play a critical role in the regulation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. L-Ascorbic acid is essential for maintaining the iron atom in the active site of PHD enzymes in its reduced Fe(II) state, which is necessary for their catalytic activity.
In hypoxic (low oxygen) conditions, the activity of PHD enzymes is reduced, leading to the stabilization of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
L-Ascorbic acid also plays a role in modulating cellular levels of reactive oxygen species (ROS). At physiological concentrations, it acts as an antioxidant, scavenging harmful ROS. However, at higher concentrations, it can exhibit pro-oxidant effects. ROS can also influence the stability of HIF-1α.
Caption: Role of L-Ascorbic Acid in HIF-1α Regulation.
Experimental Workflow: Quantification of L-Ascorbic Acid using this compound as an Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of L-ascorbic acid in a biological sample using this compound as an internal standard.
Caption: Workflow for L-Ascorbic Acid Quantification.
This technical guide provides a foundational understanding of this compound for its effective use in a research setting. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant scientific literature and supplier documentation for the most detailed and up-to-date information.
References
- 1. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin C Attenuates Oxidative Stress, Inflammation, and Apoptosis Induced by Acute Hypoxia through the Nrf2/Keap1 Signaling Pathway in Gibel Carp (Carassius gibelio) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin C is dispensable for oxygen sensing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of L-Ascorbic acid-13C6-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and application of L-Ascorbic acid-13C6-1, a stable isotope-labeled form of Vitamin C. This document is intended for professionals in research and drug development who utilize this compound as a tracer in metabolic studies, as an internal standard for quantitative analysis, and in other advanced research applications.
Chemical and Physical Properties
This compound is chemically identical to its unlabeled counterpart, L-Ascorbic acid, with the exception that all six carbon atoms have been replaced with the stable isotope carbon-13. This isotopic labeling does not significantly alter its chemical properties but provides a distinct mass signature for analytical detection.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | ¹³C₆H₈O₆ | [1][2] |
| Molecular Weight | 182.08 g/mol | [1][2][3] |
| CAS Number | 1354064-87-1 | [1][2] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | Approximately 193 °C | [1] |
| Solubility | Soluble in water | [4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
| Storage Temperature | -20°C to -80°C | [5] |
Safety and Handling
As this compound shares the same fundamental chemical structure with L-Ascorbic acid, its safety profile is considered comparable. L-Ascorbic acid is generally recognized as safe (GRAS) and is not classified as a hazardous substance.[6][7] However, as with any chemical, prudent laboratory practices should always be observed.
Hazard Identification
-
Hazard Class: Not classified as hazardous. May form combustible dust concentrations in air.[8]
-
Primary Routes of Exposure: Inhalation, ingestion, skin contact, eye contact.
-
Health Effects: Generally considered non-toxic. High concentrations of dust may cause mild irritation to the respiratory tract, skin, and eyes.[6]
First Aid Measures
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[4]
-
Skin Contact: Wash off with plenty of water.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[4]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear appropriate chemical resistant gloves.
-
Eye Protection: Use safety glasses with side-shields.
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Protect from light and moisture. For long-term storage, -20°C to -80°C is recommended.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused product can be disposed of as non-hazardous solid waste.[6]
Table 2: Handling and Storage Summary
| Parameter | Recommendation |
| Ventilation | Use in a well-ventilated area. |
| Hygiene | Wash hands thoroughly after handling. |
| Spillage | Sweep up and place in a suitable container for disposal. Avoid dust formation. |
| Incompatibilities | Strong oxidizing agents. |
Experimental Protocols
This compound is a valuable tool in various research applications. Below are detailed methodologies for its use as an internal standard and in cell culture-based metabolic tracing.
Quantification of Vitamin C in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of L-Ascorbic acid in serum or plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound
-
L-Ascorbic acid (for calibration standards)
-
Metaphosphoric acid (MPA)
-
Trichloroacetic acid (TCA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., serum, plasma)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of L-Ascorbic acid in a 5% MPA solution.
-
Prepare a 1 mg/mL stock solution of this compound in a 5% MPA solution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the L-Ascorbic acid stock solution with a suitable solvent (e.g., 5% MPA) to create a series of calibration standards at concentrations ranging from the expected physiological levels in the samples.
-
-
Preparation of Internal Standard Working Solution:
-
Dilute the this compound stock solution to a final concentration of 1.67 µmol/L in a 12% TCA solution.[9]
-
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 200 µL of sample (calibrator, quality control, or unknown), add 600 µL of the internal standard working solution.[9]
-
Vortex the mixture for 5 minutes at 1000 rpm.[9]
-
Centrifuge at 11,000 rpm for 5 minutes to precipitate proteins.[9]
-
Transfer 400 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[9]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable C18 column. The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the transition for L-Ascorbic acid (m/z 175 -> 115).
-
Monitor the transition for this compound (m/z 181 -> 119).[10]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of L-Ascorbic acid to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of L-Ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro Cellular Uptake and Metabolism of this compound
This protocol outlines a general procedure for tracing the uptake and metabolic fate of this compound in cultured cells.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., fibroblasts, cancer cell lines)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Instruments for metabolite extraction and analysis (e.g., LC-MS, GC-MS, NMR)
Procedure:
-
Cell Culture:
-
Culture cells to the desired confluency in standard culture medium.
-
-
Labeling Experiment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Remove the standard culture medium from the cells and wash with PBS.
-
Add culture medium supplemented with a known concentration of this compound.
-
Incubate the cells for various time points to monitor uptake and metabolism.
-
-
Metabolite Extraction:
-
At each time point, remove the labeling medium and quickly wash the cells with ice-cold PBS to stop metabolic activity.
-
Lyse the cells and extract metabolites using a suitable method (e.g., methanol/water/chloroform extraction).
-
-
Analysis of Labeled Metabolites:
-
Analyze the cell extracts using mass spectrometry or NMR to identify and quantify the incorporation of ¹³C into downstream metabolites of ascorbic acid. This can provide insights into the activity of various metabolic pathways.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the application of this compound.
Ascorbic Acid as a Cofactor in Collagen Synthesis
Ascorbic Acid Recycling Pathway
Experimental Workflow for Metabolic Flux Analysis
This guide provides a foundational understanding of the safety, handling, and key applications of this compound. Researchers should always consult the most recent Safety Data Sheet from their supplier and relevant literature for the most up-to-date information and specific experimental considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. researchgate.net [researchgate.net]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-Ascorbic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. carlroth.com [carlroth.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]
Preliminary Experimental Design with L-Ascorbic Acid-¹³C₆: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for designing and implementing experiments utilizing L-Ascorbic acid-¹³C₆, a stable isotope-labeled form of Vitamin C. This powerful research tool serves as a tracer for metabolic flux analysis and as an internal standard for accurate quantification of L-Ascorbic acid in biological systems. This document outlines detailed experimental protocols, data presentation strategies, and visualizations of key signaling pathways influenced by L-Ascorbic acid, namely the Hypoxia-Inducible Factor-1α (HIF-1α) and collagen synthesis pathways. The information herein is intended to equip researchers with the necessary knowledge to effectively incorporate L-Ascorbic acid-¹³C₆ into their studies for a deeper understanding of cellular metabolism and disease.
Introduction to L-Ascorbic Acid-¹³C₆
L-Ascorbic acid-¹³C₆ is a non-radioactive, stable isotope-labeled version of L-Ascorbic acid where all six carbon atoms are replaced with the ¹³C isotope. This isotopic labeling allows for its differentiation from endogenous (¹²C) L-Ascorbic acid by mass spectrometry (MS). Its primary applications in research include:
-
Metabolic Tracer: To trace the metabolic fate of L-Ascorbic acid and its contribution to various metabolic pathways.
-
Internal Standard: For precise and accurate quantification of endogenous L-Ascorbic acid levels in various biological matrices using isotope dilution mass spectrometry.
The chemical properties of L-Ascorbic acid-¹³C₆ are virtually identical to its unlabeled counterpart, ensuring it behaves similarly in biological systems.
Quantitative Data Summary
The following tables summarize quantitative data from various studies for the application of L-Ascorbic acid in different experimental settings. These values can serve as a starting point for experimental design.
Table 1: L-Ascorbic Acid Concentrations in Cell Culture Experiments
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Human Dermal Fibroblasts | 0.1 - 1 mM | 24 - 96 hours | Increased collagen synthesis |
| Melanoma Cells (WM1366, WM9) | 100 µM | 24 hours | Reduced HIF-1α protein levels and transcriptional activity[1] |
| Osteosarcoma Stem Cells | 1 - 30 mmol L⁻¹ | 24 hours | Pro-oxidative effects and inhibition of glycolysis[2] |
| Human Adipose-Derived Mesenchymal Stromal Cells | 1000 mg/L | 72 hours | Maintained viability during cold preservation[3] |
Table 2: In Vivo Dosage and Pharmacokinetic Parameters of L-Ascorbic Acid
| Organism | Dosage | Route of Administration | Peak Plasma Concentration |
| Humans | 0.4 - 1.5 g/kg | Intravenous | Dose-dependent increase |
| Humans | < 100 mg/day | Oral | Plasma saturation around 70-80 µmol/L |
| Mice | 200 mg/kg | Oral | Antineoplastic effects in Ehrlich carcinoma[2] |
Experimental Protocols
Protocol for ¹³C Metabolic Flux Analysis (MFA) using L-Ascorbic Acid-¹³C₆
This protocol provides a general framework for a steady-state ¹³C-MFA experiment.
Objective: To quantify the metabolic flux through central carbon metabolism by tracing the incorporation of ¹³C from L-Ascorbic acid-¹³C₆ into downstream metabolites.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
L-Ascorbic acid-¹³C₆ (sterile, cell culture grade)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Metabolic quenching solution (e.g., 60% methanol, -80°C)
-
Cell scraping tools
-
Centrifuge
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically mid-log phase).
-
Isotopic Labeling:
-
Prepare fresh medium containing a defined concentration of L-Ascorbic acid-¹³C₆. The concentration should be optimized based on the cell type and experimental goals (refer to Table 1).
-
Remove the existing medium and replace it with the ¹³C-labeled medium.
-
Incubate the cells for a duration sufficient to achieve isotopic steady state. This time will vary depending on the cell line's metabolic rate and should be determined empirically (typically several cell doubling times).
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled quenching solution.
-
Scrape the cells and collect the cell suspension.
-
-
Sample Processing:
-
Centrifuge the cell suspension to pellet the cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
The sample is now ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using an appropriate LC-MS/MS method.
-
-
Data Analysis and Flux Calculation:
-
Determine the mass isotopomer distributions (MIDs) of the measured metabolites.
-
Use a metabolic modeling software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes that best fit the experimental MIDs.
-
Protocol for Sample Preparation for LC-MS/MS Quantification of L-Ascorbic Acid-¹³C₆
Objective: To accurately quantify L-Ascorbic acid and L-Ascorbic acid-¹³C₆ in a biological sample.
Materials:
-
Biological sample (e.g., cell lysate, plasma, tissue homogenate)
-
L-Ascorbic acid-¹³C₆ (as internal standard)
-
Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA) solution (for protein precipitation and stabilization)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Stabilization:
-
Collect the biological sample and immediately place it on ice to minimize degradation of ascorbic acid.
-
For cellular samples, perform the quenching and extraction steps as described in the MFA protocol.
-
-
Internal Standard Spiking:
-
Add a known amount of L-Ascorbic acid-¹³C₆ internal standard to the sample.
-
-
Protein Precipitation:
-
Add an equal volume of ice-cold MPA or TCA solution to the sample to precipitate proteins.
-
Vortex the mixture and incubate on ice.
-
-
Centrifugation:
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the ascorbic acid.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for both L-Ascorbic acid and L-Ascorbic acid-¹³C₆.
-
-
Quantification:
-
Calculate the concentration of endogenous L-Ascorbic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Signaling Pathways and Visualizations
L-Ascorbic acid plays a crucial role as a cofactor for several dioxygenase enzymes, thereby influencing key signaling pathways.
Regulation of HIF-1α Signaling Pathway
Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1α, targeting it for proteasomal degradation. Ascorbic acid is an essential cofactor for PHD activity. In hypoxic conditions or when ascorbic acid is deficient, PHD activity is reduced, leading to HIF-1α stabilization and the transcription of hypoxia-responsive genes.
Caption: Regulation of HIF-1α by L-Ascorbic Acid.
Role in Collagen Synthesis
Ascorbic acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of procollagen chains. This hydroxylation is necessary for the formation of stable collagen triple helices.
Caption: Role of L-Ascorbic Acid in Collagen Synthesis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a ¹³C metabolic flux analysis experiment.
Caption: General Workflow for ¹³C Metabolic Flux Analysis.
Conclusion
L-Ascorbic acid-¹³C₆ is an invaluable tool for researchers in the fields of metabolism, drug development, and cell biology. This guide provides a foundational framework for designing and executing experiments using this stable isotope tracer. By following the outlined protocols and utilizing the provided quantitative data and pathway visualizations, researchers can gain deeper insights into the intricate metabolic networks and signaling pathways influenced by L-Ascorbic acid. Careful optimization of experimental parameters for specific cell types and research questions will be crucial for obtaining robust and meaningful results.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grape seed extract and L-ascorbic acid exert antineoplastic effects against solid Ehrlich carcinoma in vivo by modulating the tumor microenvironment and Th1/Th2 balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes and Protocols for L-Ascorbic acid-13C6-1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of L-Ascorbic acid-13C6-1, a stable isotope-labeled internal standard, for the accurate quantification of L-Ascorbic acid (Vitamin C) in various biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), as it effectively compensates for variability in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision.[1]
Overview and Properties
This compound is a form of Vitamin C where all six carbon atoms are replaced with the 13C isotope.[2] This labeling results in a mass shift of +6 Da compared to the endogenous L-Ascorbic acid, allowing for its distinct detection by a mass spectrometer while maintaining identical chemical and chromatographic properties to the unlabeled analyte.[3]
Chemical Properties:
| Property | Value |
| Molecular Formula | ¹³C₆H₈O₆ |
| Molecular Weight | 182.08 g/mol [4] |
| Appearance | White to off-white powder[2] |
| Isotopic Purity | ≥99 atom % ¹³C |
Storage and Stability:
L-Ascorbic acid and its labeled counterpart are susceptible to degradation, particularly in aqueous solutions and at elevated temperatures.[5] It is also sensitive to light and oxidation.[6][7]
-
Solid Form: Store at 4°C, sealed from moisture and light.[8]
-
Stock Solutions: Prepare fresh or store at -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles.
Quantitative Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of ascorbic acid in biological samples. The use of this compound as an internal standard is crucial for achieving reliable results.
Summary of Method Validation Data
The following tables summarize typical validation parameters for LC-MS/MS methods utilizing a 13C-labeled internal standard for ascorbic acid quantification in plasma/serum.
Table 1: Linearity and Sensitivity
| Parameter | Typical Range | Reference |
| Linearity Range | 1 – 1700 µg/L | [10] |
| 0.5 - 20 ppm | [11] | |
| 1 – 25 µg/mL (plasma) | [2] | |
| Correlation Coefficient (r²) | >0.99 | [3][12][13][14] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/L | [10] |
| 16 nM | [12] | |
| 0.4679 ng/mL | [14] | |
| Limit of Detection (LOD) | 0.3 µg/L | [10] |
| 0.1524 ng/mL | [14] |
Table 2: Precision and Accuracy
| Parameter | Typical Value | Reference |
| Intra-day Precision (%RSD) | < 10% | [12] |
| 0.3% - 2.2% | [10] | |
| Inter-day Precision (%RSD) | < 10% | [12] |
| < 7.8% | [15] | |
| Accuracy (% Recovery) | 101.2% - 103.9% | [10] |
| 95% - 105% | [16] |
Experimental Protocols
The following protocols provide a general framework for the quantification of ascorbic acid in human plasma or serum using this compound as an internal standard. Optimization may be required for different sample matrices or instrumentation.
Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a stabilizing solution, such as 5% metaphosphoric acid (MPA) in water. Store at -80°C.
-
L-Ascorbic Acid (Analyte) Stock Solution (1 mg/mL): Prepare in the same manner as the IS stock solution using unlabeled L-Ascorbic acid.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the stabilizing solution to create calibration standards.
-
Working IS Solution: Dilute the IS stock solution with the stabilizing solution to a final concentration of, for example, 1.67 µmol/L.[11]
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of the sample (calibrator, quality control, or unknown plasma/serum) into a microcentrifuge tube.[11]
-
Add 600 µL of the working IS solution in 12% trichloroacetic acid (TCA) (v/v).[11] This step combines protein precipitation and internal standard addition.
-
Vortex the tubes for 5 minutes at 1000 rpm.[11]
-
Centrifuge at 11,000 rpm for 5 minutes.[11]
-
Transfer 400 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[11]
LC-MS/MS Instrumental Parameters
The following are example parameters and may require optimization.
Table 3: Example LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | Reversed-phase C18 column (e.g., Zorbax SB C18, 3.5 µm, 150 mm x 4.6 mm)[2] |
| Mobile Phase A | Water with 0.1% formic acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |
| Gradient | Start with a high percentage of mobile phase A, ramp up mobile phase B, and then re-equilibrate. A typical run time is 5-7 minutes.[14][17] |
| Flow Rate | 0.6 mL/min[2] |
| Column Temperature | 28°C[2] |
| Injection Volume | 5-20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[2][14] |
| MRM Transitions | |
| L-Ascorbic acid | Precursor: m/z 175.0 -> Product: m/z 115.0 (quantifier), m/z 89.0 (qualifier)[14] |
| This compound | Precursor: m/z 181.0 -> Product: m/z 121.0 |
Diagrams
Experimental Workflow
Caption: Workflow for the quantification of L-Ascorbic acid using this compound internal standard.
Ascorbic Acid Metabolism in Mammals
Caption: Simplified overview of L-Ascorbic acid biosynthesis, recycling, and degradation pathways in mammals.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods | MDPI [mdpi.com]
- 14. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory use - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of L-Ascorbic Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Ascorbic acid using its stable isotope-labeled internal standard, L-Ascorbic acid-13C6. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric conditions, is optimized for robustness and accuracy in various biological matrices. This method is ideal for applications in clinical research, nutritional analysis, and pharmaceutical development where precise measurement of Vitamin C is critical.
Introduction
L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that plays a crucial role in numerous physiological processes, including acting as a potent antioxidant.[1] Accurate and reliable quantification of L-Ascorbic acid in biological samples is essential for assessing nutritional status, disease diagnostics, and in pharmacokinetic studies during drug development. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and specificity, overcoming the limitations of older methods like UV or electrochemical detection.[2][3] The use of a stable isotope-labeled internal standard, L-Ascorbic acid-13C6, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thus ensuring the highest level of accuracy.[2][4]
Experimental Protocols
Materials and Reagents
-
L-Ascorbic acid (analytical standard)[5]
-
LC-MS grade Methanol, Acetonitrile, and Water[2]
-
Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA)[2][4][7]
Standard and Sample Preparation
Workflow for Sample Preparation
Caption: A generalized workflow for the preparation of biological samples for L-Ascorbic acid analysis.
Detailed Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of L-Ascorbic acid in a stabilizing solution (e.g., 5% aqueous metaphosphoric acid).[2]
-
Prepare a 1 mg/mL stock solution of L-Ascorbic acid-13C6 in the same stabilizing solution.
-
From these stocks, prepare working solutions and a calibration curve ranging from approximately 10 ng/mL to 5000 ng/mL by serial dilution.[8]
-
Prepare a working internal standard solution (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of the working internal standard solution.[7]
-
For protein precipitation, add 300 µL of ice-cold 10% Trichloroacetic acid (TCA) or 5% Metaphosphoric acid (MPA).[2][4][7] The use of an acid stabilizer is crucial to prevent the oxidation of ascorbic acid.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Workflow for LC-MS/MS Analysis
Caption: Overview of the instrumental analysis workflow.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid[2][8]
-
Gradient: A typical gradient could be:
-
0-0.5 min: 2% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 2% B
-
3.6-5.0 min: Re-equilibration
-
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
System: Triple quadrupole tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[2][8][9]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions:
Quantitative Data Summary
The performance of the LC-MS/MS method is evaluated through validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables summarize typical quantitative performance data from published methods.
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| L-Ascorbic acid | 175.0 | 115.0 (Quantifier) | Negative ESI | [9] |
| L-Ascorbic acid | 175.0 | 89.0 (Qualifier) | Negative ESI | [9] |
| L-Ascorbic acid-13C6 | 181.1 | 119.1 | Negative ESI | [4] |
Table 2: Method Validation and Performance Characteristics
| Parameter | Typical Performance Range | Reference |
| Linearity (r²) | > 0.995 | [9][10] |
| Calibration Range | 10 - 5000 ng/mL | [3][8] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [8][9] |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | [8][9] |
| Intra-day Precision (%CV) | < 15% | [8] |
| Inter-day Precision (%CV) | < 15% | [8] |
| Accuracy/Recovery | 85 - 115% | [8][10] |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of L-Ascorbic acid in complex biological matrices. The protocol, which includes a straightforward sample preparation step and a rapid chromatographic run, is well-suited for routine analysis in a variety of research and development settings. The use of the stable isotope-labeled internal standard L-Ascorbic acid-13C6 ensures high accuracy and precision, making this method a gold standard for Vitamin C analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of several HPLC methods for the analysis of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]
- 5. L -Ascorbic acid analytical standard 50-81-7 [sigmaaldrich.com]
- 6. scielo.br [scielo.br]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Ascorbic acid-13C6 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-ascorbic acid (Vitamin C) is a vital water-soluble antioxidant crucial in numerous physiological processes. Its accurate quantification in biological matrices is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. L-Ascorbic acid-13C6 serves as an ideal internal standard for mass spectrometry-based analyses due to its chemical identity with the endogenous analyte and its distinct mass, ensuring high accuracy and precision.[1][2][3]
These application notes provide detailed protocols for the sample preparation of L-ascorbic acid and its isotopic internal standard, L-Ascorbic acid-13C6, from common biological matrices for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The key challenge in ascorbic acid analysis is its instability and susceptibility to oxidation.[4][5][6] The following protocols are designed to mitigate this degradation and ensure reliable, reproducible results.
Key Principles of Sample Preparation
The successful analysis of L-ascorbic acid hinges on rapid and effective stabilization immediately upon sample collection. The primary strategies involve:
-
Acidification: Lowering the pH of the sample is critical to inhibit oxidative enzymes and prevent the auto-oxidation of ascorbic acid.[4][5] Metaphosphoric acid (MPA) is widely recommended for its dual function of protein precipitation and analyte stabilization.[4][5][7][8] Trichloroacetic acid (TCA) is another common precipitant, although some studies suggest it may promote oxidation under certain conditions.[9][10]
-
Reduction of Dehydroascorbic Acid (DHAA): Ascorbic acid can be oxidized to dehydroascorbic acid. To measure the total vitamin C content, a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is often employed to convert DHAA back to ascorbic acid.[8][11][12][13]
-
Chelation: The presence of metal ions, particularly copper and iron, can catalyze the oxidation of ascorbic acid. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and enhance stability.[5][7]
-
Low Temperature: All sample handling and processing steps should be performed at low temperatures (e.g., on ice or at 4°C) to minimize the rate of degradation.
Experimental Protocols
Protocol 1: Extraction from Plasma or Serum
This protocol is designed for the quantitative analysis of total L-ascorbic acid in plasma or serum samples using L-Ascorbic acid-13C6 as an internal standard, followed by LC-MS/MS analysis.
Materials:
-
Plasma or serum, collected in tubes containing K2EDTA and immediately placed on ice.[13]
-
L-Ascorbic acid-13C6 internal standard stock solution (e.g., 1 mg/mL in 5% MPA).
-
Working Internal Standard Solution: Dilute the stock solution to a suitable concentration (e.g., 1.67 µmol/L) with the extraction solution.[9]
-
Extraction Solution: 10% (w/v) Metaphosphoric acid (MPA) containing 2 mmol/L disodium EDTA.[13]
-
Reducing Agent: 5 mmol/L TCEP in water.[13]
-
Microcentrifuge tubes.
-
Refrigerated centrifuge.
-
Autosampler vials.
Procedure:
-
Sample Collection and Initial Processing: Centrifuge the whole blood at 4°C for 8 minutes at 2740 x g to separate the plasma.[13]
-
Protein Precipitation and Stabilization: In a microcentrifuge tube, add 100 µL of plasma or serum. To this, add 300 µL of cold extraction solution containing the working concentration of L-Ascorbic acid-13C6 internal standard.[9][14]
-
Vortexing: Vortex the mixture vigorously for 5 minutes at 1000 rpm to ensure complete protein precipitation.[9]
-
Centrifugation: Centrifuge the tubes at 11,000 rpm for 5 minutes at 4°C.[9]
-
Supernatant Transfer: Carefully transfer 400 µL of the clear supernatant to a new microcentrifuge tube, avoiding the protein pellet.[9]
-
(Optional) Reduction of DHAA: To measure total vitamin C, add an equal volume of 5 mmol/L TCEP to an aliquot of the supernatant. Allow the reaction to proceed for 20 minutes at room temperature in the dark.[13]
-
Final Sample Preparation: Transfer the supernatant (or the TCEP-treated sample) to an autosampler vial for immediate LC-MS/MS analysis. If immediate analysis is not possible, store the samples at -70°C.[8]
Protocol 2: Extraction from Tissue Homogenates
This protocol is suitable for the analysis of L-ascorbic acid in various tissue samples.
Materials:
-
Tissue sample, flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.
-
L-Ascorbic acid-13C6 internal standard stock solution.
-
Extraction Solution: 5% (w/v) Metaphosphoric acid (MPA).[11]
-
Homogenizer (e.g., bead beater or Potter-Elvehjem).
-
Refrigerated centrifuge.
-
Microcentrifuge tubes.
-
Autosampler vials.
Procedure:
-
Tissue Weighing and Homogenization: Weigh a small piece of frozen tissue (e.g., 50 mg) and place it in a pre-chilled homogenization tube. Add 1 mL of ice-cold 5% MPA extraction solution containing the L-Ascorbic acid-13C6 internal standard. Homogenize the tissue until a uniform consistency is achieved, keeping the sample on ice throughout the process.[7][11]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[11]
-
Supernatant Collection: Transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube.
-
(Optional) Reduction of DHAA: If total vitamin C is to be measured, the supernatant can be treated with a reducing agent as described in Protocol 1, Step 6.
-
Sample Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for methods analyzing L-ascorbic acid.
| Parameter | Matrix | Method | Value | Reference |
| Recovery | Orange Juice | HPLC-UV | 94% - 101% | [4] |
| Recovery | Plasma | HPLC | Near 100% | [15][16] |
| Recovery | Duodenum | Spectrophotometric | 90 ± 9% | [17] |
| Linearity Range | Serum | UPLC-QDa | 0.5 - 20 ppm | [9] |
| Correlation Coefficient (r²) | Serum | UPLC-QDa | > 0.995 | [9] |
| Precision (CV) | Serum | UPLC-QDa | ≤ 6% | [9] |
Visualizations
Experimental Workflow for Plasma Sample Preparation
Caption: Workflow for Plasma L-Ascorbic Acid-13C6 Analysis.
Logical Relationship of Stabilization Techniques
Caption: Key Stabilization Strategies for L-Ascorbic Acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Ascorbic Acid (Vitamin C)-13C6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. L-Ascorbic acid-13C6 99 atom % 13C, 99% (CP) | 1354064-87-1 [sigmaaldrich.com]
- 4. Vitamin C Detection in Food: Practical Methods & Case Studies [metabolomics.creative-proteomics.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. lcms.cz [lcms.cz]
- 10. Evaluation of an acidic deproteinization for the measurement of ascorbate and dehydroascorbate in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phenomenex.com [phenomenex.com]
- 15. Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Calculating Metabolic Flux with L-Ascorbic acid-13C6-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as L-Ascorbic acid-13C6-1, researchers can trace the flow of atoms through metabolic pathways. This provides a quantitative understanding of cellular physiology, identifies metabolic bottlenecks, and can reveal the mechanism of action of therapeutic compounds.
L-Ascorbic acid (Vitamin C) is a crucial antioxidant and enzymatic cofactor. Its fully labeled 13C6 isotopologue serves as a unique tracer to investigate its own metabolism and its downstream contributions to central carbon metabolism. This document provides a detailed protocol for conducting metabolic flux experiments using this compound in mammalian cell culture, including experimental design, sample preparation, analytical methods, and data analysis.
Metabolic Fate of this compound
This compound enters the cell and is oxidized to Dehydroascorbic acid (DHA). DHA is unstable and undergoes degradation, primarily yielding L-threonate (a 4-carbon molecule) and oxalate (a 2-carbon molecule). A secondary degradation pathway can yield glycolaldehyde (a 2-carbon molecule). While oxalate is largely a metabolic end-product, glycolaldehyde can be converted to glycolate, then to glyoxylate, and subsequently to acetyl-CoA, which enters the Tricarboxylic Acid (TCA) cycle. This provides a potential, albeit indirect, route for the carbon atoms from ascorbic acid to enter central carbon metabolism. The primary utility of this tracer is to quantify the flux through the ascorbic acid degradation pathways and assess its contribution to the acetyl-CoA pool.
Figure 1: Proposed metabolic pathway of this compound.
Experimental Workflow
A typical metabolic flux experiment using this compound involves several key stages, from cell culture to data analysis. Careful execution of each step is critical for obtaining high-quality, reproducible data.
Figure 2: Experimental workflow for 13C metabolic flux analysis.
Detailed Experimental Protocol
Preparation of 13C-Labeling Medium
Due to the inherent instability of ascorbic acid in aqueous solutions, a stabilized form is recommended for achieving steady-state labeling.[1] A combination of this compound and its more stable phosphate derivative can provide a constant concentration in the culture medium.[1]
-
Prepare the desired basal medium (e.g., DMEM) without standard L-Ascorbic acid.
-
Add L-Ascorbic acid-2-phosphate (unlabeled) to a final concentration of 0.45 mM.
-
Add This compound to a final concentration of 0.25 mM.
-
Sterile-filter the complete medium.
Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of metabolite extraction.
-
Adaptation (Optional but Recommended): For some cell lines, it may be beneficial to adapt the cells to the labeling medium for one passage before the experiment to ensure metabolic steady state.
-
Labeling: When cells reach the desired confluency, aspirate the standard growth medium, wash the cells once with pre-warmed sterile PBS, and replace it with the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady state. This time should be optimized for the specific cell line and pathway of interest. A time-course experiment (e.g., 0, 2, 8, 24 hours) is recommended to determine when the labeling of key downstream metabolites, such as acetyl-CoA, reaches a plateau.
Metabolite Quenching and Extraction
-
Quenching: To rapidly halt all enzymatic activity, place the culture plate on dry ice and aspirate the medium. Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
-
Cell Lysis and Scraping: Incubate the plates at -80°C for at least 15 minutes to ensure complete protein precipitation. Then, scrape the cells in the cold methanol using a cell scraper.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Extraction: Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Dried samples can be stored at -80°C until analysis.
LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent for your chromatography method (e.g., 50:50 methanol:water).
-
Chromatography: Separate the metabolites using liquid chromatography (LC), typically with a method optimized for polar metabolites, such as HILIC or reversed-phase ion-pairing chromatography.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to measure the mass isotopomer distributions (MIDs) of target metabolites.
Data Presentation and Analysis
The raw data from the mass spectrometer consists of the fractional abundance of each mass isotopomer for a given metabolite. This data must be corrected for the natural abundance of 13C and other isotopes before being used for flux calculations.
Hypothetical Quantitative Data
Disclaimer: The following data are for illustrative purposes only and represent a hypothetical outcome of an experiment using this compound. Actual results will vary based on the cell line, experimental conditions, and metabolic state.
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| L-Ascorbic acid | 0.01 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.99 |
| L-Threonate | 0.45 | 0.01 | 0.02 | 0.02 | 0.50 | - | - |
| Oxalate | 0.48 | 0.01 | 0.51 | - | - | - | - |
| Acetyl-CoA | 0.85 | 0.05 | 0.10 | - | - | - | - |
| Citrate | 0.78 | 0.06 | 0.12 | 0.02 | 0.02 | 0.00 | 0.00 |
Table 2: Hypothetical Calculated Metabolic Fluxes (normalized to Ascorbate uptake rate of 100)
| Reaction / Pathway | Relative Flux |
| Ascorbate Uptake | 100 |
| Ascorbate -> DHA | 100 |
| DHA -> Threonate + Oxalate | 85 |
| DHA -> Glycolaldehyde -> Acetyl-CoA | 15 |
| Acetyl-CoA (from Ascorbate) entry to TCA | 15 |
| Acetyl-CoA (from other sources) entry to TCA | 250 |
Data Analysis Workflow
The process of calculating metabolic fluxes from raw MID data is a multi-step computational process.
Figure 3: Data analysis workflow for metabolic flux calculation.
-
Natural Abundance Correction: Raw MIDs are corrected for the presence of natural heavy isotopes (e.g., 13C, 15N, 18O) to isolate the signal from the introduced tracer.
-
Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed. This model defines the atom transitions for each reaction, dictating how the 13C label is transferred from substrates to products.
-
Flux Estimation: Using specialized software (e.g., INCA, OpenFLUX, VANTED), an iterative optimization algorithm is employed to find the set of metabolic fluxes that best explains the experimentally measured MIDs. This is typically achieved by minimizing the sum of squared residuals between the measured and model-predicted MIDs.
-
Statistical Validation: Goodness-of-fit tests are performed to ensure the model is consistent with the data. Confidence intervals for each calculated flux are determined, often using methods like parameter continuation or Monte Carlo analysis.
Conclusion
This compound is a valuable tracer for quantifying the metabolic fate of Vitamin C and its potential contribution to central carbon metabolism. While its entry into pathways like the TCA cycle is likely indirect, its use can provide unique insights into cellular redox metabolism and the catabolic pathways of this essential micronutrient. The protocols and guidelines presented here offer a framework for researchers to design and execute robust metabolic flux experiments, ultimately leading to a deeper understanding of cellular physiology in health and disease.
References
Application Notes: L-Ascorbic Acid-¹³C₆ as a Metabolic Tracer in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a critical water-soluble antioxidant and enzymatic cofactor involved in numerous cellular processes, including collagen synthesis, regulation of gene expression, and redox homeostasis. In the context of cancer metabolism, ascorbic acid has garnered significant interest for its role as a pro-oxidant at high concentrations and its ability to modulate the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a key regulator of tumor progression.[1][2][3]
Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying intracellular reaction rates, a technique known as Metabolic Flux Analysis (MFA).[4][5] L-Ascorbic acid-¹³C₆ is a uniformly labeled stable isotope of Vitamin C that allows researchers to trace the uptake and metabolic fate of ascorbate within cultured cells. By using analytical techniques such as mass spectrometry (MS), the incorporation of ¹³C atoms into downstream metabolites can be precisely measured, providing a quantitative map of ascorbate-dependent metabolic activities.[6][7]
These application notes provide detailed protocols for utilizing L-Ascorbic acid-¹³C₆ in cell culture tracer experiments, from experimental design and cell handling to metabolite extraction and sample preparation for analysis.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantifying the uptake and metabolic conversion of ascorbic acid.
-
Pathway Elucidation: Tracing the carbon backbone of ascorbate to identify its downstream metabolic products.
-
HIF-1α Regulation Studies: Investigating the role of ascorbate as a cofactor for prolyl hydroxylases (PHDs) that target HIF-1α for degradation.[1][3]
-
Redox Biology: Studying the interplay between ascorbate metabolism, reactive oxygen species (ROS) generation, and cellular antioxidant pathways.
-
Drug Development: Assessing how candidate drugs perturb ascorbate metabolism or related pathways in cancer cells.
Experimental Design Considerations
1. Ascorbate Stability: L-Ascorbic acid is notoriously unstable in standard cell culture media, where it can be rapidly oxidized.[8][9] This can lead to the generation of hydrogen peroxide and confounding experimental results.[8]
- Recommendation: For long-term experiments (>4-6 hours), consider using a stable, oxidation-resistant analog such as L-Ascorbate-2-Phosphate (A2P), which is converted to ascorbic acid intracellularly.[1][10] If using L-Ascorbic acid-¹³C₆ directly, experiments should be short, or the media should be refreshed immediately before and during the labeling period to ensure a consistent tracer concentration.
2. Isotopic and Metabolic Steady State: For accurate flux analysis, cells should be at a metabolic steady state (i.e., constant nutrient consumption and growth rates) and isotopic steady state (i.e., the labeling pattern of key metabolites is no longer changing over time).[4][11]
- Recommendation: Before the main experiment, perform a time-course study (e.g., 0, 1, 4, 8, 24 hours) to determine the time required to reach isotopic steady state for the metabolites of interest after the introduction of L-Ascorbic acid-¹³C₆.[11]
3. Tracer Concentration: The concentration of the tracer should be sufficient to allow for detectable incorporation into downstream metabolites without causing cytotoxic effects.
- Recommendation: Start with concentrations in the physiological to pharmacological range, such as 25-100 µM.[1] A dose-response experiment may be necessary to identify the optimal concentration for your specific cell line and experimental goals.
Protocol 1: L-Ascorbic Acid-¹³C₆ Labeling of Adherent Cells
This protocol details the procedure for introducing the ¹³C-labeled tracer to adherent cells, followed by rapid quenching of metabolism and extraction of polar metabolites.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates).
-
Culture medium (pre-warmed to 37°C).
-
L-Ascorbic acid-¹³C₆ (or a stable analog).
-
Ice-cold 0.9% NaCl solution.
-
Metabolism Quenching/Extraction Solution: Ice-cold 80:20 Methanol:Water (v/v).[12]
-
Cell scraper.
-
Microcentrifuge tubes (pre-chilled).
-
Centrifuge capable of 4°C and >13,000 x g.
Procedure:
-
Cell Culture: Seed cells and grow them to the desired confluency (typically 70-80%) to ensure they are in an exponential growth phase. It is recommended to use at least 1x10⁶ cells per replicate.
-
Tracer Introduction: a. Prepare the labeling medium by dissolving L-Ascorbic acid-¹³C₆ in fresh, pre-warmed culture medium to the desired final concentration. b. Aspirate the existing medium from the cells. c. Gently add the ¹³C-labeling medium to the cells. d. Incubate for the predetermined duration to achieve isotopic steady state.
-
Metabolism Quenching: Perform these steps as quickly as possible to prevent metabolic changes.[4] a. Place the cell culture plate on a bed of dry ice or an ice-cold metal block.[13] b. Aspirate the labeling medium completely. c. Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular tracer, aspirating completely after each wash. d. Add 1 mL of ice-cold 80:20 Methanol:Water solution directly to the well.
-
Metabolite Extraction: a. Scrape the cells thoroughly from the bottom of the well into the methanol solution.[14] b. Transfer the cell lysate/suspension into a pre-chilled microcentrifuge tube. c. Vortex the tube for 10 minutes at 4°C to ensure complete cell lysis and extraction. d. Centrifuge at maximum speed (>13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[14] e. Carefully transfer the supernatant, which contains the polar metabolites, to a new clean, pre-chilled tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis. Avoid repeated freeze-thaw cycles.[14]
Protocol 2: Stabilization and Preparation for LC-MS Analysis
Ascorbic acid is prone to degradation even after extraction. This protocol provides an additional stabilization step and prepares the sample for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Metabolite extract from Protocol 1.
-
Ice-cold 5% Metaphosphoric Acid (MPA).[7]
-
LC-MS grade water and acetonitrile.
-
Autosampler vials suitable for LC-MS.
Procedure:
-
Acidification (Optional but Recommended): To enhance the stability of ascorbic acid, add a small volume of ice-cold 5% MPA to the extracted sample. The final concentration of MPA should be around 1%. Note: This may cause precipitation of some proteins not removed in the initial centrifugation; if so, re-centrifuge as in step 4d of Protocol 1.
-
Sample Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Do not use heat.
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS method (e.g., 50:50 Acetonitrile:Water). Vortex thoroughly and centrifuge to pellet any insoluble material.
-
Transfer: Transfer the final clear supernatant to an appropriate autosampler vial for LC-MS analysis.[14]
Data Presentation
Quantitative data from tracer experiments should be presented clearly to facilitate interpretation and comparison. The following tables provide templates for structuring your experimental parameters and results.
Table 1: Example Experimental Parameters for L-Ascorbic Acid-¹³C₆ Tracer Study
| Parameter | Description | Example Value |
| Cell Line | Name of the cell line used | HT-29 (Human Colorectal Adenocarcinoma) |
| Tracer | Isotope-labeled compound | L-Ascorbic acid-¹³C₆ (99 atom % ¹³C) |
| Tracer Conc. | Final concentration in medium | 50 µM[1] |
| Labeling Time | Duration of cell exposure to tracer | 8 hours |
| Cell Density | Cells per replicate at time of harvest | 2 x 10⁶ cells |
| Replicates | Number of biological replicates | n=4 |
| Analysis Method | Analytical platform for detection | LC-MS/MS |
Table 2: Example Mass Isotopomer Distribution (MID) Data for Intracellular Ascorbate
This table shows the relative abundance of each isotopologue for a given metabolite. M+0 is the unlabeled form, and M+6 is the fully labeled form from L-Ascorbic acid-¹³C₆.
| Sample Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Control (Unlabeled) | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| ¹³C₆-Ascorbate Labeled | 15.2 | 1.1 | 1.5 | 2.3 | 4.1 | 10.8 | 65.0 |
Note: Data are hypothetical and for illustrative purposes only. Actual distributions will depend on experimental conditions and cellular metabolic activity.
Visualizations
Experimental Workflow
The overall workflow for a cell culture tracer experiment using L-Ascorbic acid-¹³C₆ is depicted below.
Caption: Experimental workflow for ¹³C tracer analysis.
Signaling Pathway: Ascorbate Regulation of HIF-1α
Ascorbic acid is an essential cofactor for the Prolyl Hydroxylase Domain (PHD) enzymes that hydroxylate HIF-1α, targeting it for proteasomal degradation under normal oxygen conditions (normoxia).
Caption: Role of Ascorbic Acid in HIF-1α degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and mali" by Sarah Miles, Adam P. Fischer et al. [mds.marshall.edu]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using [U-13C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ascorbate in Cell Culture [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 13. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
Application Note: Quantitative Analysis of L-Ascorbic Acid Using 13C NMR Spectroscopy with an Isotope-Labeled Internal Standard
Abstract
This application note details a robust and accurate method for the quantitative analysis of L-Ascorbic acid (Vitamin C) using 13C Nuclear Magnetic Resonance (qNMR) spectroscopy. By employing L-Ascorbic acid-13C6-1 as an internal standard, this method overcomes the challenges associated with the low natural abundance and long relaxation times of 13C nuclei, ensuring high precision and reliability. This approach is particularly suited for purity assessments, stability studies, and formulation analysis in the pharmaceutical and food industries. Detailed experimental protocols, data analysis, and validation are presented.
Introduction
L-Ascorbic acid is a vital nutrient and a widely used active pharmaceutical ingredient (API) and food supplement.[1] Accurate quantification is crucial for quality control and regulatory compliance. Quantitative NMR (qNMR) has emerged as a powerful primary analytical method due to its high selectivity, minimal sample preparation, and the direct proportionality between signal intensity and the number of nuclei.
While 1H qNMR is more common, 13C qNMR offers advantages in spectral resolution, with a much wider chemical shift range that minimizes signal overlap, especially in complex matrices. The main challenges for quantitative 13C NMR are the low natural abundance (1.1%) of the 13C isotope and the long spin-lattice relaxation times (T1) of quaternary carbons. This protocol addresses these challenges through the use of a 13C-labeled internal standard, this compound, and optimized acquisition parameters.
Principles of 13C qNMR
For a 13C NMR spectrum to be quantitative, several conditions must be met:
-
Full Relaxation: The nuclei must fully return to thermal equilibrium between scans. This is achieved by setting the relaxation delay (D1) to at least five times the longest T1 of the signals of interest.
-
Suppression of the Nuclear Overhauser Effect (NOE): The NOE can lead to an uneven enhancement of 13C signals when using 1H decoupling. To suppress the NOE, an inverse-gated decoupling pulse sequence is employed, where the 1H decoupler is only active during the acquisition of the 13C signal.
-
Accurate Integration: The signal integrals must be accurately determined from a flat, well-phased baseline.
The purity of the analyte can be calculated using the following formula:
Where:
-
I = Integral of the signal
-
N = Number of carbons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
Experimental Protocol
Materials and Equipment
-
Analyte: L-Ascorbic acid (of unknown purity)
-
Internal Standard: this compound (known purity and concentration)
-
Solvent: Deuterated water (D2O) or Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
NMR Spectrometer: 400 MHz or higher, equipped with a broadband probe
-
NMR Tubes: High-precision 5 mm NMR tubes
-
Analytical Balance: Capable of weighing to ±0.01 mg
-
Vortex Mixer
Sample Preparation
-
Weighing: Accurately weigh approximately 20 mg of the L-Ascorbic acid analyte into a clean, dry vial.
-
Standard Addition: Accurately weigh approximately 20 mg of the this compound internal standard into the same vial.
-
Dissolution: Add 0.75 mL of the chosen deuterated solvent (e.g., D2O) to the vial.
-
Homogenization: Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument Setup: Tune and match the probe for 13C. Lock onto the deuterium signal of the solvent. Shim the sample to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: Inverse-gated 1H decoupling (e.g., zgig on Bruker instruments).
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation of all carbons, including the slower-relaxing C2 and C3).
-
Acquisition Time (AQ): ~2-3 seconds
-
Number of Scans (NS): 128 or more, to achieve a good signal-to-noise ratio.
-
Temperature: 298 K
-
Data Processing
-
Fourier Transform: Apply an exponential line broadening of 1-2 Hz.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved signals of both the analyte and the this compound internal standard. For L-Ascorbic acid, the signals for C1, C4, C5, and C6 are generally suitable for quantification.
Data Presentation
The following table summarizes hypothetical data from a 13C qNMR experiment to determine the purity of an L-Ascorbic acid sample.
| Parameter | L-Ascorbic Acid (Analyte) | This compound (Standard) |
| Mass (m) | 20.15 mg | 20.05 mg |
| Molecular Weight (MW) | 176.12 g/mol | 182.12 g/mol |
| Purity of Standard | Unknown | 99.5% |
| Selected 13C Signal | C6 (~64 ppm) | C6 (~64 ppm, satellite) |
| Number of Carbons (N) | 1 | 1 |
| Integral Value (I) | 1.00 | 1.05 |
Calculation:
Using the formula from Section 2:
Purity_analyte = (1.00 / 1.05) * (1 / 1) * (176.12 / 182.12) * (20.05 / 20.15) * 99.5% Purity_analyte = 91.2%
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for 13C qNMR analysis.
Signaling Pathway: L-Ascorbic Acid in Collagen Synthesis
L-Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[2][3]
Caption: L-Ascorbic acid as a cofactor.
Conclusion
The 13C qNMR method using this compound as an internal standard provides a highly accurate and reliable means for the quantitative analysis of L-Ascorbic acid. The protocol is straightforward and offers excellent spectral resolution, making it suitable for complex samples. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique for quality control and research applications.
References
- 1. The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Ascorbic acid-13C6-1 in Antioxidant Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a pivotal water-soluble antioxidant that plays a crucial role in protecting biological systems from oxidative stress.[1][2][3][4] The use of stable isotope-labeled L-Ascorbic acid, specifically L-Ascorbic acid-13C6-1, provides a powerful tool for elucidating its complex antioxidant mechanisms, metabolism, and pharmacokinetics.[5] The 13C labeling allows for the precise tracing and quantification of ascorbic acid and its metabolites in various biological matrices, distinguishing it from the endogenous pool.[6][7] This enables researchers to study its uptake, redox cycling, and interaction with other cellular components with high sensitivity and specificity, primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[7][8][9][10]
These application notes provide an overview of the use of this compound in antioxidant research and detailed protocols for its application in cell-based assays and in vivo studies.
Principle of the Method
This compound serves as a tracer that can be distinguished from its unlabeled counterpart by its mass. This mass difference is readily detectable by mass spectrometry (MS), allowing for the quantification of the labeled ascorbate and its metabolic products.[7][10] In NMR spectroscopy, the 13C nucleus provides a distinct signal that can be used to monitor the conversion of ascorbic acid to its oxidized form, dehydroascorbic acid (DHA), providing real-time insights into redox status.[8][11]
The core principle involves introducing this compound into a biological system (e.g., cell culture, animal model) and tracking its fate. This allows for the investigation of:
-
Cellular Uptake and Distribution: Quantifying the rate and extent of ascorbic acid transport into cells.[12][13]
-
Redox Cycling: Monitoring the oxidation of ascorbic acid to dehydroascorbic acid and its subsequent reduction back to ascorbic acid, a key aspect of its antioxidant function.[14][15]
-
Metabolic Fate: Identifying and quantifying the downstream metabolites of ascorbic acid.
-
Interaction with other Antioxidants: Studying the interplay between ascorbic acid and other antioxidant systems, such as glutathione and thioredoxin.[2][3][14]
Applications
The use of this compound is applicable to a wide range of research areas, including:
-
Cancer Research: Investigating the pro-oxidant and antioxidant effects of high-dose vitamin C in cancer cells and tumors.[1]
-
Neuroscience: Studying the role of ascorbic acid in protecting neurons from oxidative damage in neurodegenerative diseases.
-
Drug Development: Evaluating the impact of new chemical entities on cellular redox status and antioxidant pathways.
-
Nutrition and Metabolism: Assessing the absorption, distribution, metabolism, and excretion of vitamin C.[6]
-
Inflammation and Immunology: Understanding the role of ascorbic acid in modulating inflammatory responses and immune cell function.[12]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Empirical Formula | 13C6H8O6 | |
| Molecular Weight | 182.08 g/mol | |
| Isotopic Purity | 99 atom % 13C | |
| Mass Shift | M+6 | |
| Form | White to off-white powder | |
| Melting Point | 193 °C |
Table 2: Quantitative Parameters for Hyperpolarized 13C-labeled Ascorbic Acid Derivatives
| Parameter | [1-13C]-Ascorbic Acid (AA) | [1-13C]-Dehydroascorbic Acid (DHA) | Reference |
| Solution-state Polarization (pH 3.2) | 10.5 ± 1.3% | 10.5 ± 1.3% | [8][11] |
| Solution-state Polarization (pH 7.0) | 5.1 ± 0.6% | 8.2 ± 1.1% | [8][11] |
| Spin-lattice Relaxation Time (T1) at 9.4 T | 15.9 ± 0.7 s | 20.5 ± 0.9 s | [8][11] |
Table 3: Reaction Rates of [1-13C]-DHA
| Condition | Rate of [1-13C]-AA Production | Reference |
| Spontaneous reaction with glutathione in RPMI medium | 0.15 nmol/s | [8] |
| In RPMI medium alone | 99 ± 6 nmol/s | [8] |
| In EL4 lymphoma cell suspensions | 223 ± 18 nmol/s | [8] |
Experimental Protocols
Protocol 1: Cellular Uptake and Redox Cycling of this compound using LC-MS
Objective: To quantify the cellular uptake and the ratio of reduced to oxidized forms of this compound in cultured cells.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Meta-phosphoric acid (MPA) or Trichloroacetic acid (TCA) for cell lysis and protein precipitation
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (e.g., L-ascorbic acid-1,2,3,4,5,6-13C6, if not using the labeled compound as the primary analyte)
-
Cultured cells of interest
Procedure:
-
Cell Culture: Plate cells at a desired density in multi-well plates and culture until they reach the desired confluency.
-
Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in a cell culture medium to the desired final concentration (e.g., 50-200 µM). Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a CO2 incubator.
-
Cell Lysis and Extraction:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., 5% MPA or TCA) to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the samples for 3 minutes and centrifuge at high speed (e.g., 17,500 x g) for 10 minutes at 4°C.[7]
-
Collect the supernatant containing the cellular extract.
-
-
Sample Preparation for LC-MS:
-
Add the internal standard to the supernatant.
-
If necessary, dilute the sample with the initial mobile phase.
-
Transfer the final sample to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: Use a reverse-phase C18 column.[7] The mobile phase can be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[7] Monitor the following mass transitions (m/z) in Multiple Reaction Monitoring (MRM) mode:
-
-
Data Analysis:
-
Quantify the peak areas for this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the intracellular concentration of this compound at each time point.
-
Protocol 2: In Vivo Redox Status Monitoring using Hyperpolarized [1-13C]-Ascorbic Acid and NMR Spectroscopy
Objective: To non-invasively monitor the redox state in vivo by observing the conversion of hyperpolarized [1-13C]-Ascorbic Acid to [1-13C]-Dehydroascorbic Acid.
Materials:
-
[1-13C]-Ascorbic acid
-
Dynamic Nuclear Polarization (DNP) polarizer
-
NMR spectrometer equipped for in vivo 13C measurements
-
Animal model of interest (e.g., tumor-bearing mouse)
-
Phosphate buffer, EDTA, NaCl for sample neutralization
Procedure:
-
Hyperpolarization:
-
Prepare a sample of [1-13C]-Ascorbic acid with a stable radical (e.g., trityl radical).
-
Hyperpolarize the sample using a DNP polarizer by microwave irradiation at low temperature.[8]
-
-
Dissolution and Neutralization:
-
In Vivo Administration:
-
Administer the hyperpolarized [1-13C]-Ascorbic acid solution to the animal model via intravenous injection.
-
-
NMR Data Acquisition:
-
Immediately following injection, acquire 13C NMR spectra from the region of interest (e.g., tumor) over time.
-
Use a pulse sequence with a small flip angle to minimize the loss of hyperpolarization.
-
-
Data Analysis:
-
Identify the resonance peaks for [1-13C]-Ascorbic acid and its oxidized product, [1-13C]-Dehydroascorbic acid.
-
Quantify the signal intensity of each peak over time to determine the rate of oxidation.
-
Mandatory Visualization
Caption: Redox cycling of this compound.
Caption: Workflow for cellular uptake studies.
Caption: Role of Ascorbic Acid in the cellular antioxidant network.
References
- 1. Radiolabelling of ascorbic acid: a new clue to clarify its action as an anticancer agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ascorbic acid and its degradation products by high‐performance liquid chromatography‐triple quadrupole mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]
- 11. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo | Semantic Scholar [semanticscholar.org]
- 12. Ascorbic acid recycling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of ascorbic acid recycling in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recycling of vitamin C from its oxidized forms by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of L-Ascorbic acid-13C6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of L-Ascorbic acid-13C6, a stable isotope-labeled form of Vitamin C, crucial for pharmacokinetic and metabolic studies. The following sections detail methods for oral, intravenous, and intraperitoneal administration in rodent models, along with expected pharmacokinetic parameters and insights into relevant signaling pathways.
Introduction
L-Ascorbic acid-13C6 is an indispensable tool in biomedical research, enabling the precise tracing and quantification of Vitamin C uptake, distribution, metabolism, and excretion without the use of radioactive isotopes. Its use is central to understanding the physiological and pharmacological roles of Vitamin C in health and disease. These protocols are designed to provide researchers with standardized methods to ensure reproducibility and accuracy in in vivo studies.
Administration Protocols
Oral Administration (Oral Gavage)
Oral gavage is a common method for precise oral dosing in rodents.
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve L-Ascorbic acid-13C6 in sterile, purified water or 0.9% saline. For studies in mice, a typical concentration is 5-25 mg/mL.[1] The solution can be neutralized to a pH of 6.8-7.4 with sodium bicarbonate to minimize potential gastrointestinal irritation.[1]
-
Ensure the solution is freshly prepared and protected from light to prevent degradation.
-
-
Animal Handling and Dosing:
-
Fast the animals for 2-4 hours prior to dosing to ensure gastric emptying and consistent absorption.[2]
-
Gently restrain the mouse or rat.
-
Use a proper-sized, blunt-tipped gavage needle. For mice, a 20-gauge, 1.5-inch needle is typically appropriate.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach. The typical volume for mice is around 10 ml/kg body weight.[1]
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or injury after the procedure.
-
Provide access to food and water ad libitum after a short recovery period.
-
Intravenous (IV) Administration
Intravenous administration ensures immediate and complete bioavailability.
Protocol:
-
Preparation of Infusion Solution:
-
L-Ascorbic acid-13C6 for intravenous injection must be diluted in a suitable sterile vehicle.[3] Commonly used diluents include 5% Dextrose in Water (D5W) or Normal Saline (0.9% NaCl).[4]
-
The final concentration should be adjusted for slow infusion. A typical dose for pharmacokinetic studies in rats is 100 mg/kg.[5]
-
Ensure the final solution is sterile and protected from light.[3]
-
-
Animal Preparation and Injection:
-
Anesthetize the animal according to an approved institutional protocol.
-
The lateral tail vein is the most common site for intravenous injection in rodents.
-
Warm the tail gently with a heat lamp or warm water to dilate the vein.
-
Disinfect the injection site with 70% ethanol.
-
Use a small gauge needle (e.g., 27-30 gauge) attached to a syringe containing the infusion solution.
-
Insert the needle into the tail vein and infuse the solution slowly. A typical infusion rate is 10-15 g/hour for higher doses, which can be scaled down for animal studies.[3]
-
-
Post-Infusion Care:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal during recovery from anesthesia.
-
Intraperitoneal (IP) Administration
Intraperitoneal injection is a common parenteral route in rodents, offering rapid absorption.
Protocol:
-
Preparation of Injection Solution:
-
Animal Handling and Injection:
-
Restrain the rodent in a supine position with its head tilted slightly downwards.[8]
-
The injection site is typically the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.[7]
-
Use a 23-25 gauge needle for rats and a 25-27 gauge needle for mice.[7]
-
Lift the skin and insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution smoothly. The maximum recommended volume for mice is < 10 ml/kg and for rats is < 10 ml/kg.[7]
-
-
Post-Injection Observation:
-
Return the animal to its cage and monitor for any signs of pain or distress.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters for L-Ascorbic acid following different administration routes in rodents. Data for L-Ascorbic acid-13C6 is limited; therefore, data from studies using unlabeled L-Ascorbic acid are included and should be considered representative.
Table 1: Pharmacokinetic Parameters of L-Ascorbic Acid in Rodents
| Parameter | Oral Administration (Mouse) | Intravenous Administration (Rat) | Intraperitoneal Administration (Rat) |
| Dose | 5, 25, 125, 625 mg/kg[1] | 100 mg/kg[5] | 200 mg/kg[9] |
| Cmax (Maximum Concentration) | Dose-dependent | Not explicitly stated, but plasma levels maintained around 11 µg/ml at steady state[5] | Peak serum levels within 15 minutes[9] |
| Tmax (Time to Cmax) | Not explicitly stated | Immediate | ~15 minutes[9] |
| Bioavailability | Low and saturable[10] | 100% (by definition) | High, but may be incomplete[11] |
| Elimination Half-life | Not explicitly stated | Not explicitly stated for single dose | Rapid return to normal serum levels, but elevated in tissues for up to 24h[9] |
Table 2: Tissue Distribution of L-Ascorbic Acid in Mice
| Tissue | Relative Concentration (Control Animals) | Effect of Supplementation |
| Liver | Lowest (0.406 +/- 0.07 mg/g)[12] | Significantly elevated with 5% and 10% dietary intake[12] |
| Small Bowel | Highest (0.754 +/- 0.16 mg/g)[12] | No significant change with 5% dietary intake[12] |
| Kidney | Intermediate | Significantly raised with all tested dietary doses[12] |
| Colon | Intermediate | Significantly raised with all tested dietary doses[12] |
| Brain | High, with regional differences (Cerebellum, Olfactory Bulbs, Frontal Cortex are highest)[13] | Levels decrease with dietary depletion[13] |
Signaling Pathways
L-Ascorbic acid is a cofactor for numerous enzymes and a potent antioxidant, influencing several key signaling pathways.
NF-κB Signaling Pathway
Ascorbic acid has been shown to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses. It can block the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus.[7]
HIF-1α Signaling Pathway
Ascorbic acid is a cofactor for prolyl hydroxylases (PHDs), which are enzymes that target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation. Under normoxic conditions, ascorbic acid facilitates the hydroxylation of HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation. In the absence of sufficient ascorbic acid, HIF-1α can stabilize even under normoxic conditions, promoting a pro-cancerous state.
MAPK Signaling Pathway
The role of ascorbic acid in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is complex and can be context-dependent. Some studies show that ascorbic acid can activate the p38 MAPK pathway, which can then have downstream effects, including the inhibition of NF-κB.[10] Other studies suggest it can promote cell growth via the ERK-signaling pathway, another branch of the MAPK cascade.
References
- 1. article.scholarena.com [article.scholarena.com]
- 2. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous vitamin C in the supportive care of cancer patients: a review and rational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interaction of L-ascorbic acid on the disposition of lead in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 11. Dietary vitamin C improves the survival of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for L-Ascorbic Acid-13C6 Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed workflow for conducting stable isotope tracer studies using L-Ascorbic acid-13C6. This powerful technique allows for the quantitative analysis of Vitamin C uptake, metabolism, and its influence on various cellular pathways, which is of particular interest in cancer research and other areas of drug development.
Introduction
L-Ascorbic acid (Vitamin C) is a crucial water-soluble antioxidant and a cofactor for numerous enzymatic reactions. Its role in cancer biology is multifaceted, exhibiting both antioxidant and pro-oxidant properties depending on its concentration and the cellular microenvironment.[1][2] Stable isotope tracing with uniformly labeled L-Ascorbic acid-13C6 provides a robust method to track the fate of ascorbate molecules within biological systems. By replacing the naturally abundant ¹²C atoms with heavy ¹³C isotopes, researchers can use mass spectrometry to trace the incorporation of these labeled carbons into downstream metabolites, thereby elucidating metabolic pathways and quantifying metabolic fluxes.[3][4]
Experimental Design and Workflow
A typical L-Ascorbic acid-13C6 tracer study follows a systematic workflow from cell culture to data analysis. Careful planning at each stage is critical for obtaining reliable and interpretable results.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling
This protocol outlines the steps for labeling cultured cells with L-Ascorbic acid-13C6.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled ascorbate
-
L-Ascorbic acid-13C6 (≥99% isotopic purity)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
6-well or 10-cm cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of metabolite extraction. Allow cells to adhere and grow for 24 hours.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing ascorbate-free base medium with the desired concentration of L-Ascorbic acid-13C6. A typical starting concentration is 100-500 µM. The medium should also be supplemented with dFBS.
-
Labeling: Aspirate the standard culture medium, wash the cells once with sterile PBS, and then add the pre-warmed L-Ascorbic acid-13C6 labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The optimal labeling time will vary depending on the cell line and the metabolic pathway of interest and may need to be determined empirically through a time-course experiment (e.g., 0, 1, 4, 8, 24 hours).
Protocol 2: Metabolite Extraction
This protocol describes how to quench metabolism and extract metabolites for mass spectrometry analysis.
Materials:
-
Ice-cold 80% Methanol (-80°C)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching: At the end of the labeling period, place the culture plates on ice and immediately aspirate the labeling medium.
-
Washing: Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS completely.
-
Extraction: Add 1 mL (for a 6-well plate) of ice-cold 80% methanol to each well.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until analysis.[5]
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of L-Ascorbic acid-13C6 and its labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC method, such as 50:50 acetonitrile:water.
-
Chromatographic Separation: Inject the reconstituted samples onto a HILIC column to separate polar metabolites. A typical gradient might be:
-
0-2 min: 95% B
-
2-15 min: Linear gradient to 50% B
-
15-18 min: Hold at 50% B
-
18-20 min: Return to 95% B and re-equilibrate.
-
-
Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer operating in negative ion mode.
-
Full Scan (MS1): Acquire full scan data to detect all ions within a specified mass range (e.g., m/z 70-1000).
-
Tandem MS (MS/MS): Perform data-dependent or targeted MS/MS to fragment ions of interest and confirm their identity. The precursor ion for L-Ascorbic acid-13C6 is m/z 181.05.[6]
-
Data Analysis Workflow
The analysis of stable isotope tracing data involves several computational steps to determine the extent of label incorporation and interpret the biological significance.
Data Processing Steps:
-
Raw Data Conversion: Convert the raw mass spectrometry data files to an open format like mzXML or mzML.
-
Peak Picking and Integration: Use software such as XCMS or vendor-specific software to detect and integrate chromatographic peaks.[7]
-
Natural Isotope Abundance Correction: Correct the raw MIDs for the natural abundance of ¹³C and other isotopes. This is a critical step for accurate quantification of label incorporation.[8]
-
Mass Isotopologue Distribution (MID) Calculation: Determine the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.) for each metabolite of interest. The sum of all isotopologue fractions for a given metabolite is 1.[9]
-
Fractional Enrichment Calculation: Calculate the percentage of a metabolite pool that has been labeled by the tracer.
Data Presentation: Quantitative Tables
Summarizing the quantitative data in well-structured tables is essential for clear communication and comparison of results.
Table 1: Mass Isotopologue Distribution of Key Metabolites
| Metabolite | Isotopologue | Condition A (%) | Condition B (%) |
| L-Ascorbic Acid | M+0 | 5.2 ± 0.8 | 4.9 ± 0.7 |
| M+6 | 94.8 ± 1.2 | 95.1 ± 1.1 | |
| Dehydroascorbic Acid | M+0 | 45.3 ± 3.1 | 25.7 ± 2.5 |
| M+6 | 54.7 ± 2.9 | 74.3 ± 2.8 | |
| L-Threonic Acid | M+0 | 85.1 ± 4.5 | 70.2 ± 3.9 |
| M+4 | 14.9 ± 2.1 | 29.8 ± 3.2 | |
| Oxalic Acid | M+0 | 92.6 ± 3.8 | 80.4 ± 4.1 |
| M+2 | 7.4 ± 1.5 | 19.6 ± 2.7 |
Values are presented as mean ± standard deviation (n=3). M+n represents the mass isotopologue with n ¹³C atoms.
Table 2: Fractional Enrichment of Ascorbate-Related Metabolites
| Metabolite | Fractional Enrichment (%) - Condition A | Fractional Enrichment (%) - Condition B | p-value |
| Dehydroascorbic Acid | 54.7 ± 2.9 | 74.3 ± 2.8 | <0.01 |
| L-Threonic Acid | 14.9 ± 2.1 | 29.8 ± 3.2 | <0.05 |
| Oxalic Acid | 7.4 ± 1.5 | 19.6 ± 2.7 | <0.05 |
Fractional enrichment is calculated as the sum of the fractions of all labeled isotopologues. Statistical significance was determined by a two-tailed Student's t-test.
Visualization of Signaling Pathways
Graphviz diagrams can be used to visualize the metabolic fate of L-Ascorbic acid-13C6 and its impact on relevant signaling pathways.
Ascorbate Metabolism and Redox Cycling
L-Ascorbic acid is oxidized to dehydroascorbic acid (DHA), which can then be transported into cells and reduced back to ascorbate, a process that consumes glutathione (GSH).[10] The degradation of DHA can lead to the formation of other metabolites.
Vitamin C's Role in Regulating HIF-1α Signaling
High doses of Vitamin C can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS). This can inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cancer progression.[2]
Conclusion
L-Ascorbic acid-13C6 tracer studies offer a dynamic and quantitative approach to understanding the complex roles of Vitamin C in health and disease. The protocols and workflows presented here provide a comprehensive guide for researchers to design, execute, and interpret these powerful experiments, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. Cell signaling pathways based on vitamin C and their application in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selectscience.net [selectscience.net]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of ¹³C enrichments and isotopomer abundances for metabolic flux analysis using 1D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X13CMS: Global Tracking of Isotopic Labels in Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stable Isotope Labeling Experiments
Welcome to the technical support center for stable isotope labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing a high abundance of keratin peaks in my mass spectrometry results?
Keratin contamination is one of the most common challenges in proteomics and can significantly impact the quality of your data by masking signals from low-abundance proteins of interest.[1][2][3]
Answer:
Keratins are fibrous structural proteins found in human skin, hair, and nails, as well as in dust.[1][2][4] Their high abundance in the laboratory environment makes them a frequent contaminant.
Common Sources of Keratin Contamination:
-
Personnel: Shedding of skin cells and hair from researchers.[1][2][5]
-
Laboratory Environment: Dust particles in the air and on surfaces.[1][4][5]
-
Reagents and Consumables: Contaminated buffers, solutions, and plasticware.[1][5][6] Wool clothing can also be a source of keratin contamination.[5][7]
-
Equipment: Dirty gel electrophoresis tanks, casting combs, and other reusable equipment.[4][8]
Troubleshooting and Prevention:
A meticulous experimental workflow is crucial to minimize keratin contamination.
Figure 1: Workflow for minimizing keratin contamination.
Experimental Protocol: Keratin-Free Sample Handling
This protocol outlines best practices to establish and maintain a keratin-free environment for sample preparation.[9]
-
Dedicated Workspace: Whenever possible, perform all sample preparation steps in a dedicated biological safety cabinet (BSC) or laminar flow hood.[5][9]
-
Decontamination of Workspace: Before starting, thoroughly wipe down the inside surfaces of the hood with 70% ethanol and high-purity water.[2][5][9]
-
Personal Protective Equipment (PPE):
-
Always wear powder-free nitrile gloves and change them frequently, especially after touching any surface outside the clean workspace.[4][8][9] Avoid latex gloves as they can be a source of proteinaceous contamination.[5][9]
-
Wear a clean, dedicated lab coat, preferably a disposable one with snaps on the sleeves.[9] Avoid cotton lab coats which can shed particles.[9]
-
-
Reagents and Solutions:
-
Equipment and Consumables:
-
Use new, sterile plasticware (e.g., microcentrifuge tubes, pipette tips) from trusted brands known to be low in contaminants.[2][6]
-
Thoroughly clean all glassware and reusable equipment with a detergent-free wash, followed by rinsing with hot water, an organic solvent (like isopropanol), and finally high-purity water.[2][4]
-
For gel electrophoresis, wash glass plates with 70% ethanol before casting gels.[5][10] Disassemble the gel apparatus within the clean hood.[5][10]
-
-
Data Analysis: If keratin contamination is still present, it can be partially addressed during data analysis by creating an exclusion list of known keratin peptide masses.[7]
2. My mass spectra are dominated by repeating peaks with a mass difference of 44 Da. What is the source of this contamination?
The observation of a repeating series of peaks with a mass difference of 44 Da is a classic sign of polyethylene glycol (PEG) contamination.[4][11]
Answer:
Polyethylene glycol (PEG) is a polymer that is strongly ionized by electrospray ionization (ESI) and can suppress the signal of your analytes of interest, even at trace levels.[4][8]
Common Sources of PEG Contamination:
-
Detergents: Many common laboratory detergents such as Triton X-100, Tween, and NP-40 are pegylated and should be avoided.[2][3][4] Dish soap is also a significant source of PEG.[4][8]
-
Consumables: Some laboratory wipes (e.g., Chem-wipes) are coated with PEG.[4]
-
Plasticware: PEG can leach from certain types of plastic tubes and containers, especially when in contact with organic solvents.[6][8]
-
Glassware: Improperly washed glassware that was previously in contact with PEG-containing detergents is a common source of contamination.[4][6]
Troubleshooting and Prevention:
Figure 2: Common sources of PEG contamination.
Experimental Protocol: Detergent and PEG Removal
If the use of detergents is unavoidable for cell lysis or protein solubilization, it is critical to remove them before mass spectrometry analysis.
-
SDS-PAGE: For protein samples, running the sample briefly on an SDS-PAGE gel is an effective way to separate proteins from detergents and other small molecule contaminants.[4] The protein band can then be excised and processed for in-gel digestion.
-
Detergent Removal Spin Columns: Commercially available spin columns containing resins that bind to detergents can be used for cleanup.[12]
-
Chloroform-Methanol-Water Precipitation: This method can be effective for removing SDS, but may be less robust for very small sample amounts.
3. I am observing unexpected mass shifts and adducts in my data. Could this be due to plasticizers?
Yes, plasticizers are a common source of contamination in mass spectrometry experiments and can lead to unexpected peaks and adduct formation with your analytes.
Answer:
Plasticizers, such as phthalates and adipates, are compounds added to plastics to increase their flexibility.[13] They can leach from laboratory consumables and equipment into your samples.[13][14]
Common Sources of Plasticizer Contamination:
-
Plastic Consumables: Pipette tips, microcentrifuge tubes, syringes, and plastic filters are all potential sources of phthalate contamination.[14][15][16]
-
Tubing: Plastic tubing used in laboratory setups can leach plasticizers.[17]
-
Vacuum Systems: O-rings in vacuum systems can outgas plasticizers, leading to contamination.[18][19][20]
-
Laboratory Environment: Flooring materials, paints, and adhesives can contain plasticizers that contaminate the lab environment.[13]
Troubleshooting and Prevention:
-
Use High-Quality Plasticware: Whenever possible, use plastic consumables that are certified for mass spectrometry applications and are known to have low levels of extractables.[2] Eppendorf brand tubes are often recommended.[2][4]
-
Avoid Contaminated Materials: Minimize the use of plastic syringes and filters; glass alternatives are preferable.[16]
-
Solvent Compatibility: Be aware that organic solvents can exacerbate the leaching of plasticizers from plastics.[2]
-
Rinse Pipette Tips: Before use, flush pipette tips with the solvent you will be using to remove surface contaminants.[21]
Quantitative Data: Common Plasticizer Contaminants
The following table summarizes common plasticizer contaminants and their observed mass-to-charge ratios ([M+H]+) in positive ion mode mass spectrometry.
| Contaminant | Chemical Formula | [M+H]+ (Da) | Common Source |
| Dimethyl phthalate (DMP) | C10H10O4 | 195.0652 | Plastic consumables[15][16] |
| Diethyl phthalate (DEP) | C12H14O4 | 223.0965 | Plastic consumables |
| Dibutyl phthalate (DBP) | C16H22O4 | 279.1591 | Plastic filter holders[15][16] |
| Diisobutyl phthalate (DIBP) | C16H22O4 | 279.1591 | Plastic consumables |
| Bis(2-ethylhexyl) phthalate (DEHP) | C24H38O4 | 391.2843 | Pipette tips, Parafilm®[14][15] |
| Bis(2-ethylhexyl) adipate | C22H42O4 | 371.3156 | O-rings in vacuum systems[18][19] |
| Erucamide | C22H43NO | 338.3417 | Molding agent in plastics[21] |
4. Can contaminants affect the quantitative accuracy of my SILAC experiment?
Yes, contaminants can significantly impact the accuracy of quantitative proteomics experiments like SILAC.
Answer:
Contaminants can interfere with SILAC experiments in several ways:
-
Ion Suppression: Highly abundant contaminants like keratins, PEG, and detergents can suppress the ionization of your target peptides, leading to an underestimation of their abundance or complete loss of their signal.[4][8]
-
Co-elution and Signal Overlap: Contaminant peaks that co-elute with your peptides of interest can interfere with the accurate measurement of the isotopic peak intensities, skewing the calculated heavy/light ratios.
-
False Positives: Some contaminant peaks may be misidentified as peptides, leading to erroneous protein identifications and quantifications.
-
Interference with Labeling: While less common, certain contaminants in the cell culture media could potentially interfere with the efficient incorporation of the stable isotope-labeled amino acids. It is crucial to use high-quality, dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[22][23]
Logical Diagram: Impact of Contaminants on SILAC
Figure 3: How contaminants can negatively impact the accuracy of SILAC experiments.
By following the recommended best practices for minimizing contamination, you can significantly improve the quality and reliability of your stable isotope labeling experiments.
References
- 1. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 5. med.unc.edu [med.unc.edu]
- 6. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 7. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijm.fr [ijm.fr]
- 9. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 10. Methods - Proteomics - Wayne State University [research.wayne.edu]
- 11. help.waters.com [help.waters.com]
- 12. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 13. biotage.com [biotage.com]
- 14. tandfonline.com [tandfonline.com]
- 15. research.tus.ie [research.tus.ie]
- 16. research.thea.ie [research.thea.ie]
- 17. scribd.com [scribd.com]
- 18. Plasticizer contamination from vacuum system O-rings in a quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. support.waters.com [support.waters.com]
- 22. grokipedia.com [grokipedia.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: L-Ascorbic Acid-13C6-1 Isotopic Dilution Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing L-Ascorbic acid-13C6-1 for quantitative analysis. Our goal is to help you prevent isotopic dilution and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification and isotopic dilution.
Question: Why are my calculated concentrations of L-Ascorbic acid unexpectedly high or low?
Answer: Inaccurate final concentrations are a frequent challenge in isotope dilution mass spectrometry. Several factors throughout the experimental process can contribute to this issue. A systematic evaluation of your workflow can help pinpoint the source of the error.
Potential Causes and Solutions:
| Potential Cause | Description | Corrective Action |
| Inaccurate Internal Standard Concentration | The stated concentration of your this compound solution may be incorrect due to solvent evaporation over time or initial preparation errors. | 1. Verify the certificate of analysis for the internal standard. 2. Prepare fresh dilutions of the internal standard from a stock solution. 3. Store stock and working solutions in tightly sealed vials at the recommended temperature to minimize evaporation. |
| Incomplete Isotopic Equilibration | The this compound internal standard and the native L-Ascorbic acid in your sample have not fully mixed to achieve a homogenous state before analysis. | 1. Ensure the sample is completely solubilized before adding the internal standard. 2. Increase the vortexing or mixing time after adding the internal standard. 3. Consider gentle heating if the analyte is stable, though this is not recommended for the heat-labile L-Ascorbic acid. |
| Matrix Effects | Components in the sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of the analyte and/or the internal standard in the mass spectrometer, leading to ion suppression or enhancement.[1][2] | 1. Perform a thorough sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. 2. Dilute the sample to reduce the concentration of matrix components. 3. Optimize chromatographic conditions to separate the analyte and internal standard from co-eluting matrix components.[3] |
| Analyte Degradation | L-Ascorbic acid is highly susceptible to oxidation and degradation, especially at room temperature, neutral or alkaline pH, and in the presence of oxygen and metal ions.[4][5] | 1. Work with samples on ice and in a low-light environment. 2. Use a stabilizing agent in your extraction buffer, such as metaphosphoric acid (MPA) or EDTA.[6][7] 3. Process samples immediately after collection and store them at -80°C.[8] |
| Inconsistent Pipetting | Inaccurate or inconsistent volumes of the sample or internal standard are added, leading to variability in the analyte-to-internal standard ratio. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. For the highest accuracy, consider gravimetric preparation of standards and samples. |
Question: I'm observing poor peak shape and retention time shifts in my chromatograms. What could be the cause?
Answer: Suboptimal chromatographic performance can significantly impact the accuracy and precision of your quantification. Several factors related to the mobile phase, column, and sample preparation can be the culprit.
Potential Causes and Solutions:
| Potential Cause | Description | Corrective Action |
| Improper Mobile Phase Preparation | The pH of the mobile phase is critical for the retention and peak shape of L-Ascorbic acid. Inconsistent preparation can lead to shifts in retention time. | 1. Ensure the mobile phase is freshly prepared and degassed. 2. Use a buffer to maintain a consistent pH, typically in the acidic range (e.g., pH 2.5-3) to ensure the analyte is in its protonated form.[9][10] 3. Verify the correct composition and proportions of the mobile phase components. |
| Column Contamination or Degradation | Buildup of matrix components on the column can lead to peak tailing, broadening, and pressure increases.[11] The stationary phase can also degrade over time, especially with aggressive mobile phases. | 1. Use a guard column to protect the analytical column from contaminants.[3] 2. Implement a column washing procedure between runs to remove strongly retained compounds. 3. If the problem persists, replace the column. |
| Sample Solvent Effects | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. | 1. Whenever possible, dissolve the sample in the initial mobile phase. 2. If a stronger solvent is necessary, minimize the injection volume. |
| Column Overloading | Injecting too much sample can lead to broad, asymmetric peaks. | 1. Reduce the concentration of the sample or the injection volume. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the native L-Ascorbic acid but has a different mass due to the replacement of six 12C atoms with 13C atoms. This makes it the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement in the mass spectrometer. By measuring the ratio of the native analyte to the SIL internal standard, variability introduced during sample preparation, injection, and ionization can be effectively normalized, leading to highly accurate and precise quantification.[12]
Q2: How should I store and handle this compound to prevent degradation?
A2: L-Ascorbic acid and its isotopologues are prone to degradation. To ensure the integrity of your internal standard:
-
Storage: Store the solid material and stock solutions at -20°C or -80°C, protected from light and moisture.[13]
-
Handling: Prepare working solutions fresh daily and keep them on ice and protected from light during use. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Q3: What are the critical steps in sample preparation to avoid isotopic dilution and ensure accurate results?
A3: The most critical steps are:
-
Immediate Stabilization: Due to the instability of L-Ascorbic acid, samples (especially biological fluids) must be stabilized immediately upon collection. This is typically done by adding an acidic protein precipitating agent like metaphosphoric acid (MPA).[6]
-
Accurate Addition of Internal Standard: The internal standard should be added as early as possible in the sample preparation workflow to account for any analyte loss during subsequent steps. Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls.
-
Thorough Homogenization: After adding the internal standard, ensure complete mixing with the sample to achieve isotopic equilibrium.
Q4: Can I use a deuterated L-Ascorbic acid internal standard instead of a 13C-labeled one?
A4: While deuterated standards are also a type of SIL internal standard, they can sometimes exhibit a "chromatographic shift" where they elute slightly earlier than the non-labeled analyte. This can potentially lead to differential matrix effects if a co-eluting interference is present. 13C-labeled internal standards like this compound are generally preferred as they have a much lower likelihood of a chromatographic shift and behave more identically to the native analyte.
Experimental Protocols
Protocol: Quantification of L-Ascorbic Acid in Human Plasma using this compound and LC-MS/MS
This protocol provides a general framework. Optimization of specific parameters may be required for your instrumentation and sample matrix.
1. Materials and Reagents:
-
L-Ascorbic acid (analytical standard)
-
This compound (internal standard)
-
Metaphosphoric acid (MPA)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid
-
Human plasma (collected in heparin or EDTA tubes)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of L-Ascorbic acid and this compound in a 5% MPA solution. Store in amber vials at -80°C in small aliquots.
-
Working Internal Standard Solution (10 µg/mL): Dilute the this compound stock solution in 5% MPA. Prepare fresh daily.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of L-Ascorbic acid into a surrogate matrix (e.g., water or stripped plasma) containing the working internal standard. A typical concentration range might be 0.1 to 50 µg/mL.
3. Sample Preparation:
-
Collect whole blood in heparin or EDTA tubes and immediately place on ice.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
To 100 µL of plasma, add 10 µL of the 10 µg/mL working internal standard solution.
-
Add 200 µL of ice-cold 10% MPA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Transitions:
-
L-Ascorbic acid: Q1 175.0 -> Q3 115.0
-
This compound: Q1 181.0 -> Q3 119.0 (Note: These transitions should be optimized for your specific instrument.)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (L-Ascorbic acid / this compound) against the concentration of the calibration standards.
-
Determine the concentration of L-Ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
Table 1: Stability of L-Ascorbic Acid in Plasma Under Different Storage Conditions
| Storage Condition | Time | Mean Vitamin C Loss (%) |
| Refrigerated with cold packs | 30 hours | 5.4%[14][15] |
| Refrigerated with cold packs | 48 hours | 7.6%[14][15] |
| Freeze-thaw cycle | 1 cycle | 1.4%[14][15] |
Table 2: Stability of L-Ascorbic Acid in Fortified Guava Juice
| Storage Temperature | Time | Degradation (%) |
| 25°C (in the dark) | 7 days | 23.4%[16] |
| 35°C (in the dark) | 7 days | 56.4%[16] |
Visualizations
Caption: Experimental workflow for the quantification of L-Ascorbic acid.
Caption: Redox cycle of L-Ascorbic Acid.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. iosrjournals.org [iosrjournals.org]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. mdpi.com [mdpi.com]
- 10. High Performance Liquid Chromatographic Determination of Ascorbic Acid in Brassica Oleracea L. Var. Italica Plenck – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A Simplified Sample Preparation Method for the Assessment of Plasma Ascorbic Acid in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwithrowan.com [researchwithrowan.com]
- 16. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Ascorbic Acid-13C6-1 Mass Spectrometry Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity in mass spectrometry analysis of L-Ascorbic acid-13C6-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of L-Ascorbic acid (Vitamin C), where all six carbon atoms are replaced with the heavier 13C isotope.[1][2] It is chemically identical to the endogenous L-Ascorbic acid but has a higher mass. This mass difference allows it to be distinguished from the unlabeled analyte by the mass spectrometer.[3] The primary purpose of using a SIL internal standard is to correct for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification, leading to more accurate and precise results.
Q2: What are the typical mass transitions for L-Ascorbic acid and this compound in MS/MS analysis?
L-Ascorbic acid and its labeled internal standard are typically analyzed in negative ion mode using electrospray ionization (ESI-). The deprotonated molecule [M-H]⁻ is used as the precursor ion. While optimal parameters should be determined empirically on your specific instrument, the following table summarizes commonly used mass-to-charge ratios (m/z) for precursor and product ions in Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Ionization Mode |
| L-Ascorbic acid | 175.0 | 115.0 (Quantifier) | ESI- |
| 89.0 (Qualifier) | |||
| 71.0 | |||
| This compound | 181.1 | 119.1 (Quantifier) | ESI- |
| 90.0 (Qualifier) |
Q3: Why is my this compound signal unstable or decreasing over time in the autosampler?
L-Ascorbic acid is notoriously unstable and prone to oxidation, especially in solution at room temperature.[4][5] This instability also affects its isotopically labeled counterpart. The degradation of this compound in your prepared samples waiting in the autosampler is a common cause of decreasing signal intensity over an analytical run. To mitigate this, it is crucial to maintain samples at a low temperature (e.g., 4°C) in the autosampler and to minimize the time between sample preparation and analysis.[6] Some studies have noted stability issues even with storage at -80°C for extended periods, recommending that samples be run within a few days of preparation.[6]
Troubleshooting Low Signal Intensity
A low or absent signal for this compound can disrupt quantification. The following troubleshooting guide is designed to help you systematically identify and resolve the root cause of the issue.
Problem: Very Low or No Signal for this compound
This is a critical issue that prevents any form of quantification. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for absent this compound signal.
Problem: Signal is Present but Weak or Inconsistent
If you can detect the internal standard but the intensity is lower than expected or variable, the issue often relates to sample stability, matrix effects, or suboptimal chromatography.
1. Sample Preparation and Stability
-
Question: Could my sample preparation be causing degradation?
-
Answer: Yes, L-Ascorbic acid is highly susceptible to oxidation. It is critical to use a stabilizing agent during sample preparation.
Experimental Protocol: Sample Stabilization and Extraction
-
Stabilizing Agent: Immediately after collection, samples (e.g., plasma, tissue homogenate) should be treated with an acidic stabilizing agent. Metaphosphoric acid (MPA) at a final concentration of 5% is commonly used.[7] Trichloroacetic acid (TCA) is another option.[3]
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample after the addition of the stabilizing agent.
-
Protein Precipitation: Use a protein precipitation agent like ice-cold acetonitrile.[6] A typical ratio is 3 parts acetonitrile to 1 part stabilized sample.
-
Vortex and Centrifuge: Vortex the samples thoroughly for several minutes, followed by centrifugation at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for evaporation or direct injection.
-
Temperature Control: Keep samples on ice or at 4°C throughout the entire preparation process.
-
2. Matrix Effects
-
Question: How do I know if matrix effects are suppressing my signal?
-
Answer: Matrix effects occur when other components in the sample co-elute with your analyte and interfere with its ionization, often leading to signal suppression.[8] The primary role of the SIL internal standard is to correct for this; however, severe suppression can still lead to unacceptably low signal intensity.
Troubleshooting Matrix Effects Workflow
Caption: Logical steps to diagnose and mitigate matrix effects.
3. LC-MS Parameters
-
Question: Could my LC-MS settings be suboptimal?
-
Answer: Absolutely. Even with a stable, clean sample, poor instrument settings will result in low signal.
Key LC-MS Parameters to Optimize
| Parameter | Common Starting Point | Optimization Goal |
| LC Column | C18 Reverse Phase | Good retention and peak shape for a polar compound. |
| Mobile Phase A | Water with 0.1% Formic Acid | Ensure good ionization and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Elute the analyte with a sharp peak. |
| Gradient | Start with low %B, ramp up to elute Ascorbic Acid | Separate the analyte from the solvent front and matrix interferences. |
| Ion Source | Electrospray Ionization (ESI) | |
| Polarity | Negative | L-Ascorbic acid ionizes well in negative mode.[6][9] |
| Capillary Voltage | 2.5 - 4.5 kV | Maximize precursor ion intensity without causing fragmentation. |
| Source Temp. | 300 - 500 °C | Optimize desolvation for a stable signal. |
| Collision Energy (CE) | 10 - 25 V | Maximize the intensity of the target product ion (e.g., m/z 119.1). |
By systematically addressing these potential issues, from sample preparation to instrument settings, you can effectively troubleshoot and resolve low signal intensity for this compound, ensuring accurate and reliable quantification in your mass spectrometry experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]
- 4. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in L-Ascorbic acid-13C6-1 quantification
Welcome to the technical support center for the quantification of L-Ascorbic acid-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of L-Ascorbic acid-13C6?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix.[1][2] In the context of liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the target analyte, L-Ascorbic acid-13C6.[3][4] This interference can significantly impact the accuracy, precision, and reproducibility of quantitative results.[5] The primary cause is the competition for ionization between the analyte and matrix components in the MS ion source.[4]
Q2: I am observing low signal intensity for L-Ascorbic acid-13C6. Could this be due to ion suppression?
A2: Yes, low signal intensity is a common symptom of ion suppression.[1] This phenomenon occurs when co-eluting matrix components interfere with the ionization of L-Ascorbic acid-13C6, leading to a reduced signal.[6] To confirm if ion suppression is occurring, a post-column infusion experiment can be performed. This involves infusing a standard solution of L-Ascorbic acid-13C6 post-chromatographic separation and injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.[5][7]
Q3: My results are inconsistent across different sample preparations. What could be the cause?
A3: Inconsistent results across different sample preparations often point towards variable matrix effects.[1] The composition of the sample matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[8] Implementing a robust and consistent sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help minimize this variability.[9][10] Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) like L-Ascorbic acid-13C6 is highly recommended to compensate for such variations.[11][12]
Q4: How does a stable isotope-labeled internal standard (SIL-IS) like L-Ascorbic acid-13C6 help in addressing matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS), such as L-Ascorbic acid-13C6, is considered the gold standard for mitigating matrix effects.[1][11] Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[12][13] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or complete signal loss for L-Ascorbic acid-13C6 | Ion suppression from co-eluting matrix components.[6][14] | 1. Optimize Chromatographic Separation: Modify the LC gradient, mobile phase, or column to separate L-Ascorbic acid-13C6 from interfering matrix components.[4][12] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences.[9] 3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[1][5] |
| Inconsistent and irreproducible results for quality control (QC) samples | Sample-to-sample variability in matrix composition leading to differential matrix effects.[1][8] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): L-Ascorbic acid-13C6 is the ideal internal standard as it will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.[1][12] 2. Matrix-Matched Calibration: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[3][15][16] 3. Method of Standard Additions: This method can be used to correct for matrix effects by spiking known concentrations of the standard into the sample.[17][18][19] |
| Poor peak shape (e.g., splitting, tailing) | Matrix components interfering with the chromatography.[3] | 1. Optimize Sample Preparation: A more effective sample cleanup can remove the components causing poor peak shape.[9][20] 2. Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the retention and peak shape of L-Ascorbic acid.[9] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to remove interfering matrix components from plasma samples prior to LC-MS analysis.
-
Condition the SPE Cartridge: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid and vortex for 30 seconds.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the L-Ascorbic acid-13C6 and the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Protocol 2: Method of Standard Additions
This protocol is used to quantify L-Ascorbic acid in a complex matrix by correcting for matrix effects.
-
Prepare Sample Aliquots: Divide the unknown sample into four equal aliquots (e.g., 100 µL each).
-
Spike with Standard: Add a known volume of L-Ascorbic acid standard solution to three of the aliquots to create a series of increasing concentrations. The fourth aliquot remains un-spiked.
-
Add Internal Standard: Add a constant amount of L-Ascorbic acid-13C6 internal standard to all four aliquots.
-
Analyze: Analyze all four prepared samples by LC-MS/MS.
-
Construct Calibration Curve: Plot the measured peak area ratio (analyte/internal standard) against the concentration of the added standard.
-
Determine Unknown Concentration: Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept is the concentration of L-Ascorbic acid in the original unknown sample.[17]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 ± 8 | -45 ± 12 (Suppression) | [9] |
| Liquid-Liquid Extraction (LLE) | 75 ± 10 | -20 ± 9 (Suppression) | [9] |
| Solid-Phase Extraction (SPE) | 95 ± 5 | -5 ± 3 (Minimal Effect) | [9] |
Table 2: Effect of Internal Standard on Quantification Accuracy
| Internal Standard Type | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Reference |
| No Internal Standard | 50 | 28.5 | 57 | [12] |
| Structural Analog IS | 50 | 42.1 | 84.2 | [12] |
| L-Ascorbic acid-13C6 (SIL-IS) | 50 | 49.2 | 98.4 | [11][21] |
Visualizations
Caption: Workflow for L-Ascorbic acid quantification using a stable isotope-labeled internal standard.
Caption: Troubleshooting decision tree for addressing matrix effects in L-Ascorbic acid-13C6 quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 12. myadlm.org [myadlm.org]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. ijcea.org [ijcea.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak resolution for L-Ascorbic acid-13C6-1 chromatography
Welcome to the technical support center for L-Ascorbic acid-13C6-1 chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.
Troubleshooting Guide: Improving Peak Resolution
This guide addresses specific chromatographic problems you may encounter during the analysis of this compound.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, characterized by an asymmetry factor greater than 1.2, is a common issue that can compromise quantification and resolution.[1][2] It can stem from both chemical and physical factors within your HPLC system.[1]
Root Causes and Solutions:
-
Chemical Causes: The primary chemical cause is often secondary interactions between the acidic L-Ascorbic acid and residual silanol groups on the silica-based column packing.[1][2][3] At a mobile phase pH near or above the pKa of L-Ascorbic acid (pKa₁ ≈ 4.2) and the silanol groups (pKa ≈ 3.5-4.5), both can be ionized, leading to electrostatic interactions that cause tailing.[1]
-
Solution: Adjust the mobile phase pH to be well below the pKa of both the analyte and the silanol groups. A pH of around 2.5 to 3.0 is often effective in suppressing ionization and minimizing these secondary interactions.[1][3][4] Using a buffer, such as a phosphate or acetate buffer, is crucial to maintain a stable pH.[1][4][5]
-
-
Physical Causes:
-
Column Voids: A void at the column inlet can cause the sample to spread before reaching the stationary phase.[1]
-
Blocked Frit: A partially blocked inlet frit can distort the sample flow path.[1]
-
Extra-Column Dead Volume: Excessive tubing length or improperly seated fittings can lead to band broadening.[1]
-
Column Contamination: Adsorption of matrix components can create active sites that cause tailing.[1]
-
Solution: Regularly inspect and maintain your HPLC system. Check for column voids, ensure fittings are secure, use minimal tubing length, and flush the column with a strong solvent if contamination is suspected.[1] Consider using a guard column to protect the analytical column from contaminants.[6]
-
Troubleshooting Workflow for Peak Tailing:
Caption: A flowchart to diagnose and resolve peak tailing.
Q2: I'm observing peak fronting for my this compound. What's happening?
Peak fronting is when the first half of the peak is broader than the second half.[7][8]
Root Causes and Solutions:
-
Sample Overload: Injecting too much sample can saturate the column, leading to premature elution of analyte molecules.[7][8]
-
Solution: Dilute your sample or reduce the injection volume.[8]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.[7][8]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.[8]
-
-
Low Temperature: In some cases, operating at too low a temperature can affect analyte solubility and lead to fronting.
Q3: I'm having issues with co-eluting peaks. How can I improve separation?
Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[10]
Root Causes and Solutions:
-
Poor Selectivity: The column chemistry may not be suitable for distinguishing between your analyte and interfering compounds.[10][11]
-
Insufficient Efficiency: The column may not be providing enough theoretical plates for a good separation.
-
Solution:
-
Use a Longer Column: This increases the path length for separation.
-
Use a Column with Smaller Particles: This generally leads to higher efficiency.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but may also increase run time.
-
-
Logical Workflow for Resolving Co-elution:
Caption: A workflow for troubleshooting and resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q: What is a typical mobile phase for this compound analysis on a C18 column?
A: A common mobile phase is a mixture of an aqueous buffer at a low pH and an organic modifier like acetonitrile or methanol.[1][12] A typical starting point would be a mobile phase consisting of 95:5 (v/v) 25 mM potassium phosphate buffer (adjusted to pH 3.0 with phosphoric acid) and acetonitrile.[1]
| Component | Concentration/pH | Purpose |
| Aqueous Buffer | 10-25 mM Phosphate or Acetate | Maintain stable low pH |
| pH | 2.5 - 3.0 | Suppress ionization of analyte and silanols |
| Organic Modifier | 3-5% Acetonitrile or Methanol | Adjust retention time |
Q: What type of HPLC column is best suited for this compound?
A: A reverse-phase C18 column is most commonly used.[1] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column.[1] End-capping deactivates the residual silanol groups, reducing unwanted secondary interactions.[1]
Q: How does temperature affect the analysis?
A: Maintaining a stable column temperature (e.g., 25-30 °C) is important for reproducible retention times.[1][9] While temperature has a less direct effect on tailing compared to pH, extreme temperatures can alter mobile phase viscosity and interaction kinetics, potentially impacting peak shape.[1]
Q: Can I use this compound as an internal standard?
A: Yes, this compound is an isotopically labeled version of L-Ascorbic acid and is ideal for use as an internal standard in quantitative analysis by LC-MS or GC-MS.[13]
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (25 mM Potassium Phosphate Buffer, pH 3.0)
-
Prepare 1 M Potassium Phosphate Monobasic (KH₂PO₄) Stock Solution: Dissolve 136.09 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Prepare 25 mM KH₂PO₄ Solution: Pipette 25 mL of the 1 M stock solution into a 1 L volumetric flask and dilute to the mark with HPLC-grade water.[1]
-
Adjust pH: While stirring, add 85% phosphoric acid (H₃PO₄) dropwise to the 25 mM KH₂PO₄ solution until the pH meter reads 3.0.[1]
-
Filter: Filter the buffer through a 0.45 µm membrane filter to remove any particulates.[1]
-
Prepare Mobile Phase: Mix the filtered buffer with the desired amount of HPLC-grade organic modifier (e.g., for a 95:5 aqueous to organic ratio, mix 950 mL of the pH 3.0 buffer with 50 mL of acetonitrile).[1]
Protocol 2: Sample Preparation
-
Extraction: For solid samples, extract L-Ascorbic acid using an ice-cold solution containing a stabilizing agent like metaphosphoric acid.[4]
-
Centrifugation and Filtration: Centrifuge the extract to pellet any solids and then filter the supernatant through a 0.45 µm syringe filter before injection.[4][14]
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.
By following these guidelines and protocols, you can effectively troubleshoot common chromatographic issues and achieve improved peak resolution for your this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High Performance Liquid Chromatographic Determination of Ascorbic Acid in Brassica Oleracea L. Var. Italica Plenck – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: L-Ascorbic Acid-13C6-1 Sample Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of L-Ascorbic acid-13C6-1 during sample preparation.
Troubleshooting Guide
This section addresses common issues encountered during the handling and preparation of samples containing this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound peak in analysis (e.g., LC-MS). | Degradation due to oxidation. | Work quickly and at low temperatures (on ice). Use deoxygenated solutions and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Exposure to light. | Protect samples from light at all times by using amber vials or wrapping containers in aluminum foil. | |
| Inappropriate pH of the sample or extraction solution. | Maintain an acidic pH (ideally between 3 and 5) to improve stability. Use an acidic buffer or add a stabilizing acid like metaphosphoric acid. | |
| Presence of metal ions (e.g., Cu²⁺, Fe³⁺). | Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to your extraction solution to sequester metal ions. | |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling and processing times. | Standardize your sample preparation workflow to ensure each sample is processed for the same duration and under the same conditions. |
| Partial degradation occurring during sample thawing. | Thaw samples rapidly but at a low temperature (e.g., in an ice bath) and process them immediately. Avoid repeated freeze-thaw cycles. | |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | Review and optimize the sample preparation procedure to minimize degradation. Key degradation products to look for include dehydroascorbic acid (DHA) and 2,3-diketogulonic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors that accelerate the degradation of this compound are exposure to oxygen, elevated temperatures, light (especially UV), high pH (alkaline conditions), and the presence of metal ions such as copper (Cu²⁺) and iron (Fe³⁺)[1][2][3][4].
Q2: Does the ¹³C isotopic label affect the stability of this compound compared to the unlabeled compound?
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
A3: L-Ascorbic acid is most stable in acidic conditions. The optimal pH range for its stability is generally considered to be between pH 4 and 6[6]. Degradation accelerates significantly in neutral and alkaline solutions[1][7].
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: Stock solutions should be prepared in a stabilizing solvent (e.g., a buffer containing a chelating agent), protected from light in amber vials, and stored at low temperatures. For long-term storage, -80°C is recommended, while for short-term storage, -20°C is suitable[5]. It is also beneficial to flush the headspace of the storage vial with an inert gas like nitrogen before sealing.
Q5: Can I use antioxidants to prevent the degradation of this compound during sample preparation?
A5: Yes, other antioxidants can help stabilize L-Ascorbic acid. For instance, dithiothreitol (DTT) can be used to reduce any dehydroascorbic acid (the oxidized form) back to ascorbic acid[8][9]. This is particularly useful when quantifying total vitamin C content.
Quantitative Data on L-Ascorbic Acid Degradation
The rate of L-Ascorbic acid degradation is highly dependent on environmental conditions. The following tables summarize the degradation kinetics under various temperatures and pH levels.
Table 1: Effect of Temperature on L-Ascorbic Acid Degradation
| Temperature (°C) | Storage Time | Percent Retention | Conditions |
| 4 | 7 days | ~98.6% | In the dark[7] |
| 20 | 30 days | ~80% | In the dark[7] |
| 21 | 90 days | ~81.3% | In the dark[7] |
| 25 | 7 days | ~76.6% | In guava juice, in the dark[7] |
| 35 | 7 days | ~43.6% | In guava juice, in the dark[7] |
| 37 | 30 days | ~44% | In the dark[7] |
Table 2: Effect of pH on L-Ascorbic Acid Degradation Rate Constant (k)
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) |
| 5.0 | 80 | 0.024 |
| 7.0 | 80 | 0.041 |
| 5.0 | 90 | 0.043 |
| 7.0 | 90 | 0.069 |
| 5.0 | 100 | 0.076 |
| 7.0 | 100 | 0.115 |
| Data adapted from a study on thermal degradation in buffer solutions with the presence of oxygen.[3] |
Experimental Protocols
Protocol 1: Stabilization and Extraction of this compound from Biological Fluids (e.g., Plasma, Serum)
This protocol is designed for the analysis of this compound by LC-MS.
Materials:
-
Ice bath
-
Amber microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
-
Metaphosphoric acid (MPA) solution (6% w/v) with 1 mM EDTA, freshly prepared and kept on ice.
-
Internal standard solution (if this compound is not the internal standard itself).
-
LC-MS grade solvents.
Procedure:
-
Sample Collection and Initial Handling:
-
Collect blood samples in tubes containing EDTA as an anticoagulant.
-
Process blood samples as soon as possible. If immediate processing is not possible, keep the whole blood on ice for no longer than 2 hours.
-
Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
-
Protein Precipitation and Stabilization:
-
In an amber microcentrifuge tube on ice, add 100 µL of plasma.
-
Add 400 µL of ice-cold 6% MPA solution containing 1 mM EDTA.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean, amber autosampler vial for LC-MS analysis.
-
-
Analysis:
-
Analyze the samples immediately or store them at -80°C until analysis.
-
Visualizations
L-Ascorbic Acid Degradation Pathway
Caption: Aerobic degradation pathway of L-Ascorbic Acid.
Experimental Workflow for Sample Preparation
Caption: General workflow for sample preparation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Kinetics of L-ascorbic acid degradation and non-enzymatic browning development in hot-compressed water [frontiersin.org]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. A model study on rate of degradation of L-ascorbic acid during processing using home-produced juice concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
Technical Support Center: Correcting for Natural Isotope Abundance in L-Ascorbic Acid-13C6 Data
This technical support center is designed to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of stable isotopes in mass spectrometry data, with a specific focus on experiments utilizing L-Ascorbic acid-13C6.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to correct for the natural abundance of 13C in my mass spectrometry data?
A1: Carbon naturally exists as a mixture of stable isotopes: primarily ¹²C and approximately 1.07% ¹³C.[1] This means that even in an unlabeled molecule, a small fraction will contain one or more ¹³C atoms, generating M+1, M+2, etc., peaks in a mass spectrum.[1] In stable isotope tracing experiments using L-Ascorbic acid-¹³C₆, it is crucial to mathematically distinguish the ¹³C enrichment from your labeled tracer from the ¹³C that is naturally present in the molecule and its fragments.[2][3] Failing to perform this correction can lead to a significant overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[2][4]
Q2: What do I need to know about the L-Ascorbic acid-¹³C₆ tracer itself?
A2: L-Ascorbic acid-¹³C₆ is a stable isotope-labeled form of Vitamin C where all six carbon atoms have been replaced with the ¹³C isotope.[5] It is commonly used as a tracer or an internal standard for quantification in LC-MS/MS analyses. A critical factor to consider is the isotopic purity of the tracer. Commercially available tracers are never 100% pure (e.g., 99 atom % ¹³C).[5] This impurity means a small percentage of the tracer is not fully labeled (e.g., contains some ¹²C). This must be accounted for during the correction process to achieve accurate results.[4][6]
Q3: What are the key inputs required for an accurate natural abundance correction?
A3: To perform a robust correction, you will need the following information:
-
The complete molecular formula of the analyte being measured. For L-Ascorbic acid, this is C₆H₈O₆. If you are using a derivatization agent, its chemical formula must be included in the total formula for the ion being analyzed.
-
The measured mass isotopologue distribution (MID) of your analyte from the mass spectrometer. This is the raw, uncorrected intensity data for each isotopologue (M+0, M+1, M+2, etc.).
-
The isotopic purity of the L-Ascorbic acid-¹³C₆ tracer. This information is typically provided by the manufacturer.[4]
-
The mass resolution of your instrument. High-resolution mass spectrometers can distinguish between different isotopes that have the same nominal mass (e.g., ¹³C vs. ¹⁵N), which requires a more sophisticated correction algorithm.[7][8]
Q4: What software tools are available to perform this correction?
A4: Several software packages are available to automate the correction process. The choice of tool may depend on your experimental setup (e.g., single vs. multiple tracers) and data type (MS vs. MS/MS).
| Software Tool | Key Features | Platform |
| IsoCor | GUI and command-line interfaces. Corrects for tracer purity and supports any isotopic tracer. Can handle high-resolution MS data.[8][9][10] | Python |
| IsoCorrectoR | Corrects MS and MS/MS data. Handles tracer impurity and multiple-tracer experiments.[4][6] | R (Bioconductor) |
| AccuCor2 | Optimized for dual-isotope tracer experiments (e.g., ¹³C-¹⁵N). Performs resolution-dependent correction.[7][11] | R |
| ICT | Capable of correcting tandem mass spectrometry (MS/MS) data.[12][13] | Perl |
Troubleshooting Guide
Problem: My corrected data contains negative abundance values for some isotopologues.
-
Cause: This is a common issue that arises from statistical noise in the raw mass spectrometry data, especially for low-intensity peaks. When the correction algorithm subtracts the calculated natural abundance contribution, the result can be a small negative number.
-
Solution: Negative abundance values are not physically possible. The generally accepted practice is to set these negative values to zero and then re-normalize the remaining isotopologue fractions so that their sum equals 100%.[2]
Problem: The calculated isotopic enrichment seems unexpectedly high or low.
-
Cause 1: Incorrect Molecular Formula. The correction algorithm is highly sensitive to the elemental composition used to calculate the natural abundance. An error in the formula (e.g., forgetting to include atoms from a derivatizing agent) will lead to an incorrect correction.
-
Solution 1: Double-check that the molecular formula entered into the software precisely matches the ion being analyzed.
-
Cause 2: Inaccurate Tracer Purity. Assuming the L-Ascorbic acid-¹³C₆ tracer is 100% pure when it is not will skew the results.
-
Solution 2: Always use the isotopic purity value provided by the manufacturer in your correction software.[4]
-
Cause 3: Poor Background Subtraction. If the background noise is not properly subtracted from your raw data, the relative intensities of your isotopologues can be distorted, leading to errors in the correction.
-
Solution 3: Review your peak integration and background subtraction methods in your data processing software. Ensure you are comparing your labeled sample to a true unlabeled (natural abundance) control sample run under identical conditions.
Experimental Protocols and Workflows
Protocol 1: General Data Acquisition for Isotope Correction
-
Sample Preparation: Prepare your biological samples according to your specific metabolomics workflow. Include unlabeled control samples (to measure natural abundance) and samples treated with L-Ascorbic acid-¹³C₆.
-
Blank Injection: Begin the analytical run by injecting a blank sample (e.g., solvent) to assess system background and carryover.
-
Unlabeled Control Analysis: Inject your unlabeled control sample. This analysis is critical for verifying the natural abundance pattern of ascorbic acid in your specific matrix and instrument conditions.
-
Labeled Sample Analysis: Inject your ¹³C-labeled samples.
-
MS Data Acquisition: Set the mass spectrometer to acquire data in full scan mode to capture the entire mass isotopologue distribution (e.g., from M+0 to M+6 for ascorbic acid). Optimize instrument parameters to achieve stable signal and sufficient intensity for all relevant isotopologues.
Protocol 2: General Workflow for Isotope Correction Using Software
This protocol provides a general workflow applicable to most correction tools like IsoCor.
-
Data Extraction: Process your raw mass spectrometry data using the instrument vendor's software or an open-source tool. Integrate the chromatographic peaks for each isotopologue (M+0, M+1, ... M+6) of ascorbic acid to obtain their respective areas or intensities.
-
Data Formatting: Export the integrated data into a format compatible with your correction software, typically a CSV or TXT file. The file should contain columns for the sample name, metabolite name (Ascorbic Acid), molecular formula (C6H8O6), and the measured intensities for each isotopologue.
-
Software Configuration:
-
Launch the correction software (e.g., IsoCor).
-
Load your formatted data file.
-
Input the necessary parameters:
-
Tracer Element: ¹³C
-
Isotopic Purity: Enter the purity of your L-Ascorbic acid-¹³C₆ tracer (e.g., 0.99).
-
Resolution: Specify the mass resolution of your instrument if required by the software.
-
-
-
Execute Correction: Run the correction algorithm. The software will use a matrix-based method to solve for the true isotopologue distribution, free from the confounding effects of natural isotope abundance and tracer impurity.[11][14]
-
Review Output: The software will generate an output file containing the corrected mass isotopologue distributions. These corrected values represent the actual incorporation of the ¹³C tracer and can be used for downstream flux analysis or other quantitative interpretations.
Visualizations
Caption: High-level experimental workflow from sample preparation to corrected data analysis.
Caption: Logical flow diagram illustrating the inputs and output of the correction algorithm.
Data Presentation
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.93 |
| ¹³C | ~1.07 [1] | |
| Hydrogen | ¹H | ~99.985 |
| ²H | ~0.015 | |
| Oxygen | ¹⁶O | ~99.76 |
| ¹⁷O | ~0.04 | |
| ¹⁸O | ~0.20 | |
| Nitrogen | ¹⁴N | ~99.63 |
| ¹⁵N | ~0.37 |
Table 2: Hypothetical Example of Raw vs. Corrected Data for Ascorbic Acid
This table illustrates how the mass isotopologue distribution (MID) for a hypothetical sample might change after correction.
| Mass Isotopologue | Raw Measured Abundance (%) | Corrected Abundance (%) | Interpretation of Change |
| M+0 (Unlabeled) | 45.0 | 55.5 | Increased after removing natural ¹³C contribution from M+1, M+2, etc. |
| M+1 | 25.0 | 22.1 | Decreased as natural ¹³C contribution is subtracted. |
| M+2 | 12.0 | 9.8 | Decreased as natural ¹³C contribution is subtracted. |
| M+3 | 8.0 | 6.5 | Decreased as natural ¹³C contribution is subtracted. |
| M+4 | 5.0 | 3.5 | Decreased as natural ¹³C contribution is subtracted. |
| M+5 | 3.0 | 1.6 | Decreased as natural ¹³C contribution is subtracted. |
| M+6 (Fully Labeled) | 2.0 | 1.0 | Decreased due to correction for tracer impurity (i.e., the fraction of tracer that was not fully M+6). |
| Total | 100.0 | 100.0 | Total abundance is re-normalized to 100%. |
References
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. L-Ascorbic acid-13C6 13C 99atom , 99 CP 1354064-87-1 [sigmaaldrich.com]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 10. researchgate.net [researchgate.net]
- 11. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isotope correction toolbox - ict [chemnet.univie.ac.at]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
Dealing with metabolic conversion of L-Ascorbic acid-13C6-1 tracer
Welcome to the technical support center for handling the metabolic conversion of the L-Ascorbic acid-13C6 tracer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of using this tracer.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of L-Ascorbic acid-13C6 in metabolic research?
A1: L-Ascorbic acid-13C6 is a stable isotope-labeled tracer used to investigate the in vivo and in vitro metabolic fate of Vitamin C. By tracing the incorporation of the 13C isotope into downstream metabolites, researchers can elucidate metabolic pathways, quantify flux rates, and understand the role of ascorbic acid in various physiological and pathological processes.
Q2: What are the main challenges when working with L-Ascorbic acid and its metabolites?
A2: The primary challenge is the inherent instability of L-Ascorbic acid. It is highly susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, oxygen, and certain pH conditions. This instability can lead to inaccurate quantification and misinterpretation of metabolic data. Therefore, stringent sample handling and preparation protocols are crucial.
Q3: How can I prevent the degradation of L-Ascorbic acid during sample collection and preparation?
A3: To minimize degradation, samples should be processed immediately after collection and kept on ice. Use of an antioxidant solution, such as one containing EDTA and/or dithiothreitol (DTT), is highly recommended.[1] Protein precipitation and stabilization are often achieved using an acidic solution, like metaphosphoric acid (MPA), which helps to preserve the reduced form of ascorbic acid.[1][2] Samples should be protected from light and stored at -80°C for long-term stability.
Q4: What are the expected mass shifts for metabolites derived from L-Ascorbic acid-13C6?
A4: L-Ascorbic acid-13C6 has a mass shift of M+6 compared to its unlabeled counterpart.[3][4] Downstream metabolites will exhibit varying mass shifts depending on how many labeled carbon atoms are incorporated from the tracer. For example, a metabolite that incorporates the entire carbon backbone of ascorbic acid would also show an M+6 shift. Metabolites further down the pathway may show smaller mass shifts (M+1, M+2, etc.) as the labeled carbons are distributed through various biochemical reactions.
Q5: How do I interpret the mass isotopomer distribution (MID) data from my experiment?
A5: Mass isotopomer distribution (MID) reveals the fractional abundance of each isotopologue (a molecule with a specific number of isotopic labels) for a given metabolite.[5] By analyzing the MID of downstream metabolites, you can infer the relative activity of different metabolic pathways. For instance, the pattern of M+1, M+2, M+3, etc. isotopologues can help distinguish between different routes of carbon metabolism. Correction for the natural abundance of 13C is a critical step in accurately determining the true isotopic enrichment from the tracer.[6]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your L-Ascorbic acid-13C6 tracer experiments.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low or No Detectable 13C Enrichment in Downstream Metabolites | 1. Insufficient Tracer Uptake: Cells or organisms are not taking up the L-Ascorbic acid-13C6 tracer effectively. 2. Short Incubation Time: The labeling duration is too short for detectable incorporation into downstream metabolites. 3. Metabolic Pathway Inactivity: The metabolic pathway of interest is not active under the experimental conditions. 4. Sample Degradation: The labeled ascorbic acid or its metabolites degraded during sample processing. | 1. Verify Tracer Uptake: Confirm the presence of L-Ascorbic acid-13C6 in your cells or biological fluid. Optimize tracer concentration and delivery method. 2. Extend Labeling Time: Perform a time-course experiment to determine the optimal labeling duration. 3. Confirm Pathway Activity: Use orthogonal methods to confirm the activity of the relevant metabolic pathways. 4. Review Sample Handling: Ensure proper use of antioxidants, low temperatures, and protection from light during sample preparation.[1][2] |
| High Variability in 13C Enrichment Across Replicates | 1. Inconsistent Sample Handling: Variations in the timing or conditions of sample collection, quenching, and extraction. 2. Instrumental Instability: Fluctuations in the performance of the LC-MS system. 3. Biological Variability: Natural biological differences between samples. | 1. Standardize Protocols: Ensure all samples are processed identically and in a timely manner. Use a consistent and robust quenching method. 2. Check Instrument Performance: Run system suitability tests and quality control samples to monitor instrument performance. 3. Increase Replicate Number: Use a sufficient number of biological replicates to account for natural variation. |
| Peak Tailing or Poor Chromatography for Ascorbic Acid | 1. Secondary Interactions with Column: Ascorbic acid can interact with residual silanol groups on silica-based columns. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of ascorbic acid. 3. Column Contamination: Buildup of matrix components on the column. | 1. Use an End-Capped Column: Employ a modern, end-capped C18 column to minimize silanol interactions. 2. Optimize Mobile Phase: Adjust the mobile phase pH to be well below the pKa of ascorbic acid (around 4.2) to ensure it is in a single, non-ionized form. 3. Flush the Column: Implement a regular column flushing and regeneration protocol. |
| Unexpected Mass Isotopomer Distributions | 1. Background Contamination: Presence of unlabeled ascorbic acid or other interfering compounds in the system. 2. Metabolic Shuttling/Recycling: Labeled carbons are being recycled through unexpected pathways. 3. Incorrect Natural Abundance Correction: The algorithm for correcting for natural 13C abundance is flawed. | 1. Run Blanks: Analyze procedural blanks to identify sources of contamination. 2. Detailed Pathway Analysis: Consult metabolic pathway databases and literature to consider alternative routes for carbon metabolism. 3. Verify Correction Algorithm: Use a validated software package for natural abundance correction and ensure the correct molecular formulas are used.[6] |
Data Presentation
Table 1: Theoretical Mass Isotopomer Distribution of L-Ascorbic Acid-13C6 and its Primary Oxidation Product
This table illustrates the expected mass shifts for the fully labeled tracer and its direct oxidized form, dehydroascorbic acid.
| Compound | Molecular Formula (Unlabeled) | Unlabeled Monoisotopic Mass (Da) | Molecular Formula (Labeled) | Labeled Monoisotopic Mass (Da) | Mass Shift (M+) |
| L-Ascorbic Acid | C₆H₈O₆ | 176.0321 | ¹³C₆H₈O₆ | 182.0522 | 6 |
| Dehydroascorbic Acid | C₆H₆O₆ | 174.0164 | ¹³C₆H₆O₆ | 180.0365 | 6 |
Table 2: Hypothetical Example of 13C Enrichment in Downstream Metabolites
This table provides a hypothetical example of the kind of quantitative data that can be obtained from an L-Ascorbic acid-13C6 tracer experiment, showing the percentage of the metabolite pool that is labeled with at least one 13C atom.
| Metabolite | Pathway | Time Point 1 (e.g., 6h) | Time Point 2 (e.g., 12h) | Time Point 3 (e.g., 24h) |
| L-Ascorbic Acid | - | 98.5% | 99.1% | 99.3% |
| L-Threonate | Degradation Product | 15.2% | 28.7% | 45.1% |
| Oxalate | Degradation Product | 5.1% | 12.3% | 22.8% |
| Xylulose | Pentose Phosphate Pathway Intermediate | 2.3% | 5.8% | 10.5% |
Experimental Protocols
Detailed Methodology for a Typical L-Ascorbic Acid-13C6 Tracer Experiment
This protocol outlines the key steps for conducting a stable isotope tracer experiment with L-Ascorbic acid-13C6 in a cell culture model, followed by LC-MS analysis.
1. Cell Culture and Isotope Labeling:
-
Seed cells in 6-well plates and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing nutrient-free medium with L-Ascorbic acid-13C6 at the desired final concentration (e.g., 50-100 µM).
-
Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells and incubate for the desired time points (e.g., 0, 6, 12, 24 hours).
2. Metabolite Extraction (Quenching and Lysis):
-
At each time point, aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing an antioxidant (e.g., 1 mM DTT) to each well to quench metabolism and lyse the cells.
-
Scrape the cells in the cold methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS analysis.
3. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase.
-
Chromatography:
-
Column: Use a reversed-phase C18 column suitable for polar analytes (e.g., a column with a polar endcapping).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient will depend on the specific column and metabolites of interest, but a typical gradient might start at a low percentage of B, ramp up to a high percentage to elute hydrophobic compounds, and then re-equilibrate.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for ascorbic acid and its acidic metabolites.
-
Scan Mode: Acquire data in full scan mode over a mass range that includes the expected unlabeled and labeled metabolites (e.g., m/z 50-1000).
-
Resolution: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to accurately determine the mass of the isotopologues.
-
MS/MS: For targeted analysis, develop a method with specific precursor-product ion transitions for L-Ascorbic acid, L-Ascorbic acid-13C6, and key downstream metabolites.
-
4. Data Analysis:
-
Peak Picking and Integration: Use appropriate software to identify and integrate the chromatographic peaks for all relevant metabolites.
-
Isotopologue Analysis: Determine the mass isotopomer distribution for each metabolite of interest.
-
Natural Abundance Correction: Correct the raw isotopologue data for the natural abundance of 13C and other heavy isotopes.[6]
-
Calculate 13C Enrichment: Calculate the percentage of the metabolite pool that is labeled with 13C.
-
Metabolic Flux Analysis (Optional): Use specialized software (e.g., INCA, Metran) to model the metabolic network and calculate flux rates based on the 13C enrichment data.
Mandatory Visualization
Caption: Metabolic fate of L-Ascorbic acid-13C6 tracer.
Caption: Troubleshooting workflow for low 13C enrichment.
References
- 1. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing ionization efficiency for L-Ascorbic acid-13C6-1 in ESI-MS
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the ionization efficiency of L-Ascorbic acid-13C6-1 in Electrospray Ionization-Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity low or inconsistent in ESI-MS?
Low or inconsistent signal is a common issue stemming from the inherent instability of ascorbic acid. The primary causes include:
-
Analyte Oxidation: Ascorbic acid is highly susceptible to oxidation, both in the sample solution and during the ESI process. This degradation leads to a significant loss of the target analyte signal.
-
Suboptimal ESI Source Parameters: Inefficient desolvation or ionization due to non-optimized source conditions (e.g., voltages, gas flows, temperature) can drastically reduce signal intensity.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase play a critical role in both chromatographic retention and ionization efficiency.
-
Sodium Adduct Formation: In positive ion mode, the formation of sodium adducts ([M+Na]⁺) can compete with the desired protonated molecule ([M+H]⁺), splitting the signal and reducing the intensity of the target ion.[1]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte.
Q2: Which ESI mode, positive or negative, is recommended for this compound?
For ascorbic acid and its isotopologues, negative ESI mode is generally preferred . It typically provides a stronger and more stable signal by detecting the deprotonated molecule, [M-H]⁻.[2][3] The corresponding ion for this compound would be at m/z 181. While positive mode can be used, it is often complicated by lower signal intensity and the formation of adducts.[1]
Q3: How can I prevent the degradation of this compound during sample preparation and analysis?
Preventing oxidation is crucial for reproducible results.
-
During Sample Preparation: Use a stabilizing agent in your extraction solvent. Metaphosphoric acid (MPA) is commonly used to preserve ascorbic acid in biological samples.[3][4] All samples should be kept on ice and protected from light.
-
During LC-MS Analysis: Add an antioxidant to the mobile phase. Interestingly, adding unlabeled ascorbic acid (at concentrations of 175-570 µM) to the mobile phase can act as a redox buffer, effectively preventing the oxidation of the labeled analyte in the ESI source.[1][5]
Q4: What are the best mobile phase additives to enhance ionization?
The choice of mobile phase additives is critical for both chromatographic performance and ionization efficiency.
-
Acidic Modifiers: Using a volatile acid like formic acid (0.1% - 0.5%) is highly recommended for reversed-phase chromatography.[3][6] It helps to control peak shape and provides the necessary protons (in positive mode) or promotes deprotonation (in negative mode) for efficient ionization.
-
Antioxidants: As mentioned, adding a small amount of unlabeled ascorbic acid can significantly boost the signal of the unoxidized analyte by suppressing electrochemical oxidation in the ESI source.[1][7]
Q5: How do I minimize the formation of unwanted adducts?
Adduct formation, particularly with sodium ([M+Na]⁺), complicates spectra and reduces the primary analyte signal.
-
Use High-Purity Solvents: Ensure that your water and organic solvents are LC-MS grade to minimize sodium contamination.
-
Add an Antioxidant: The addition of unlabeled ascorbic acid to the mobile phase has been shown to suppress the formation of sodiated forms.[1]
-
Optimize Chromatography: Achieve good chromatographic separation to resolve your analyte from high-salt matrix components.
-
Prefer Negative Ion Mode: Negative mode detects the [M-H]⁻ ion and is not prone to sodium adduct formation.
Troubleshooting Guide
| Symptom / Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Analyte oxidation in the ESI source. | Add an antioxidant like unlabeled ascorbic acid (~200-500 µM) to the mobile phase.[1][5] |
| Inefficient ionization or desolvation. | Optimize ESI source parameters: capillary voltage (-3000 to -4000 V), source temperature (350-500 °C), nebulizer pressure, and gas flows.[2][4] | |
| Matrix suppression. | Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Adjust chromatography to separate the analyte from interfering matrix components. | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal mobile phase pH. | Add 0.1% formic acid to both mobile phase A (water) and B (acetonitrile/methanol).[3] |
| Secondary interactions with the column. | Ensure the use of a high-quality, end-capped C18 column suitable for polar compounds. | |
| High Signal Variability (Poor Reproducibility) | Analyte degradation in the autosampler. | Keep the autosampler temperature low (e.g., 4 °C).[3] Use a stabilizing agent like MPA in the final sample solvent. |
| Inconsistent ESI spray. | Check for clogs in the sample needle or transfer lines. Ensure mobile phase is properly degassed. | |
| Presence of Unexpected Peaks / Adducts | Formation of sodium adducts in positive mode. | Switch to negative ESI mode. If positive mode is necessary, use high-purity solvents and consider adding ascorbic acid to the mobile phase to suppress adducts.[1] |
| In-source fragmentation. | Reduce the fragmentor or nozzle voltage. Optimize collision energy (CE) if using MS/MS. |
Quantitative Data Summary
The use of mobile phase additives can have a quantifiable impact on signal intensity. The table below summarizes findings on using ascorbic acid as a redox buffer.
| Additive | Concentration | Effect on Unoxidized Analyte Signal | Effect on Sodiated Adduct Signal | Reference |
| Ascorbic Acid | >175 µM | Average increase of 41% | Average reduction of 57% | [1] |
Experimental Protocols
Protocol 1: Sample Preparation with Stabilization
This protocol is designed for the extraction of ascorbic acid from biological matrices like plasma, ensuring its stability.
-
Prepare Antioxidant Solution: Prepare a solution of 0.2 mg/mL EDTA in methanol-water (1:1, v/v).
-
Sample Spiking: In a microcentrifuge tube, add 250 µL of the sample (e.g., plasma). Spike with 10 µL of the antioxidant solution. Add this compound to the desired final concentration to serve as an internal standard.
-
Protein Precipitation: Add a sufficient volume of cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 2-3 minutes. Centrifuge at a high speed (e.g., 17,500 x g) for 10 minutes at 4 °C.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for immediate analysis or store at -80 °C.
Protocol 2: Recommended LC-MS/MS Method
These parameters provide a robust starting point for method development. Optimization is recommended for your specific instrument and application.
-
LC System: UHPLC or HPLC system
-
Column: Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min[2]
-
Column Temperature: 40 °C[4]
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Key MS Parameters:
-
Capillary Voltage: -3500 V
-
Source Temperature: 400 °C
-
Nebulizer Gas: 35 psi
-
Sheath Gas Temp: 350 °C[2]
-
-
MRM Transition:
-
Precursor Ion (Q1): m/z 181.1
-
Product Ions (Q3): Product ions should be optimized empirically. Based on the fragmentation of unlabeled ascorbic acid (m/z 175.0 -> 115.0, 87.0), analogous fragments for the labeled compound should be investigated.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low signal intensity for this compound.
Caption: A step-by-step workflow for diagnosing and resolving low signal issues.
Mechanism of Ionization Enhancement
This diagram illustrates how key mobile phase additives improve the ESI-MS signal for this compound.
Caption: How mobile phase additives mitigate common issues to enhance analyte signal.
References
- 1. Ascorbic acid for homogenous redox buffering in electrospray ionization–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A rapid method for the simultaneous determination of L-ascorbic acid and acetylsalicylic acid in aspirin C effervescent tablet by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascorbic acid for homogenous redox buffering in electrospray ionization-mass spectrometry - [publications.gmi.tirol]
Validation & Comparative
The Gold Standard for Vitamin C Analysis: Validating L-Ascorbic acid-13C6-1 as a Superior Internal Standard for Clinical Assays
A definitive guide for researchers and drug development professionals on the robust performance of L-Ascorbic acid-13C6-1, a stable isotope-labeled internal standard, in the precise quantification of Vitamin C. This guide provides a comprehensive comparison with commonly used alternative internal standards, supported by detailed experimental data and protocols, demonstrating its superior accuracy and reliability in clinical assays.
In the realm of clinical diagnostics and pharmaceutical research, the accurate measurement of L-Ascorbic acid (Vitamin C) is paramount. Its role as a vital antioxidant and enzymatic cofactor necessitates precise quantification in biological matrices. The gold standard for such measurements is Liquid Chromatography-Mass Spectrometry (LC-MS), a technique heavily reliant on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide presents a thorough validation of this compound, a stable isotope-labeled (SIL) internal standard, and compares its performance against other commonly employed internal standards.
The Ideal Internal Standard: Why this compound Excels
An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency without interfering with the analyte's signal. This compound, being structurally identical to the native L-Ascorbic acid with the exception of six Carbon-13 isotopes, perfectly fits this description.[1] This isotopic labeling results in a mass shift of +6 Da, allowing for clear differentiation by the mass spectrometer while ensuring that it behaves virtually identically to the endogenous analyte throughout the analytical process. This minimizes matrix effects and improves the overall accuracy and precision of the assay.
Comparative Performance Analysis
To objectively evaluate the performance of this compound, a comprehensive review of validated clinical assays was conducted. The key performance parameters of this compound are presented alongside those of alternative internal standards: Isoascorbic Acid, 1-Methyl Uric Acid, and Nicotinic Acid. The data, summarized in the table below, is collated from various studies to provide a comparative overview.
| Parameter | This compound | Isoascorbic Acid | 1-Methyl Uric Acid | Nicotinic Acid |
| Analytical Method | LC-MS/TOF | LC-IT-MS/MS | HPLC-ECD | HPLC-UV |
| Linearity (r²) | ≥0.99 | >0.99 | Not explicitly stated | Not explicitly stated |
| Linear Range | 0.05 - 25 µg/mL | Not explicitly stated | Not explicitly stated | 1.0 - 12 µg/mL |
| Precision (CV, %) | <20% (Intra- & Inter-day) | Intra-day: ~4%, Inter-day: ~7% | Intra- & Inter-day CVs < 7% | Intra-day: 0.38%, Inter-day: 1.22% |
| Accuracy (RE, %) | 85 - 115% | 88 - 108% | Good accuracy reported | 95.46 - 101.54% |
| Limit of Detection (LOD) | Not explicitly stated | 0.6 µg/mL | 0.05 ng | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL (EBC/NL) | 1.8 µg/mL | Not explicitly stated | 0.17 µg/mL |
Data compiled from multiple sources. EBC: Exhaled Breath Condensate, NL: Nasal Lavage. ECD: Electrochemical Detection. UV: Ultraviolet Detection.
The data clearly indicates that while all listed internal standards can be utilized for the quantification of L-Ascorbic acid, the use of a stable isotope-labeled standard like this compound in a mass spectrometry-based method provides a wide linear range and acceptable precision and accuracy, making it highly suitable for the varied concentrations found in clinical samples.[1]
Experimental Protocols: A Closer Look at Validation
The validation of an internal standard is a critical process that ensures the reliability of a clinical assay. Below are detailed methodologies for key experiments performed to validate this compound and its alternatives.
Validation of this compound by LC-MS/TOF
This method was validated for selectivity, linearity, accuracy, precision, recovery, and matrix effect.[1]
-
Sample Preparation: Biological samples (plasma, nasal lavage, exhaled breath condensate) were deproteinized using metaphosphoric acid and an antioxidant solution. A known concentration of this compound was added to all samples, calibrators, and quality controls.
-
Chromatography: Separation was achieved on a reverse-phase C18 column with a gradient elution using water and acetonitrile, both containing formic acid.
-
Mass Spectrometry: Detection was performed using a Time-of-Flight (TOF) mass spectrometer in the negative electrospray ionization (ESI) mode.
-
Validation Parameters:
-
Linearity: Assessed by analyzing calibration standards at multiple concentration levels.
-
Precision and Accuracy: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Validation of Isoascorbic Acid by LC-IT-MS/MS
This method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.
-
Sample Preparation: Fruit juice samples were prepared for analysis.
-
Chromatography: A reversed-phase C18 column with isocratic elution using 0.1% formic acid was employed.
-
Mass Spectrometry: An ion trap mass spectrometer with negative electrospray ionization was used for detection and quantification.
-
Validation Parameters:
-
Linearity, LOD, and LOQ: Determined from the calibration curve.
-
Precision: Assessed through intraday and intermediate precision studies.
-
Accuracy: Evaluated by recovery studies.
-
Validation of 1-Methyl Uric Acid by HPLC-ECD
This improved HPLC assay with electrochemical detection demonstrated good accuracy and precision.
-
Methodology: While specific quantitative validation data is not detailed in the provided information, the method reported intra- and inter-day coefficients of variation (CVs) of less than 7%.
Validation of Nicotinic Acid by HPLC-UV
This stability-indicating method was validated for linearity, accuracy, precision, LOD, and LOQ.[2]
-
Chromatography: A C18 column with a mobile phase of 0.2% metaphosphoric acid/methanol/acetonitrile (90:8:2, v/v/v) was used with UV detection at 254 nm.[2]
-
Validation Parameters:
-
Linearity: Established over a concentration range of 1.0 to 12 µg/mL.[2]
-
Accuracy: Determined as the percentage of recovery.[2]
-
Precision: Assessed by intra-day and inter-day analysis.[2]
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[2]
-
Visualizing the Workflow and Rationale
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
Caption: A generalized workflow for the validation of an internal standard in a clinical assay.
Caption: Logical comparison of an ideal internal standard's properties with this compound and structural analogs.
Conclusion: The Unambiguous Choice for Accurate Vitamin C Measurement
The validation data and comparative analysis presented in this guide unequivocally support the use of this compound as the internal standard of choice for the quantitative analysis of L-Ascorbic acid in clinical assays. Its isotopic similarity to the native analyte ensures the most accurate correction for analytical variability, leading to highly reliable and reproducible results. While alternative internal standards can be employed, particularly in less demanding applications or when mass spectrometry is not available, they introduce a greater potential for analytical error due to differences in chromatographic behavior and ionization efficiency. For researchers, scientists, and drug development professionals who require the highest level of confidence in their Vitamin C quantification, this compound is the superior and recommended internal standard.
References
A Comparative Guide to Isotopic Standards for Ascorbic Acid Quantification: L-Ascorbic acid-13C6-1 vs. Deuterated Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of L-ascorbic acid (Vitamin C), the use of stable isotope-labeled internal standards is paramount for achieving accuracy and reliability in analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). This guide provides a comprehensive comparison between two common types of isotopically labeled standards: L-Ascorbic acid-13C6-1 and deuterated ascorbic acid. This comparison is intended to assist researchers in selecting the most appropriate standard for their specific experimental needs.
Introduction to Isotopic Standards
Stable isotope-labeled standards are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope. These standards are chemically identical to the analyte of interest but have a different mass.[1] This mass difference allows for their distinct detection in mass spectrometry, making them ideal internal standards to correct for sample loss during preparation and for variations in instrument response.[2][3] L-Ascorbic acid, a vital antioxidant, is frequently quantified in various biological matrices, and the use of appropriate standards is critical for accurate measurement.[4][5][6]
This compound: A Heavy Carbon Standard
This compound is a form of ascorbic acid where all six carbon atoms are the heavier carbon-13 isotope (¹³C). This results in a mass increase of 6 atomic mass units (AMU) compared to the natural, predominantly ¹²C-containing ascorbic acid.[7]
Key Properties:
-
Significant Mass Shift: The +6 AMU mass difference provides a clear and distinct signal from the unlabeled analyte, minimizing the risk of isotopic overlap and ensuring accurate quantification.
-
Chemical Equivalence: The chemical and physical properties of this compound are nearly identical to those of unlabeled ascorbic acid, ensuring it behaves similarly during sample preparation and analysis.[7]
-
High Isotopic Purity: Commercially available this compound typically has a high isotopic purity (e.g., 99 atom % ¹³C), which is crucial for its function as a reliable internal standard.
Deuterated Ascorbic Acid: A Hydrogen Isotope Standard
Deuterated ascorbic acid standards are those in which one or more hydrogen atoms (¹H) are replaced with deuterium (²H or D). For instance, L-Ascorbic acid-d2 has two deuterium atoms.[8]
Key Properties:
-
Mass Shift: The mass shift depends on the number of deuterium atoms incorporated. For L-Ascorbic acid-d2, the mass increases by 2 AMU.[8]
-
Potential for Isotope Effects: Deuterium substitution can sometimes lead to slight differences in chemical properties, known as the kinetic isotope effect. This could potentially alter retention times in chromatography or fragmentation patterns in mass spectrometry, although this effect is often minimal for many applications.
-
Availability: A variety of deuterated ascorbic acid standards are commercially available with different degrees of deuteration.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and a representative deuterated standard, L-Ascorbic acid-d2.
| Property | This compound | L-Ascorbic acid-d2 | Unlabeled L-Ascorbic Acid |
| Molecular Formula | ¹³C₆H₈O₆ | C₆H₆D₂O₆ | C₆H₈O₆ |
| Molecular Weight | ~182.08 g/mol [9] | ~178.13 g/mol | ~176.12 g/mol [7] |
| Mass Shift (vs. Unlabeled) | +6 AMU | +2 AMU | N/A |
| Typical Isotopic Purity | 99 atom % ¹³C | Varies by product | N/A |
| Common Applications | Internal standard for GC-MS and LC-MS[2][10] | Internal standard for mass spectrometry[8] | Analyte |
Experimental Protocols
The primary application for both this compound and deuterated ascorbic acid is as internal standards in quantitative mass spectrometry. Below is a generalized experimental protocol for the quantification of ascorbic acid in a biological sample, such as plasma.
Protocol: Quantification of Ascorbic Acid in Plasma using LC-MS/MS with an Isotopic Standard
1. Sample Preparation:
- To a 100 µL plasma sample, add 10 µL of a known concentration of the isotopic internal standard (either this compound or deuterated ascorbic acid) in a stabilizing solution (e.g., metaphosphoric acid).
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with an isocratic or gradient elution using a mobile phase consisting of an aqueous solution with a small percentage of organic solvent and an acid modifier (e.g., 0.1% formic acid).
- Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the unlabeled ascorbic acid and the isotopically labeled internal standard.[12]
- For Unlabeled Ascorbic Acid: A common transition is m/z 175.0 -> 115.0.[11]
- For this compound: The precursor ion would be at m/z 181.0, with a corresponding shift in the product ion.
- For Deuterated Ascorbic Acid (e.g., d2): The precursor ion would be at m/z 177.0.
3. Quantification:
- The concentration of ascorbic acid in the original sample is determined by calculating the ratio of the peak area of the unlabeled analyte to the peak area of the known amount of the internal standard. This ratio is then compared to a calibration curve generated using known concentrations of unlabeled ascorbic acid and the internal standard.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for quantifying ascorbic acid using an isotopically labeled internal standard.
Caption: Workflow for Ascorbic Acid Quantification.
Logical Comparison of Standards
The choice between this compound and a deuterated standard often depends on the specific requirements of the assay and potential analytical challenges.
Caption: Decision Factors for Isotopic Standard Selection.
Conclusion
Both this compound and deuterated ascorbic acid are effective internal standards for the quantitative analysis of ascorbic acid.
-
This compound is often the preferred choice for methods requiring the highest level of accuracy and specificity due to its significant mass shift and the absence of kinetic isotope effects. This makes it particularly suitable for complex matrices and when baseline separation of the standard and analyte is critical.
-
Deuterated ascorbic acid presents a more cost-effective alternative. However, researchers should be mindful of the smaller mass shift, which may be a consideration in high-resolution mass spectrometry, and the potential for chromatographic separation from the unlabeled analyte, which needs to be accounted for during method development.
Ultimately, the selection of the appropriate standard will depend on the specific analytical goals, the complexity of the sample matrix, the instrumentation available, and budgetary considerations. For most routine applications, both standards can be used to generate reliable and reproducible data when the analytical method is properly validated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rfppl.co.in [rfppl.co.in]
- 5. Analytical method development and validation of ascorbic acid [wisdomlib.org]
- 6. bioquochem.com [bioquochem.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vivanls.com [vivanls.com]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 13C- and 14C-Labeled Ascorbic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, isotopic labeling is an indispensable tool for tracing the fate of molecules within biological systems. Ascorbic acid (Vitamin C), a vital antioxidant and enzymatic cofactor, is a frequent subject of such studies. The choice between using a stable isotope, Carbon-13 (¹³C), or a radioisotope, Carbon-14 (¹⁴C), for labeling ascorbic acid has significant implications for experimental design, data interpretation, and safety. This guide provides an objective comparison of ¹³C- and ¹⁴C-labeled ascorbic acid, supported by experimental data and detailed methodologies, to aid researchers in making an informed decision for their metabolic studies.
Key Differences and Advantages
The fundamental distinction between ¹³C and ¹⁴C lies in their nuclear properties. ¹³C is a stable isotope, meaning it does not undergo radioactive decay, while ¹⁴C is a radioisotope with a long half-life (approximately 5,730 years) that emits low-energy beta particles upon decay.[1] This inherent difference dictates their detection methods, safety considerations, and suitability for various research applications.
The primary advantage of ¹³C-labeled ascorbic acid is its safety .[2] As a non-radioactive tracer, it poses no radiation risk to researchers or subjects, making it ideal for human studies, including those involving vulnerable populations such as pregnant women and children.[3] Furthermore, ¹³C-labeling allows for long-term studies without concerns about radioactive decay.[2] The detection of ¹³C-labeled compounds is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][4] These techniques provide rich structural and quantitative information, allowing for the elucidation of metabolic pathways and the identification of novel metabolites.[5][6]
Conversely, ¹⁴C-labeled ascorbic acid offers exceptional sensitivity .[7] The radioactive decay of ¹⁴C can be detected with extremely high sensitivity using techniques like Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS).[7][8] AMS, in particular, can quantify attomole (10⁻¹⁸ mole) levels of ¹⁴C, making it suitable for microdosing studies and the analysis of low-abundance metabolites.[9] This high sensitivity often translates to lower required doses of the labeled compound.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters associated with the use of ¹³C- and ¹⁴C-labeled ascorbic acid in metabolic studies.
| Feature | ¹³C-Labeled Ascorbic Acid | ¹⁴C-Labeled Ascorbic Acid |
| Isotope Type | Stable | Radioactive |
| Primary Detection Methods | NMR Spectroscopy, Mass Spectrometry (MS) | Liquid Scintillation Counting (LSC), Autoradiography, Accelerator Mass Spectrometry (AMS) |
| Sensitivity | Lower (millimolar to micromolar range for NMR) | Higher (picomolar to attomolar range for AMS)[8] |
| Safety | Non-radioactive, safe for human studies[2][3] | Radioactive, requires specialized handling and disposal, limited use in humans[10] |
| Typical Sample Size (for detection) | Milligrams (for NMR)[11] | Micrograms to milligrams (depending on detection method)[12] |
| Information Provided | Structural information, positional labeling, metabolic flux analysis[1][5] | Quantitative measurement of total radioactivity[7] |
| Cost of Labeled Compound | Generally higher | Generally lower |
| Instrumentation Cost | High (NMR, high-resolution MS) | Variable (LSC is relatively inexpensive, AMS is very expensive) |
| Long-term Studies | Ideal, as the isotope is stable[2] | Feasible due to long half-life, but with radiation safety considerations |
Experimental Protocols
Protocol 1: In Vivo Metabolic Study of ¹³C-Labeled Ascorbic Acid using NMR Spectroscopy
This protocol outlines a general procedure for tracing the metabolism of ¹³C-labeled ascorbic acid in a rodent model.
1. Animal Preparation:
-
Acclimatize male Wistar rats (200-250g) for one week under standard laboratory conditions.
-
Fast the animals overnight with free access to water before the experiment.
2. Administration of ¹³C-Labeled Ascorbic Acid:
-
Prepare a solution of [1-¹³C]ascorbic acid in sterile saline.
-
Administer the solution orally or via intraperitoneal injection at a dose of 50 mg/kg body weight.
3. Sample Collection:
-
Collect blood samples from the tail vein at various time points (e.g., 0, 30, 60, 120, 240 minutes) into heparinized tubes.
-
Collect urine and feces over a 24-hour period in metabolic cages.
-
At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, kidney).
4. Sample Preparation for NMR Analysis: [11][13][14]
-
Plasma: Deproteinate plasma samples by adding a cold solvent like methanol or acetonitrile, centrifuge, and collect the supernatant.
-
Tissues: Homogenize tissue samples in a suitable buffer and perform a perchloric acid or methanol/chloroform/water extraction to separate metabolites.
-
Lyophilize the extracts and reconstitute in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
5. NMR Data Acquisition and Analysis: [5]
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
Identify and quantify the signals of ¹³C-ascorbic acid and its metabolites based on their chemical shifts and coupling patterns.
-
Use the integrated signal intensities relative to the internal standard to determine the concentrations of the labeled compounds.
Protocol 2: In Vivo Metabolic Study of ¹⁴C-Labeled Ascorbic Acid using Liquid Scintillation Counting
This protocol provides a general workflow for a ¹⁴C-ascorbic acid metabolic study in a rodent model.
1. Animal Preparation:
-
Follow the same animal preparation steps as in Protocol 1.
2. Administration of ¹⁴C-Labeled Ascorbic Acid:
-
Prepare a solution of [1-¹⁴C]ascorbic acid in sterile saline.
-
Administer a known dose of radioactivity (e.g., 1 µCi/kg) orally or via intraperitoneal injection.
3. Sample Collection:
-
Collect blood, urine, feces, and tissues as described in Protocol 1.
4. Sample Preparation for LSC: [12][15]
-
Plasma/Urine: Add a specific volume of the sample directly to a scintillation vial containing a suitable scintillation cocktail.
-
Feces/Tissues: Homogenize the samples and solubilize a known weight of the homogenate using a tissue solubilizer. Add the solubilized sample to a scintillation cocktail. Decolorize highly colored samples if necessary to prevent quenching.
5. LSC Data Acquisition and Analysis:
-
Place the scintillation vials in a liquid scintillation counter and measure the radioactivity in disintegrations per minute (DPM).
-
Correct for quenching using an internal or external standard method.
-
Calculate the percentage of the administered dose recovered in each sample to determine the absorption, distribution, and excretion of the labeled compound.
Mandatory Visualization
Caption: A comparative workflow of metabolic studies using ¹³C- and ¹⁴C-labeled ascorbic acid.
Caption: Detection pathways for ¹³C- and ¹⁴C-labeled ascorbic acid in metabolic studies.
Conclusion
The choice between ¹³C- and ¹⁴C-labeled ascorbic acid for metabolic studies hinges on the specific research question, the required level of sensitivity, and safety considerations. For studies involving human subjects and those requiring detailed structural information on metabolic pathways, the non-radioactive and information-rich nature of ¹³C-labeled ascorbic acid makes it the superior choice. Its use in conjunction with NMR and high-resolution MS provides unparalleled insights into the intricate details of metabolic transformations.
For applications demanding the highest sensitivity, such as microdosing studies or the detection of very low-abundance metabolites, ¹⁴C-labeled ascorbic acid remains a powerful tool. The ability of AMS to detect minute quantities of ¹⁴C allows for the tracing of compounds at physiologically relevant concentrations that may be undetectable by other means.
Ultimately, a thorough understanding of the advantages and limitations of each isotopic labeling strategy, as outlined in this guide, will enable researchers to design more effective and insightful metabolic studies.
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. The use of stable isotopes in mineral nutrition research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of ascorbic-1-14C acid in experimental human scurvy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validation study comparing accelerator MS and liquid scintillation counting for analysis of 14C-labelled drugs in plasma, urine and faecal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. C-14 Sample Selection and Prep Protocol :: Pasternack [pasternack.ucdavis.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sites.uclouvain.be [sites.uclouvain.be]
- 14. revvity.com [revvity.com]
- 15. j-ram.org [j-ram.org]
The Gold Standard for Vitamin C Analysis: A Comparative Guide to L-Ascorbic acid-13C6-1 Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of L-Ascorbic acid (Vitamin C) is paramount. This guide provides an objective comparison of the performance of L-Ascorbic acid-13C6-1 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods against other alternatives, supported by experimental data. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis, with ¹³C-labeled standards demonstrating distinct advantages.
Stable isotope dilution analysis using LC-MS is the gold standard for the quantitative analysis of small molecules in complex matrices. The ideal internal standard co-elutes with the analyte of interest, has the same extraction recovery and ionization efficiency, and is chemically stable. While deuterated standards have been commonly used, they can exhibit chromatographic shifts and isotopic instability, potentially compromising accuracy[1][2]. In contrast, ¹³C-labeled internal standards, such as this compound, offer superior performance due to their identical chemical and physical properties to the unlabeled analyte, leading to perfect co-elution and enhanced accuracy[3][4].
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the development of robust and reliable quantitative bioanalytical methods. The following tables summarize the performance characteristics of analytical methods utilizing this compound and provide a comparison with methods employing other quantification strategies.
Table 1: Performance Characteristics of LC-MS Methods for L-Ascorbic Acid Quantification Using this compound Internal Standard
| Analytical Method | Matrix | Internal Standard | Accuracy (% Recovery / % Bias) | Precision (% RSD / % CV) | Reference |
| UPLC/MS-MS | Human Plasma | L-Ascorbic acid-13C6 | Not explicitly stated, but use of IS ensured accuracy | <10% injection-to-injection variation | [3] |
| LC-MS-TOF | Exhaled Breath Condensate, Nasal Lavage, Plasma | L-ascorbic acid-13C6 | 85 - 115% | < 20% (Intra-day and Inter-day) | [5] |
Table 2: Performance of Other Analytical Methods for L-Ascorbic Acid Quantification
| Analytical Method | Matrix | Internal Standard | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| UHPLC-QqQ-MS/MS | Plant Foods | None | 86.4 - 114.8% (Intra-day), 86.7 - 113.5% (Inter-day) | 2.5 - 13.7% (Intra-day), 6.3 - 12.2% (Inter-day) | [6] |
| UHPLC-MS/MS | Vitamin C Serums | Matrix-matched calibration | 101.2% - 103.9% | 0.3% (Intra-assay), 2.2% (Inter-assay) | [7] |
| HPLC-Triple Quadrupole MS | Not specified | Not specified | Not explicitly stated | 9.3% (Repeatability) | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols for the quantification of L-Ascorbic acid.
Protocol 1: Quantification of Ascorbic Acid and Dehydroascorbic Acid in Human Plasma using UPLC/MS-MS with this compound Internal Standard
This method allows for the simultaneous and direct measurement of both ascorbic acid (AA) and dehydroascorbic acid (DHA)[3].
1. Sample Preparation:
-
Prepare internal standard stock solutions of ¹³C₆ AA and ¹³C₆ DHA daily and keep on ice[3].
-
Dilute to a working internal standard (IS) solution of 2.5 μmol/L in acetonitrile (ACN) containing 100 μmol/L EDTA and 2% formic acid[3].
-
For plasma samples, precipitate proteins and remove phospholipids using a solid-phase extraction plate[3].
-
Dilute the filtered samples in ice-cold water with 2% formic acid and 100 μmol/L EDTA to a final ACN concentration of 20%[3].
2. UPLC/MS-MS Analysis:
-
Column: Reversed-phase C18 column[5].
-
Mobile Phase: A gradient of mobile phase A (15% acetonitrile with 0.5 mmol/L ammonium formate, pH 3) and mobile phase B (70% acetonitrile with 0.5 mmol/L ammonium formate and 2% formic acid, pH 3)[3].
-
Flow Rate: 0.2 mL/min[3].
-
Detection: Tandem mass spectrometry in negative electrospray ionization (ESI) mode[5].
Protocol 2: Quantification of Ascorbic Acid in Plant Foods using UHPLC-QqQ-MS/MS
This method is designed for the rapid and sensitive analysis of ascorbic acid and dehydroascorbic acid in plant-based matrices[6].
1. Sample Preparation:
-
Sample extraction is performed without the need for derivatization or the use of internal standards[6].
-
Appropriate dilutions of the sample extracts are necessary to mitigate matrix effects[6].
2. UHPLC-QqQ-MS/MS Analysis:
-
Injection Volume: 20 µL[9].
-
Flow Rate: 0.4 mL/min[9].
-
MS Parameters: Gas flow 8 L/min; nebulizer 35 psi; capillary voltage 3000 V; nozzle voltage 1000 V; sheath gas temperature 350 °C; jet stream gas flow 11 L/min[9].
-
Detection: Multiple Reaction Monitoring (MRM) in negative ionization mode[6].
Mandatory Visualizations
To better illustrate the experimental workflow and the advantages of using ¹³C-labeled internal standards, the following diagrams are provided.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Recovery Studies of L-Ascorbic Acid-13C6-1 in Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of L-Ascorbic acid (Vitamin C) in plasma is crucial for various clinical and research applications. The use of a stable isotope-labeled internal standard, such as L-Ascorbic acid-13C6-1, is a widely accepted approach to enhance the accuracy and precision of bioanalytical methods, particularly those employing mass spectrometry. This guide provides a comparative overview of the linearity and recovery of L-Ascorbic acid analysis in plasma using this compound as an internal standard, alongside alternative methods. The experimental data and protocols cited are intended to assist in the selection and implementation of the most suitable method for your research needs.
Data Presentation: Linearity and Recovery Comparison
The following tables summarize the performance characteristics of different analytical methods for the quantification of L-Ascorbic acid in plasma.
| Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Recovery (%) | Reference |
| UPLC-QDa | L-Ascorbic acid-13C6 | 0.5 - 20 ppm | > 0.995 | Not explicitly stated, but matrix effects were compensated for by the internal standard. | [1] |
| LC-MS-TOF | L-Ascorbic acid-13C6 | 1 - 25 µg/mL | ≥ 0.99 | Not explicitly stated. | [2] |
| HPLC-UV | Not specified | 5 - 100 µmol/L | > 0.99 | 100% - 106% | [3] |
| HPLC-UV | Not specified | 2 - 100 µg/mL (for AA) | Linear | 95.92% - 98.18% (Accuracy) | [4][5][6] |
| Voltammetry | None | 1 - 175 µg/mL | 0.9977 | Not applicable | [7] |
AA: Ascorbic Acid
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for key experiments cited in the comparison.
Protocol 1: UPLC-QDa with this compound Internal Standard
This method utilizes Ultra-Performance Liquid Chromatography coupled with a single quadrupole mass detector (QDa) for the analysis of Vitamin C in serum.
Sample Preparation:
-
Pipette 200 µL of the sample (calibrator, control, or unknown) into a clean microtube.
-
Add 600 µL of a working internal standard solution (1.67 µmol/L of L-Ascorbic acid-13C6 in 12% trichloroacetic acid (TCA) (v/v)).[1]
-
Cap the tubes and vortex at 1000 r.p.m. for 5 minutes.
-
Centrifuge the tubes at 11,000 rpm for 5 minutes.
-
Transfer 400 µL of the supernatant into a maximum recovery vial for LC-MS analysis.[1]
Chromatographic Conditions:
-
System: ACQUITY UPLC H-Class PLUS
-
Column: Atlantis Premier BEH C18
-
Detector: ACQUITY QDa Mass Detector
Protocol 2: LC-MS-TOF with L-Ascorbic acid-13C6 Internal Standard
This protocol describes a liquid chromatography-mass spectrometry with time-of-flight detection method for the simultaneous quantification of ascorbic and uric acids.
Sample Preparation:
-
Transfer 250 µL of the plasma sample into an Eppendorf tube.
-
Add a protein precipitating agent consisting of metaphosphoric acid (MPA), an antioxidant solution, and acetonitrile.
-
Add 5 µg/mL of L-Ascorbic acid-13C6 (IS-AA).[2]
-
Vortex the mixture for 3 minutes, store at -20 °C for 5 minutes, and vortex again for 1 minute.
-
Centrifuge the sample for 10 minutes at 17,500 ×g and 4 °C.
-
Extract the supernatant for injection into the LC-MS-TOF system.[2]
Chromatographic Conditions:
-
Column: Reverse phase C18
-
Mobile Phase: Water and acetonitrile gradient elution (both with formic acid)
-
Detection: Mass spectrometry in the negative ESI mode
Protocol 3: HPLC-UV Method
This method outlines the analysis of total plasma vitamin C using High-Performance Liquid Chromatography with Ultraviolet detection.
Sample Preparation:
-
Draw venous blood into a K2EDTA Vacutainer tube and immediately place it on crushed ice.
-
Separate the plasma in a refrigerated centrifuge (4°C, 8 min, 2740 g).
-
Immediately add 0.2–0.4 mL of the supernatant to an equal volume of 10% (w/v) metaphosphoric acid (MPA) in 2 mmol/L disodium EDTA.
-
Let the mixture stand on ice for 5 minutes and then cold-centrifuge (4°C, 10 min, 16,000 g).[3]
Measurement of Total Vitamin C:
-
To a 30 µL aliquot of the deproteinized sample, add an equal volume of 5 mmol/L TCEP (tris(2-carboxyethyl)phosphine) in water (pH 2).
-
Allow the sample to react for 20 minutes at room temperature in the dark before injection.[3]
Chromatographic Conditions:
-
Column Temperature: 25°C
-
Mobile Phase: 1.8 mmol/L sulfuric acid (pH 2.7)
-
Flow Rate: 0.8 mL/min[3]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.
References
- 1. lcms.cz [lcms.cz]
- 2. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for plasma total vitamin C analysis suitable for routine clinical laboratory use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of l-ascorbic acid and dehydroascorbic acid in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Simultaneous determination of L-ascorbic acid and dehydroascorbic acid in human plasma | Semantic Scholar [semanticscholar.org]
- 7. Determination of L- Ascorbic Acid in Plasma by Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of L-Ascorbic Acid and its Isotopic Standard, L-Ascorbic acid-13C6-1
Introduction
L-Ascorbic acid-13C6-1, a stable isotope-labeled form of Vitamin C, serves as a critical internal standard for accurate quantification of L-Ascorbic acid in various biological and pharmaceutical matrices. Its use in mass spectrometry-based methods minimizes variations arising from sample preparation and instrument response, ensuring high precision and accuracy. For researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is paramount for reliable data.
While direct inter-laboratory comparison studies for this compound are not extensively published, a robust evaluation can be conducted by comparing the performance of analytical techniques used for L-Ascorbic acid quantification, for which this compound is the preferred internal standard. This guide provides an objective comparison of common analytical methods, supported by experimental data on their performance characteristics.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance of various analytical methods used for the determination of L-Ascorbic acid. These parameters are indicative of the performance expected when using this compound as an internal standard.
| Method | Linear Range | LOD | LOQ | Precision (%RSD) | Accuracy / Recovery (%) |
| UHPLC-MS/MS | 10 - 500 ng/mL | 6.25 ng/mL | 10 ng/mL | Intra-day: 2.5-13.7% Inter-day: 6.3-12.2% | 86.4 - 114.8%[1] |
| LC-MS/MS | Not Specified | 0.1524 ng/mL | 0.4679 ng/mL | 9.3% | Not Specified[2][3] |
| LC-MS-TOF | 0.05 - 25 µg/mL | 0.01 µg/mL | 0.025 µg/mL | Not Specified | Not Specified[4] |
| HPLC-ECD | 0.1 - 20 µg/mL | 0.0043 µg/mL | 0.0142 µg/mL | Intra-day: 2.51% Inter-day: 5.15% | 93.3 - 94.2%[5] |
| HPLC (UV) | Not Specified | 0.01 µg/mL | 0.1 µg/mL | Intra-day: <1.34% | >97%[6] |
| Spectrophotometry | 2 - 45 µg/mL | 0.24 µg/mL | Not Specified | 0.48% | 100.34%[7] |
| Spectrophotometry | Not Specified | 0.002 mg/mL | 0.010 mg/mL | Not Specified | Error < 5%[8] |
Experimental Protocols
A detailed methodology for a highly sensitive and specific method, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), is provided below. This protocol is typical for studies quantifying L-Ascorbic acid with this compound as an internal standard.
Objective: To quantify L-Ascorbic acid in a biological sample (e.g., plasma, serum) using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 400 µL of a cold protein precipitation solution (e.g., 6% metaphosphoric acid or methanol) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer it to an autosampler vial for analysis.
2. UHPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly over several minutes to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 - 20 µL[9].
-
Column Temperature: 25°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for maximum signal intensity[9].
4. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of L-Ascorbic acid to the peak area of the internal standard (this compound) against the concentration of the calibration standards.
-
The concentration of L-Ascorbic acid in the samples is then determined from this calibration curve.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the analysis and function of L-Ascorbic acid.
Caption: Experimental workflow for L-Ascorbic acid quantification using an internal standard.
Caption: Antioxidant role of L-Ascorbic acid in neutralizing reactive oxygen species.
References
- 1. New UHPLC-QqQ-MS/MS Method for the Rapid and Sensitive Analysis of Ascorbic and Dehydroascorbic Acids in Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Comparison between titrimetric and spectrophotometric methods for quantification of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Justification for the Use of L-Ascorbic acid-13C6-1 as an Internal Standard in Quantitative Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard is paramount for achieving accurate, precise, and reproducible results. This guide provides a comprehensive justification for the use of L-Ascorbic acid-13C6-1, a stable isotope-labeled (SIL) internal standard, over other alternatives for the quantification of L-Ascorbic acid (Vitamin C). The evidence overwhelmingly demonstrates that SIL internal standards, and specifically 13C-labeled standards, offer superior performance in mitigating common analytical challenges, leading to more reliable and robust data.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in LC-MS bioanalysis to compensate for the inherent variability during sample preparation, chromatographic separation, and mass spectrometric detection.[1] By adding a known amount of an internal standard to all samples, calibration standards, and quality controls, variations such as analyte loss during extraction, injection volume inconsistencies, and matrix effects can be normalized.[1] The ratio of the analyte's response to the internal standard's response is used for quantification, leading to significantly improved data quality.[2]
Comparison of Internal Standard Types
The two primary types of internal standards used in LC-MS bioanalysis are structural analogs and stable isotope-labeled internal standards.
-
Structural Analog Internal Standards: These are compounds with similar chemical structures and physicochemical properties to the analyte. While they can partially compensate for variability, their different chromatographic retention times and ionization efficiencies compared to the analyte can lead to inaccuracies, especially in the presence of significant matrix effects. For L-Ascorbic acid, a potential structural analog is isoascorbic acid.[3]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This ensures that the SIL-IS and the analyte behave in the same manner during sample processing and analysis, providing the most accurate correction for analytical variability.
This compound: The Gold Standard
Among SIL-IS, 13C-labeled standards like this compound are considered the gold standard for several key reasons:
-
Co-elution with the Analyte: this compound has virtually identical chromatographic behavior to the unlabeled L-Ascorbic acid, resulting in co-elution. This is a significant advantage over deuterated (²H) internal standards, which can exhibit a slight chromatographic shift (isotope effect), potentially leading to differential matrix effects and compromised accuracy.[4]
-
No Isotope Effect on Ionization: The 13C label does not alter the ionization efficiency of the molecule, ensuring that the analyte and the internal standard respond proportionally in the mass spectrometer.
-
Stability of the Label: The 13C-label is stable and does not undergo exchange with unlabeled atoms during sample preparation or analysis, a potential issue with some deuterated standards.[5]
Quantitative Performance Comparison
The following table summarizes representative validation data comparing the performance of a hypothetical LC-MS/MS assay for L-Ascorbic acid using this compound versus a structural analog internal standard. The data illustrates the typical improvements in precision and accuracy achieved with a SIL-IS.
| Performance Metric | This compound (SIL-IS) | Structural Analog IS | Justification |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | SIL-IS provides higher accuracy due to superior compensation for matrix effects and recovery variations. |
| Precision (%CV) | Typically <10% | Can be >15% | The use of a SIL-IS results in significantly better precision as it tracks the analyte's behavior more closely. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The near-identical nature of SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization. |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | SIL-IS more reliably tracks the analyte's recovery throughout the sample preparation process. |
This table presents illustrative data based on typical performance differences observed between SIL-IS and structural analog IS.
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, rigorous validation is required. The following are detailed methodologies for key experiments to evaluate the performance of an internal standard for L-Ascorbic acid quantification.
Sample Preparation and Extraction
-
Standard and QC Preparation: Stock solutions of L-Ascorbic acid and this compound are prepared in an appropriate solvent (e.g., 5% metaphosphoric acid). Calibration standards and quality control (QC) samples are prepared by spiking the L-Ascorbic acid stock solution into a biological matrix (e.g., plasma, cell lysate).
-
Sample Extraction:
-
To 100 µL of plasma, calibration standard, or QC sample, add 10 µL of this compound internal standard solution.
-
Add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol containing an antioxidant like 5% metaphosphoric acid) to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic System: A UHPLC system is used for separation.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.
-
MRM Transitions:
-
L-Ascorbic acid: m/z 175 → 115
-
This compound: m/z 181 → 119
-
Method Validation Experiments
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels on different days.
-
Matrix Effect: Evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
Recovery: Assessed by comparing the peak area of the analyte in a pre-extraction spiked sample to the peak area in a post-extraction spiked sample.
Visualizing the Workflow and Biological Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the quantification of L-Ascorbic acid using LC-MS/MS.
Caption: Role of L-Ascorbic acid as a cofactor in collagen synthesis.[6][7]
Conclusion
The choice of an internal standard is a critical decision in quantitative bioanalysis. For the accurate and precise measurement of L-Ascorbic acid, the use of a stable isotope-labeled internal standard is strongly recommended. Among the available options, this compound stands out as the superior choice due to its identical chemical and physical properties to the analyte, ensuring co-elution and minimizing isotope effects that can be observed with deuterated standards. By effectively compensating for matrix effects and variability in sample preparation, this compound enables the generation of highly reliable and defensible quantitative data, which is essential for researchers, scientists, and drug development professionals.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. kichi.studio [kichi.studio]
- 3. An internal standard method for the unattended high-performance liquid chromatographic analysis of ascorbic acid in blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of L-Ascorbic Acid-¹³C₆: A Comparative Guide
For researchers engaged in metabolomics, pharmacokinetic studies, and drug development, the isotopic purity of stable-isotope labeled internal standards is of paramount importance for data accuracy and reliability. This guide provides a comprehensive comparison of L-Ascorbic acid-¹³C₆, a fully labeled internal standard for Vitamin C analysis, with its partially labeled alternatives. We present supporting data from manufacturers and outline detailed experimental protocols for the independent verification of isotopic purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Comparison of Commercially Available ¹³C Labeled L-Ascorbic Acid
The choice of an appropriate internal standard is critical for quantitative analysis. While L-Ascorbic acid-¹³C₆ offers the advantage of a significant mass shift, reducing the likelihood of isotopic overlap with the analyte, partially labeled standards are also available. The selection often depends on the specific analytical method and the required level of precision. Below is a comparison of commercially available ¹³C labeled L-Ascorbic acid products, with data summarized from major suppliers.
| Product Name | Supplier | Catalog Number | Stated Isotopic Purity (atom % ¹³C) |
| L-Ascorbic acid-¹³C₆ | Sigma-Aldrich | 795097 | 99%[1] |
| L-Ascorbic acid-¹³C₆ | Cambridge Isotope Laboratories, Inc. | CLM-7283 | 98%[2] |
| L-Ascorbic acid-1-¹³C | Sigma-Aldrich | 605999 | 99% |
| L-Ascorbic acid-3-¹³C | Sigma-Aldrich | 699012 | 99%[3] |
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of labeled compounds can be experimentally verified using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) for Isotopic Enrichment Analysis
Mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule by measuring its mass-to-charge ratio (m/z). For L-Ascorbic acid-¹³C₆, the molecular weight is increased by six mass units compared to the unlabeled compound, providing a clear distinction in the mass spectrum.
Experimental Workflow for MS Analysis
Detailed Protocol for LC-MS Analysis:
-
Sample Preparation:
-
Accurately weigh and dissolve the L-Ascorbic acid-¹³C₆ standard in a suitable solvent, such as a mixture of water and acetonitrile.
-
Prepare a series of dilutions to determine the optimal concentration for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of ascorbic acid.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization, is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.
-
Injection Volume: Inject 5-10 µL of the sample.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for ascorbic acid analysis.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to include the unlabeled (m/z ≈ 175) and fully labeled (m/z ≈ 181) ascorbic acid ions.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to L-Ascorbic acid.
-
Extract the mass spectrum for this peak.
-
Determine the integrated peak areas for the monoisotopic peak of L-Ascorbic acid-¹³C₆ and any other observed isotopologues (e.g., M+0 to M+5).
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(¹³C₆) / Σ Areas(all isotopologues)] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment
¹³C NMR spectroscopy provides a direct and quantitative measure of the ¹³C enrichment at each carbon position within the molecule. This technique is non-destructive and can provide detailed structural information.
Experimental Workflow for ¹³C NMR Analysis
Detailed Protocol for ¹³C NMR Analysis:
-
Sample Preparation:
-
Dissolve a sufficient amount of the L-Ascorbic acid-¹³C₆ standard in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Experiment: Acquire a quantitative ¹³C NMR spectrum. This may require a longer relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to each of the six carbon atoms in the ascorbic acid molecule.
-
The isotopic enrichment at each position can be determined by comparing the integral of the ¹³C signal to the integral of a known internal standard or by assuming that the sum of the integrals of all carbon signals represents 100% enrichment. For a fully labeled compound, the presence of any significant signals at the chemical shifts corresponding to unlabeled ascorbic acid would indicate incomplete labeling.
-
Conclusion
The assessment of isotopic purity is a critical step in the validation of stable-isotope labeled standards. L-Ascorbic acid-¹³C₆ is commercially available with high isotopic purity, typically ≥98 atom % ¹³C. Both mass spectrometry and NMR spectroscopy are powerful techniques for the independent verification of this purity. The choice of method will depend on the available instrumentation and the specific requirements of the research. By following the detailed protocols outlined in this guide, researchers can confidently assess the isotopic purity of their L-Ascorbic acid-¹³C₆ and ensure the accuracy of their experimental results.
References
Safety Operating Guide
Proper Disposal of L-Ascorbic Acid-13C6-1: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe and compliant disposal of L-Ascorbic acid-13C6-1, ensuring adherence to safety protocols and environmental regulations.
This compound, a stable isotope-labeled form of Vitamin C, is not classified as a hazardous substance. However, responsible management of its disposal is necessary to maintain a safe laboratory environment and comply with waste disposal regulations.
Disposal Procedures
The primary recommendation for the disposal of this compound is to adhere to local and national environmental regulations. It is imperative to manage the disposal process in a manner that prevents environmental contamination.
General Disposal Guidelines:
-
Consult Local Regulations: Always consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure compliance with all applicable national and local regulations.[1]
-
Original Containers: Whenever possible, keep the waste material in its original container. This ensures clear identification and prevents accidental mixing with other chemical waste.
-
Avoid Mixing Waste: Do not mix this compound with other waste materials.
-
Container Disposal: Uncleaned, empty containers should be treated as if they still contain the product and disposed of according to the same procedures.
-
Prevent Environmental Release: Do not allow the product to enter drains, surface water, or ground water.[1]
Spill Cleanup and Disposal:
In the event of a spill, follow these procedures for cleanup and disposal:
-
Containment: Cover drains to prevent the substance from entering the sewer system.
-
Collection: Carefully sweep or take up the dry material. Avoid generating dust. If appropriate, moisten the substance slightly to prevent it from becoming airborne.
-
Packaging: Place the collected material into a suitable, labeled container for disposal.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the collected waste material in accordance with institutional and local regulations.
Quantitative Data
No specific quantitative data, such as concentration limits for disposal or reportable quantities, are typically associated with the disposal of this compound due to its non-hazardous nature. Disposal procedures are based on general principles of good laboratory practice and waste management.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
References
Personal protective equipment for handling L-Ascorbic acid-13C6-1
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents like L-Ascorbic Acid-¹³C₆ is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling L-Ascorbic Acid-¹³C₆, appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety goggles with side protection. | EN 166 (EU) or NIOSH (US) approved.[1][2][3] |
| Skin Protection | Chemical resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness). | Tested according to EN 374.[1] |
| Respiratory Protection | Particulate filter respirator (if dust is generated). | P1 (filters at least 80% of airborne particles) or N95 type.[1][2] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2][4] |
| Skin Contact | Wash off immediately with plenty of water and soap.[2][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical advice if feeling unwell.[2][5] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of L-Ascorbic Acid-¹³C₆ and to prevent accidents.
| Aspect | Guideline |
| Handling | Avoid formation of dust.[1][7] Use in a well-ventilated area.[1][8] Practice good industrial hygiene.[5][7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][7] Protect from light and air.[3][7] |
Spill and Disposal Procedures
In the case of a spill or for final disposal, the following procedures should be followed to ensure environmental safety and compliance.
| Procedure | Guideline |
| Spill Containment | Sweep up or vacuum up spillage and collect in a suitable container for disposal. Avoid generating dust.[7] |
| Disposal | Dispose of waste material in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as the product itself. |
Procedural Workflow for Handling L-Ascorbic Acid-¹³C₆
The following diagram outlines the standard operating procedure for safely handling L-Ascorbic Acid-¹³C₆ from receipt to disposal.
Caption: Workflow for Safe Handling of L-Ascorbic Acid-¹³C₆.
References
- 1. carlroth.com [carlroth.com]
- 2. michigan.gov [michigan.gov]
- 3. fishersci.com [fishersci.com]
- 4. isotope.com [isotope.com]
- 5. edvotek.com [edvotek.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 8. himediadownloads.com [himediadownloads.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
